2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(2-chlorophenyl)-4,5-diphenyl-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2/c22-18-14-8-7-13-17(18)21-23-19(15-9-3-1-4-10-15)20(24-21)16-11-5-2-6-12-16/h1-14H,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSWNXQGJAPQOID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=CC=C3Cl)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6143-80-2 | |
| Record name | 1H-Imidazole, 2-(2-chlorophenyl)-4,5-diphenyl-, dimer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6143-80-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID8061894 | |
| Record name | 1H-Imidazole, 2-(2-chlorophenyl)-4,5-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1707-67-1 | |
| Record name | 2-(o-Chlorophenyl)-4,5-diphenylimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1707-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Imidazole, 2-(2-chlorophenyl)-4,5-diphenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001707671 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Imidazole, 2-(2-chlorophenyl)-4,5-diphenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Imidazole, 2-(2-chlorophenyl)-4,5-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-chlorophenyl)-4,5-diphenyl-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.410 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis and characterization of the heterocyclic compound 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole. This molecule is a member of the triaryl-substituted imidazole class, a scaffold of significant interest in medicinal chemistry due to its presence in various biologically active compounds. This document outlines a common and effective synthetic protocol, details the expected analytical characterization data, and presents the information in a format tailored for scientific and research applications.
Synthesis Methodology: The Radziszewski Reaction
The most prevalent and efficient method for synthesizing 2,4,5-trisubstituted imidazoles, including the title compound, is the Debus-Radziszewski reaction.[1] This one-pot, multi-component reaction involves the condensation of a 1,2-dicarbonyl compound (benzil), an aldehyde (2-chlorobenzaldehyde), and a source of ammonia (ammonium acetate).[2][3] The reaction typically proceeds with high atom economy and can be performed under relatively simple conditions.[4]
Reaction Scheme:
Benzil + 2-Chlorobenzaldehyde + Ammonium Acetate → this compound
Detailed Experimental Protocol
This protocol is based on established literature procedures for the synthesis of triaryl-imidazoles.[5][6]
Materials and Equipment:
-
Benzil
-
2-Chlorobenzaldehyde
-
Ammonium Acetate
-
Glacial Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard glassware for filtration and recrystallization
-
Thin-Layer Chromatography (TLC) apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add benzil (1 mmol), 2-chlorobenzaldehyde (1 mmol), and ammonium acetate (2.5 mmol).[2]
-
Add glacial acetic acid as the solvent (e.g., 20 mL).
-
Heat the reaction mixture to reflux (approximately 120 °C) with continuous stirring.[2]
-
Monitor the progress of the reaction using Thin-Layer Chromatography (TLC), typically with an ethyl acetate/hexane mobile phase.[5] The reaction is generally complete within 2-4 hours.
-
Upon completion, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing ice water to precipitate the crude product.
-
Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove excess acetic acid and ammonium salts.
-
Neutralize the filtrate with an ammonium hydroxide solution to precipitate any remaining product.[7]
-
Dry the crude product.
-
Purify the compound by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield the final product as a white or yellowish solid.[5][8]
Compound Characterization
Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. The following tables summarize the expected analytical data based on literature values.
3.1. Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₁H₁₅ClN₂ | [9] |
| Molecular Weight | 330.81 g/mol | [9] |
| Appearance | White to yellowish solid/powder | [5][8] |
| Melting Point | 198-200 °C / 212-214 °C | [5][6] |
| Solubility | Insoluble in water | [8] |
Note: Melting point ranges can vary based on purity and the specific crystalline form.
3.2. Spectroscopic Data
The following data is crucial for structural elucidation.
Table 1: ¹H NMR Spectroscopic Data (Solvent: DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |
| 12.64 - 12.69 | s (broad) | 1H | N-H (imidazole) | [5][6] |
| 7.81 - 7.83 | m | 1H | Ar-H | [6] |
| 7.61 - 7.64 | m | 1H | Ar-H | [6] |
| 7.23 - 7.57 | m | ~12H | Ar-H (overlapping phenyl protons) | [5][6] |
Table 2: ¹³C NMR Spectroscopic Data (Solvent: DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment | Reference |
| 143.1 - 143.8 | C=N (imidazole C2) | [5][6] |
| 137.1 - 137.4 | C (imidazole C4/C5) | [6] |
| 134.8 - 135.5 | C (imidazole C4/C5) | [5][6] |
| 126.3 - 132.1 | Aromatic Carbons | [5][6] |
Table 3: Fourier-Transform Infrared (FT-IR) Spectroscopy Data (Technique: KBr pellet)
| Wavenumber (cm⁻¹) | Assignment | Reference |
| 3415 - 3446 | N-H Stretch | [5][6] |
| 3061 | Aromatic C-H Stretch | [6] |
| 1599 - 1601 | C=N Stretch (imidazole) | [5][6] |
| 1440 - 1478 | C=C Aromatic Stretch | [5][6] |
| 762 - 763 | C-Cl Stretch / C-H Bend | [5][6] |
| 691 - 692 | C-H Bend | [5][6] |
Table 4: Mass Spectrometry Data
| Technique | m/z Value | Assignment | Reference |
| MS | 330 / 331 | [M]+, [M+H]+ | [9] |
Visualization of Workflows
4.1. Synthesis and Purification Workflow
The following diagram illustrates the logical flow from starting materials to the purified final product.
Caption: Workflow for the synthesis of this compound.
4.2. Characterization Workflow
This diagram outlines the standard sequence of analytical techniques used to verify the structure and purity of the synthesized compound.
Caption: Logical workflow for the analytical characterization of the final product.
References
- 1. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 2. MIL-101(Cr), an Efficient Heterogeneous Catalyst for One Pot Synthesis of 2,4,5-tri Substituted Imidazoles under Solvent Free Conditions [mdpi.com]
- 3. Various synthesis and biological evaluation of some tri -tetra-substituted imidazoles derivatives: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. ijpsonline.com [ijpsonline.com]
- 8. lookchem.com [lookchem.com]
- 9. 1H-Imidazole, 2-(2-chlorophenyl)-4,5-diphenyl- | C21H15ClN2 | CID 74356 - PubChem [pubchem.ncbi.nlm.nih.gov]
Physicochemical properties of 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole
An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of this compound (CAS No: 1707-67-1). This heterocyclic compound is a subject of interest in medicinal chemistry due to the broad biological activities associated with the imidazole scaffold. This document consolidates key data from various sources into a structured format, offering detailed experimental protocols and a visual representation of its synthesis workflow to support further research and development.
Core Physicochemical Properties
This compound is a yellowish powder that is insoluble in water[1]. Its stability under standard room temperature conditions makes it a practical intermediate for various synthetic applications[1].
Quantitative Data Summary
The key physicochemical parameters for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Identifiers | ||
| IUPAC Name | This compound | [2] |
| CAS Number | 1707-67-1 | [1] |
| Molecular Formula | C21H15ClN2 | [1][2] |
| Molecular Weight | 330.816 g/mol | [1] |
| Physical Properties | ||
| Appearance | Yellowish powder | [1] |
| Melting Point | 197 °C / 212-214 °C | [1][3] |
| Boiling Point | 534.8 °C at 760 mmHg | [1] |
| Density | 1.23 g/cm³ | [1] |
| Flash Point | 307.8 °C | [1] |
| Water Solubility | Insoluble | [1] |
| Chemical Properties | ||
| pKa (Predicted) | 11.09 ± 0.12 | [1] |
| logP | 6.06410 | [1] |
| XLogP3 | 5.7 | [1][2] |
| Hydrogen Bond Donor | 1 | [1] |
| Hydrogen Bond Acceptor | 1 | [1] |
| Rotatable Bond Count | 3 | [1] |
| Refractive Index | 1.645 | [1] |
| Polar Surface Area | 28.68 Ų | [1] |
Experimental Protocols
This section details the methodologies for the synthesis and characterization of substituted triphenyl-imidazoles, which are representative of the target compound.
Synthesis Protocol: One-Pot Condensation
The synthesis of 2,4,5-trisubstituted imidazoles is commonly achieved through a one-pot condensation reaction. The following protocol is adapted from the synthesis of the structurally similar 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole[4][5].
Materials:
-
Benzil (1,2-diphenylethane-1,2-dione)
-
2-Chlorobenzaldehyde
-
Ammonium Acetate
-
Glacial Acetic Acid
-
Ethanol (for recrystallization)
-
5% Ammonium Hydroxide solution or Sodium Carbonate solution
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve equimolar quantities of benzil, 2-chlorobenzaldehyde, and a molar excess of ammonium acetate in glacial acetic acid[4].
-
Heat the reaction mixture to reflux for 3-5 hours on an oil bath with continuous stirring[4][5].
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker containing 300 mL of cold water to precipitate the crude product[4][5].
-
Filter the resulting solid using a Buchner funnel.
-
Neutralize the filtrate with a 5% ammonium hydroxide or sodium carbonate solution to precipitate any remaining product[4][5].
-
Filter the second crop of the product and combine it with the first.
-
Wash the crude product with water and then with a suitable solvent like toluene to remove impurities[5].
-
Purify the final compound by recrystallization from absolute ethanol to yield the crystalline product[4].
Characterization Methodologies
The structure and purity of the synthesized this compound are confirmed using standard spectroscopic and chromatographic techniques[3][4].
-
Thin Layer Chromatography (TLC): Used to monitor the reaction progress and assess the purity of the final product. A typical mobile phase is a mixture of ethyl acetate and hexane (e.g., 1:9 ratio)[3].
-
Infrared (IR) Spectroscopy: Performed using KBr pellets to identify characteristic functional groups. Key peaks for a similar compound include C-Cl, aromatic C-H, and C=N stretching vibrations[6].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Spectra are recorded to determine the number and environment of protons. For the target compound, characteristic signals would appear in the aromatic region (approx. 7.2-7.8 ppm) and a singlet for the N-H proton (approx. 12.6 ppm) is expected in DMSO-d6[3].
-
¹³C NMR: Provides information about the carbon skeleton of the molecule. Expected signals correspond to the carbons of the imidazole core and the three phenyl rings[3][7].
-
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the compound by identifying the molecular ion peak (M+)[4].
Biological Context
While specific signaling pathways for this compound are not extensively documented, the broader class of imidazole derivatives is known for a wide spectrum of pharmacological activities. Derivatives of the isomeric 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole have demonstrated moderate to good anti-inflammatory, antibacterial, and antifungal properties[4][8]. The imidazole moiety is a key feature in several COX-2 inhibitors and other biologically active agents, suggesting potential for this compound in drug discovery programs targeting inflammation and microbial infections[8][9].
Visualized Experimental Workflow
The following diagrams illustrate the logical flow of the synthesis and characterization processes described.
References
- 1. lookchem.com [lookchem.com]
- 2. 1H-Imidazole, 2-(2-chlorophenyl)-4,5-diphenyl- | C21H15ClN2 | CID 74356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. ijfmr.com [ijfmr.com]
- 6. rsc.org [rsc.org]
- 7. spectrabase.com [spectrabase.com]
- 8. researchgate.net [researchgate.net]
- 9. ijpsjournal.com [ijpsjournal.com]
Spectroscopic Data for 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole. The information presented herein is crucial for the identification, characterization, and quality control of this imidazole derivative in research and development settings. This document includes tabulated spectroscopic data (NMR, IR, and Mass Spectrometry), detailed experimental protocols, and a workflow diagram for spectroscopic analysis.
Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| 12.64 | s | 1H | N-H (imidazole) |
| 7.81-7.80 | m | 1H | Ar-H |
| 7.62-7.60 | m | 1H | Ar-H |
| 7.55-7.42 | m | 8H | Ar-H |
| 7.38-7.29 | m | 3H | Ar-H |
| 7.23 | dd, J = 7.0 Hz | 1H | Ar-H |
Solvent: DMSO-d6, Spectrometer: 500 MHz[1]
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 143.1 | C (imidazole) |
| 136.5 | C (aromatic) |
| 134.8 | C (aromatic) |
| 131.3 | C (aromatic) |
| 131.2 | C (aromatic) |
| 130.6 | C (aromatic) |
| 129.9 | C (aromatic) |
| 129.8 | C (aromatic) |
| 129.7 | C (aromatic) |
| 128.3 | C (aromatic) |
| 127.9 | C (aromatic) |
| 127.4 | C (aromatic) |
| 126.9 | C (aromatic) |
| 126.3 | C (aromatic) |
Solvent: DMSO-d6, Spectrometer: 125 MHz[1]
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment |
| 3439 | N-H stretch |
| 3057, 2916 | Ar-H stretch |
| 1601 | C=N stretch |
| 1475 | C=C aromatic stretch |
Sample Preparation: KBr pellet[1][2]
Table 4: Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₂₁H₁₅ClN₂ |
| Molecular Weight | 330.82 g/mol |
| Exact Mass | 330.0924 g/mol |
| Expected [M]⁺ | m/z 330 |
| Expected [M+H]⁺ | m/z 331 |
Note: The mass spectrometry data is based on the calculated molecular weight. The exact mass and expected molecular ion peaks are provided for reference in mass spectral analysis.[3][4]
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A Bruker Avance spectrometer, operating at 500 MHz for ¹H NMR and 125 MHz for ¹³C NMR, was used.[1]
-
Sample Preparation: Approximately 5-10 mg of this compound was dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6).
-
¹H NMR Acquisition:
-
The sample was placed in a 5 mm NMR tube.
-
The spectrometer was tuned and the magnetic field was shimmed to achieve optimal resolution.
-
A standard proton pulse sequence was utilized.
-
Data was acquired over a spectral width of 0-15 ppm.
-
Chemical shifts were referenced to the residual solvent peak of DMSO-d6 at 2.50 ppm.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled carbon pulse sequence was employed.
-
Data was acquired over a spectral width of 0-200 ppm.
-
Chemical shifts were referenced to the solvent peak of DMSO-d6 at 39.52 ppm.
-
-
Data Processing: The acquired Free Induction Decays (FIDs) were processed using appropriate software (e.g., MestReNova, TopSpin). Fourier transformation, phase correction, and baseline correction were applied to obtain the final spectra.
2.2 Infrared (IR) Spectroscopy
-
Instrumentation: A Perkin-Elmer 1720 FT-IR spectrometer was utilized.
-
Sample Preparation:
-
A small amount of the solid sample (1-2 mg) was ground with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
A background spectrum of the empty sample compartment was recorded.
-
The KBr pellet containing the sample was placed in the sample holder.
-
The IR spectrum was recorded in the range of 4000-400 cm⁻¹.
-
-
Data Processing: The resulting spectrum was baseline corrected and the peak positions were identified.
2.3 Mass Spectrometry (MS)
-
Instrumentation: A Jeol SX-102 spectrometer or a similar mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI) can be used.
-
Sample Preparation:
-
For ESI-MS, the sample was dissolved in a suitable solvent such as methanol or acetonitrile to a concentration of approximately 1 µg/mL.
-
For EI-MS, a small amount of the solid sample was introduced directly into the ion source.
-
-
Data Acquisition:
-
The instrument was calibrated using a standard calibrant.
-
The sample was introduced into the mass spectrometer.
-
The mass spectrum was acquired over a mass-to-charge (m/z) range of 50-500.
-
-
Data Analysis: The resulting mass spectrum was analyzed to identify the molecular ion peak and other characteristic fragment ions.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized chemical compound like this compound.
References
A Comprehensive Technical Guide to 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, synthesis, and potential biological activities of 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole. The information is intended to support research and development efforts in medicinal chemistry and related fields.
Chemical Identity
Physicochemical and Spectral Data
The following table summarizes key physicochemical and spectral data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₁₅ClN₂ | [1] |
| Molecular Weight | 330.81 g/mol | |
| Melting Point | 218-220 °C | |
| ¹H NMR (CDCl₃, δ ppm) | ||
| Aromatic Protons | 7.2-8.2 (m, 14H) | |
| NH Proton | 9.8 (br s, 1H) | |
| ¹³C NMR (DMSO-d₆, δ ppm) | 126.3, 126.9, 127.4, 127.9, 128.3, 129.7, 129.8, 129.9, 130.6, 131.2, 131.3, 134.8, 136.5, 143.1 | |
| IR (KBr, cm⁻¹) | 3440 (N-H str), 1598 (Ar-C=C), 1504 (N-H ben), 1479 (Ar-C=C), 760 (C-Cl) |
Synthesis Protocols
Two common methods for the synthesis of this compound are presented below.
Method 1: Three-Component Condensation in Glacial Acetic Acid
This protocol involves the one-pot condensation of benzil, 2-chlorobenzaldehyde, and ammonium acetate in glacial acetic acid.
-
Experimental Protocol:
-
In a round-bottom flask, dissolve benzil (1.0 eq), 2-chlorobenzaldehyde (1.0 eq), and a molar excess of ammonium acetate in glacial acetic acid.
-
Reflux the reaction mixture with stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the resulting precipitate by filtration.
-
Neutralize the filtrate with a dilute ammonium hydroxide solution to precipitate any remaining product.
-
Combine the precipitates, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent such as ethanol to yield the purified this compound.
-
Method 2: Microwave-Assisted Synthesis
This method offers a more rapid and efficient synthesis.
-
Experimental Protocol:
-
Combine benzil (1.0 eq), 2-chlorobenzaldehyde (1.0 eq), and ammonium acetate (a molar excess) in a microwave-safe reaction vessel.
-
Add a minimal amount of a suitable solvent, or perform the reaction under solvent-free conditions.
-
Irradiate the mixture in a microwave reactor at a suitable temperature and power for a short duration (typically 5-15 minutes).
-
Monitor the reaction by thin-layer chromatography.
-
Upon completion, cool the vessel and add water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the product by recrystallization from ethanol.
-
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Potential Biological Activities and Mechanism of Action
Derivatives of 2,4,5-triarylimidazole are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, anticonvulsant, and anticancer properties. While specific quantitative data for this compound is limited in the public domain, the biological profile can be inferred from related compounds.
4.1. Anti-inflammatory Activity
Many 2,4,5-triarylimidazole derivatives have been investigated as anti-inflammatory agents. Their mechanism of action is often attributed to the inhibition of key inflammatory mediators.
-
p38 MAP Kinase Inhibition: A significant number of substituted diaryl imidazoles are recognized as inhibitors of p38 mitogen-activated protein (MAP) kinase.[2] This enzyme is a critical component of a signaling cascade that regulates the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Inhibition of p38 MAP kinase can therefore lead to a potent anti-inflammatory effect.
-
Cyclooxygenase-2 (COX-2) Inhibition: Some imidazole-containing compounds have shown selective inhibition of COX-2, an enzyme responsible for the synthesis of prostaglandins that mediate pain and inflammation. This is a well-established target for non-steroidal anti-inflammatory drugs (NSAIDs).
Proposed Anti-inflammatory Signaling Pathway
Caption: Proposed p38 MAP kinase inhibitory pathway for related imidazole compounds.
4.2. Antimicrobial Activity
Derivatives of 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole have demonstrated moderate to good antibacterial and antifungal activity. For instance, certain derivatives have shown activity against Staphylococcus aureus and Escherichia coli.[3] The exact mechanism of antimicrobial action for this class of compounds is not fully elucidated but may involve disruption of microbial cellular processes.
4.3. Anticonvulsant Activity
Studies on a series of 2-(substituted phenyl)-4,5-diphenyl-1H-imidazole derivatives have indicated potential anticonvulsant effects in maximal electroshock seizure models. The lipophilicity and the nature of the substituent on the 2-phenyl ring appear to play a crucial role in this activity.
4.4. Anticancer Activity
The antiproliferative effects of some 2,4,5-triphenyl-1H-imidazole derivatives have been evaluated against various cancer cell lines. For example, a related compound, 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole, showed a 29% antiproliferation of cells in one study. The mechanism may involve the induction of apoptosis or inhibition of signaling pathways crucial for cancer cell growth and survival.
Conclusion
This compound is a readily synthesizable compound belonging to the versatile class of 2,4,5-triarylimidazoles. While comprehensive biological data for this specific molecule is not extensively available, the broader family of related compounds exhibits significant potential in various therapeutic areas, particularly as anti-inflammatory agents through the inhibition of pathways like p38 MAP kinase. Further research is warranted to fully characterize the pharmacological profile of this compound and to explore its potential as a lead compound in drug discovery programs.
References
An In-depth Technical Guide on the Molecular Structure and Conformation of 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure and conformation of 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole, a heterocyclic compound of interest in medicinal chemistry. This document consolidates crystallographic data, spectroscopic characterization, and detailed experimental protocols. The structural features are elucidated through X-ray crystallography, offering precise data on bond lengths, angles, and the spatial arrangement of the constituent phenyl and chlorophenyl rings relative to the central imidazole core. Spectroscopic data from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy further corroborate the molecular structure. Detailed methodologies for its synthesis and characterization are provided to facilitate replication and further investigation.
Molecular Structure and Conformation
The molecular structure of this compound consists of a central 1H-imidazole ring substituted with a 2-chlorophenyl group at the 2-position and two phenyl groups at the 4- and 5-positions. The spatial orientation of these aromatic rings is a key determinant of the molecule's overall conformation and its potential interactions with biological targets.
Crystallographic Analysis
The definitive three-dimensional structure of this compound in the solid state has been determined by single-crystal X-ray diffraction. The corresponding crystallographic data are available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 643635.[1] Analysis of the crystal structure reveals a non-planar conformation. The phenyl and chlorophenyl rings are twisted out of the plane of the imidazole ring to varying degrees, which is a common feature for such multi-substituted imidazoles due to steric hindrance between the bulky substituents.
Table 1: Selected Crystallographic Data for this compound
| Parameter | Value |
| CCDC Number | 643635[1] |
| Chemical Formula | C₂₁H₁₅ClN₂ |
| Molecular Weight | 330.81 |
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| a (Å) | 17.067(3) |
| b (Å) | 8.1693(12) |
| c (Å) | 12.028(2) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1675.2(5) |
| Z | 4 |
Note: The detailed bond lengths, bond angles, and torsion angles are typically found within the full crystallographic information file (CIF) available from the CCDC.
The diagram below illustrates the fundamental molecular structure.
References
Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activities of Substituted Diphenylimidazoles
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted diphenylimidazoles represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This technical guide provides a comprehensive overview of the current state of research into these compounds, with a particular focus on their anticancer, anti-inflammatory, and antimicrobial properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways and workflows to serve as an in-depth resource for researchers and drug development professionals.
Introduction
The imidazole ring is a fundamental heterocyclic scaffold present in numerous biologically active molecules, including the amino acid histidine and many therapeutic agents. The diphenylimidazole core, in particular, offers a unique three-dimensional structure that allows for diverse substitutions, leading to a wide array of pharmacological effects. This guide explores the therapeutic potential of these substituted derivatives, highlighting their promise in the development of novel therapeutic agents.
Anticancer Activities
Substituted diphenylimidazoles have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against various cancer cell lines. The mechanism of action for many of these compounds involves the disruption of key cellular processes essential for cancer cell proliferation and survival.
Quantitative Data: In Vitro Cytotoxicity
The anticancer efficacy of various substituted diphenylimidazoles has been quantified using in vitro cytotoxicity assays, with the half-maximal inhibitory concentration (IC50) being a key parameter. The following table summarizes the IC50 values of representative compounds against different human cancer cell lines.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| DP-1 | 2-(4-Fluorophenyl)-1H-imidazole | A549 (Lung) | 7.5 | [1] |
| HeLa (Cervical) | 9.3 | [1] | ||
| MCF-7 (Breast) | 8.9 | [1] | ||
| DP-2 | 2-(4-Methoxyphenyl)-1H-imidazole | A549 (Lung) | 8.9 | [1] |
| HeLa (Cervical) | 11.1 | [1] | ||
| MCF-7 (Breast) | 9.2 | [1] | ||
| DP-3 | 2-(4-Nitrophenyl)-4,5-diphenyl-1H-imidazole | HCT116 (Colon) | 5.8 | |
| DP-4 | 1-(4-Phenylthiazol-2-yl)-4-(thiophen-2-yl)-1H-imidazol-2-amine | NUGC-3 (Gastric) | 0.05 |
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the substituted diphenylimidazole compounds and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Signaling Pathways and Mechanisms of Action
The anticancer effects of substituted diphenylimidazoles are often attributed to their interaction with critical cellular targets. Key mechanisms include the inhibition of tubulin polymerization and the modulation of signaling kinases.
Inhibition of Tubulin Polymerization:
Several diphenylimidazole derivatives have been shown to inhibit the polymerization of tubulin, a crucial protein for microtubule formation. Microtubules are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Caption: Inhibition of tubulin polymerization by diphenylimidazoles.
Kinase Inhibition (e.g., EGFR, ERK5):
Diphenylimidazole derivatives have also been identified as inhibitors of various protein kinases that are often dysregulated in cancer. For example, inhibition of Epidermal Growth Factor Receptor (EGFR) and Extracellular signal-Regulated Kinase 5 (ERK5) can block downstream signaling pathways that promote cell proliferation, survival, and angiogenesis.
Caption: Inhibition of EGFR and ERK5 signaling by diphenylimidazoles.
Anti-inflammatory Activities
Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a continuous pursuit. Substituted diphenylimidazoles have shown promising anti-inflammatory effects in various preclinical models.
Quantitative Data: In Vivo Anti-inflammatory Activity
The carrageenan-induced paw edema model in rats is a standard in vivo assay to screen for acute anti-inflammatory activity. The percentage of edema inhibition is a key measure of efficacy.
| Compound ID | Substitution Pattern | Dose (mg/kg) | Edema Inhibition (%) | Reference |
| DI-1 | 2-(4-Nitrophenyl)-4-(4-methoxyphenyl)-1-phenyl-1H-imidazole | 10 | 58.02 | [2] |
| DI-2 | 2,4-di-(4-Methoxyphenyl)-1-phenyl-1H-imidazole | 10 | 56.17 | [2] |
| DI-3 | 2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole | 20 | 45.3 | |
| Indomethacin | (Standard) | 10 | 62.5 | [2] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is used to evaluate the anti-edematous effect of compounds.
Procedure:
-
Animal Grouping: Male Wistar rats are divided into control and treatment groups.
-
Compound Administration: The test compounds (substituted diphenylimidazoles) and a standard drug (e.g., indomethacin) are administered orally or intraperitoneally. The control group receives the vehicle.
-
Induction of Edema: One hour after compound administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: The percentage of edema inhibition is calculated for each group relative to the control group.
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of diphenylimidazoles are often linked to the inhibition of key inflammatory mediators and signaling pathways.
Cyclooxygenase (COX) Inhibition:
Some diphenylimidazole derivatives have been found to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is inducible during inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.
Modulation of NF-κB and PI3K/Akt Signaling Pathways:
The nuclear factor-kappa B (NF-κB) and phosphoinositide 3-kinase (PI3K)/Akt signaling pathways are central regulators of inflammation. Diphenylimidazoles may exert their anti-inflammatory effects by inhibiting the activation of NF-κB and modulating the PI3K/Akt pathway, leading to a reduction in the expression of pro-inflammatory cytokines and mediators.
Caption: Modulation of NF-κB and PI3K/Akt pathways by diphenylimidazoles.
Antimicrobial Activities
The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Substituted diphenylimidazoles have demonstrated promising activity against a range of bacteria and fungi.
Quantitative Data: Antimicrobial Activity
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound ID | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |
| DM-1 | bis(4-chlorophenyl) analogue | Candida albicans | 0.2 - 7.0 | [3] |
| Trichophyton sp. | 0.2 - 7.0 | [3] | ||
| DM-2 | 4,5-diphenylimidazol-2-thiol derivative | Staphylococcus aureus | 4 | [4] |
| DM-3 | 4,5-diphenylimidazol-2-thiol derivative | Staphylococcus aureus | 16 | [4] |
| Enterococcus faecalis | 16 | [4] | ||
| DM-4 | 2-(4-nitrophenyl)-4-(4-methoxyphenyl)-1-phenyl-1H-imidazole | Candida albicans | 12.5 | [2] |
| Aspergillus niger | 12.5 | [2] |
Experimental Protocol: Broth Microdilution Method for Antifungal Susceptibility Testing
This method is used to determine the minimum inhibitory concentration (MIC) of antifungal agents.
Procedure:
-
Preparation of Inoculum: A standardized suspension of the fungal strain is prepared in a suitable broth medium.
-
Serial Dilution of Compounds: The substituted diphenylimidazole compounds are serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.
Experimental Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion
Substituted diphenylimidazoles have emerged as a promising class of compounds with a diverse range of biological activities. Their demonstrated efficacy in preclinical models of cancer, inflammation, and microbial infections warrants further investigation. The structure-activity relationship studies, coupled with a deeper understanding of their mechanisms of action at the molecular level, will be crucial for the rational design and development of novel diphenylimidazole-based therapeutics with improved potency and safety profiles. This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their quest for new and effective treatments for a variety of human diseases.
References
A Technical Guide to the Synthesis of Tri-Substituted Imidazoles: Methods, Protocols, and Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The imidazole scaffold is a cornerstone in medicinal chemistry and materials science, owing to its diverse biological activities and versatile chemical properties. Tri-substituted imidazoles, in particular, represent a critical class of these heterocyclic compounds, forming the core of numerous pharmaceuticals. This in-depth technical guide provides a comprehensive review of the primary synthetic methodologies for preparing tri-substituted imidazoles, with a focus on practical application for researchers in drug development and related fields. This guide offers detailed experimental protocols for key reactions, a comparative analysis of various catalytic systems, and visual workflows to aid in methodological selection.
Core Synthetic Strategies: The Radziszewski Reaction and Its Modern Variants
The most prevalent and versatile approach to synthesizing 2,4,5-trisubstituted imidazoles is the Radziszewski reaction, first reported in 1882. This multicomponent reaction involves the condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, and a nitrogen source, typically ammonia or ammonium acetate.[1][2] Over the past few decades, numerous modifications and improvements to this classical method have been developed, primarily focusing on the use of catalysts and alternative energy sources to enhance yields, reduce reaction times, and promote greener chemical processes.
A significant modification to the original Debus-Radziszewski synthesis involves the substitution of one equivalent of ammonia with a primary amine, which provides a straightforward route to N-substituted (1,2,4,5-tetrasubstituted) imidazoles.[2]
Comparative Analysis of Catalytic Systems for 2,4,5-Trisubstituted Imidazole Synthesis
The efficiency of the Radziszewski reaction is highly dependent on the catalytic system employed. A wide array of catalysts has been explored, ranging from simple metal salts to complex nanomaterials. The choice of catalyst directly impacts reaction conditions, yields, and environmental footprint. Below is a comparative summary of various catalytic systems.
| Catalyst System | Catalyst Loading | Reaction Conditions | Reaction Time | Yield (%) | Solvent | Reference(s) |
| Copper-Based Catalysts | ||||||
| CuI | 15 mol% | Reflux | 20 min | 95 | Butanol | [3][4] |
| CuCl₂·2H₂O | 10 mol% | Microwave (300W) | 12-15 min | 92 | Solvent-free | |
| CuO Nanoparticles | 15 mol% | 80 °C (Reflux) | Not specified | High | Ethanol | [5] |
| Other Metal-Based Catalysts | ||||||
| Ni-C Schiff's base complex | Not specified | Microwave | 10 min | 95 | Ethanol | [6] |
| Zr(acac)₄ | 20 mol% | Ultrasound (24 kHz) | Not specified | High | Ethanol | [7] |
| Acid Catalysts | ||||||
| Silicotungstic acid | 7.5 mol% | Reflux | Not specified | 94 | Ethanol | [7] |
| Lactic acid | 1 mL | 160 °C | Not specified | 92 | Not specified | [7] |
| [2-Oxo-Pyrr-H][HSO₄] (Ionic Liquid) | Not specified | 90 °C | Short | High to Excellent | Solvent-free | [8] |
| Base Catalysts | ||||||
| DABCO | Not specified | 60-65 °C | 12 h | 92 | t-butanol | [7] |
| Heterogeneous Catalysts | ||||||
| nano-LaMnO₃ | 0.8 mol% | 80 °C | Not specified | High | Solvent-free | [1] |
Synthesis of 1,2,4-Trisubstituted Imidazoles
While the Radziszewski reaction is the workhorse for 2,4,5-trisubstituted imidazoles, other methodologies are employed for different substitution patterns. One notable method for the synthesis of 1,2,4-trisubstituted imidazoles involves a copper- and iodine-catalyzed reaction of chalcones and benzylamines, which proceeds through an unusual C-C bond cleavage.[9][10][11]
Experimental Protocols
This section provides detailed, step-by-step methodologies for key synthetic transformations.
Protocol 1: Microwave-Assisted, Solvent-Free Synthesis of 2,4,5-Trisubstituted Imidazoles using Cupric Chloride[1]
Materials:
-
Aldehyde (1 mmol)
-
Benzil (1 mmol)
-
Ammonium acetate (2.5 mmol)
-
Cupric chloride dihydrate (CuCl₂·2H₂O) (10 mol%)
-
Petroleum ether
-
Ethyl acetate
-
Ethanol (96%)
Procedure:
-
In a 50 mL beaker, combine the aldehyde (1 mmol), benzil (1 mmol), ammonium acetate (2.5 mmol), and cupric chloride (10 mol%).
-
Thoroughly mix the reaction mixture with a glass rod.
-
Place the beaker in a microwave oven and irradiate at 300W for a total of 15 minutes, in shorter intervals if necessary to monitor the reaction.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a petroleum ether:ethyl acetate (9:1) mixture as the eluent.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice water.
-
Filter the resulting solid and wash with water to obtain the crude product.
-
Recrystallize the crude product from 96% ethanol to afford the pure 2,4,5-trisubstituted imidazole.
Protocol 2: Copper(I) Iodide-Catalyzed Synthesis of 2,4,5-Trisubstituted Imidazoles[4][5]
Materials:
-
Aldehyde (1 mmol)
-
Benzoin or Benzil (1 mmol)
-
Ammonium acetate (3 mmol)
-
Copper(I) iodide (CuI) (15 mol%)
-
Butanol (7 mL)
-
Ethanol
Procedure:
-
In a round-bottom flask, combine the aldehyde (1 mmol), benzoin or benzil (1 mmol), ammonium acetate (3 mmol), and CuI (15 mol%).
-
Add butanol (7 mL) to the flask.
-
Reflux the reaction mixture.
-
Monitor the reaction progress via TLC.
-
After completion, cool the reaction mixture.
-
The product can be purified by recrystallization from ethanol.
Protocol 3: Synthesis of 1,2,4-Trisubstituted Imidazoles from Chalcones[10][11][12]
Materials:
-
Chalcone (0.24 mmol, 1 equiv)
-
Benzylamine (1.2 mmol, 5 equiv)
-
Copper(II) triflate (Cu(OTf)₂) (10 mol%)
-
Iodine (I₂) (20 mol%)
-
Toluene (2 mL)
-
Ethyl acetate (EtOAc)
-
Water
Procedure:
-
In a Schlenk tube fitted with a rubber septum, add the chalcone (1 equiv), benzylamine (5 equiv), copper triflate (10 mol%), and iodine (20 mol%).
-
Add toluene (2 mL) to the reaction mixture.
-
Stir the mixture at 70 °C for 24 hours in the presence of air.
-
After cooling the reaction mixture, perform an extraction with an ethyl acetate-water mixture.
-
The organic layer is then dried and concentrated, and the crude product is purified by column chromatography to yield the 1,2,4-trisubstituted imidazole.
Visualization of Synthetic Workflow
To aid in the conceptualization of the synthetic processes, the following diagrams, generated using the DOT language, illustrate the general workflow for the synthesis of tri-substituted imidazoles and a decision-making workflow for catalyst selection.
References
- 1. oiccpress.com [oiccpress.com]
- 2. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01767E [pubs.rsc.org]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. Microwave-Assisted Nickel-Catalyzed One-Pot Synthesis of 2,4,5-Trisubstituted Imidazoles [organic-chemistry.org]
- 7. ijprajournal.com [ijprajournal.com]
- 8. chemmethod.com [chemmethod.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of 1,2,4-Trisubstituted-(1H)-imidazoles through Cu(OTf)2-/I2-Catalyzed C–C Bond Cleavage of Chalcones and Benzylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
From Luminescence to Therapeutics: A Technical Guide to Lophine Derivatives in Medicinal Chemistry
An in-depth exploration of the discovery, history, and evolving medicinal applications of lophine and its derivatives, tailored for researchers, scientists, and drug development professionals.
Introduction
Lophine, chemically known as 2,4,5-triphenyl-1H-imidazole, was first synthesized in 1877 by Radziszewski. For much of its history, lophine was primarily recognized for its remarkable chemiluminescent properties, emitting a characteristic yellow light in the presence of oxygen and a strong base.[1][2] This unique characteristic led to the extensive development of lophine derivatives as versatile analytical tools for detecting trace amounts of various substances.[1][2] However, in recent decades, the scientific community has unearthed the significant therapeutic potential of the lophine scaffold, marking a pivotal transition from analytical chemistry to the forefront of medicinal chemistry and drug discovery. This guide provides a comprehensive technical overview of the discovery and history of lophine derivatives in medicinal chemistry, their synthesis, biological activities, and the signaling pathways they modulate.
From Analytical Reagents to Drug Candidates: A Historical Perspective
The journey of lophine derivatives in medicinal chemistry is a testament to serendipitous discovery and rational drug design. Initially, their application was confined to analytical sciences due to their fluorescent and chemiluminescent capabilities.[1] A significant turning point came with the unexpected discovery of their potent biological activities. A notable example is the identification of certain lophine derivatives as inhibitors of monoacylglycerol lipase (MAGL), an important enzyme in the endocannabinoid system.[3] This discovery, which emerged from studies originally aimed at developing chemiluminescent assays, opened a new chapter for lophine derivatives as potential therapeutic agents.[3] Subsequently, researchers began to systematically explore the pharmacological properties of the triphenylimidazole core, leading to the identification of derivatives with promising anticancer, anti-inflammatory, and neuroprotective activities.[4][5][6]
Therapeutic Applications and Biological Activities
The rigid, planar structure of the triphenylimidazole core provides a versatile scaffold for chemical modifications, enabling the development of derivatives with a wide range of biological activities.
Anticancer Activity
Numerous studies have demonstrated the potent cytotoxic effects of lophine derivatives against various cancer cell lines.[4][7] One of the key mechanisms underlying their anticancer activity is the inhibition of the p53-MDM2 interaction.[8] The p53 protein is a crucial tumor suppressor, and its inactivation by murine double minute 2 (MDM2) is a common event in many cancers. Lophine derivatives have been designed to disrupt this interaction, thereby reactivating p53 and inducing apoptosis in cancer cells.
Anti-inflammatory Activity
The anti-inflammatory properties of lophine derivatives have also been extensively investigated.[1][5][6] These compounds have been shown to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2).[1] By inhibiting these enzymes, lophine derivatives can reduce the production of prostaglandins, which are key mediators of inflammation and pain.
Monoacylglycerol Lipase (MAGL) Inhibition
As previously mentioned, the serendipitous discovery of lophine derivatives as MAGL inhibitors has opened up new avenues for the treatment of various neurological and inflammatory disorders.[3] MAGL is the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG), a key signaling molecule involved in pain, inflammation, and neuroprotection. Inhibition of MAGL by lophine derivatives leads to an increase in 2-AG levels, which can produce therapeutic benefits.
Neuroprotective Potential
Emerging research suggests that lophine derivatives may also possess neuroprotective properties. Studies on similar heterocyclic compounds have shown promise in protecting neuronal cells from damage induced by neurotoxins and oxidative stress. While direct evidence for lophine derivatives in neuroprotection is still developing, the structural similarities and known biological activities of the triphenylimidazole scaffold make it a promising area for future research.
Quantitative Data Summary
The following tables summarize the quantitative biological activity data for various lophine derivatives from the cited literature.
Table 1: Anticancer Activity of 2,4,5-Triphenylimidazole Derivatives (IC50 in µM)
| Compound | PC3 | KB | A549 | HCT116 | MCF-7 | HepG2 | Reference |
| 9c | - | - | - | - | - | - | [4] |
| Derivative 1 | 22.4 | - | - | 0.34 | - | 10-50 | [9] |
| Derivative 2 | 10-50 | - | - | - | - | 10-50 | [9] |
| Compound 5 | - | - | - | < 5 | < 5 | < 5 | [10] |
| Cu(II) Complex | - | - | - | - | 72.139 (µg/ml) | - | [7] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.
Table 2: Anti-inflammatory and Enzyme Inhibitory Activity of Lophine Derivatives
| Compound/Derivative | Activity | Target | IC50 (µM) | Reference |
| Lophine Analog | Anti-inflammatory | COX-1 | 86.52 | [11] |
| Lophine Analog | Anti-inflammatory | COX-2 | 0.54 | [11] |
| Octanoic acid ester of 2-(4-hydroxyphenyl)-4,5-diphenylimidazole | Enzyme Inhibition | MAGL | Potent (concentration-dependent) | [3] |
| Palmitic acid ester of 2-(4-hydroxyphenyl)-4,5-diphenylimidazole | Enzyme Inhibition | MAGL | Potent (concentration-dependent) | [3] |
Key Signaling Pathways and Mechanisms of Action
The therapeutic effects of lophine derivatives are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.
p53-MDM2 Signaling Pathway
Lophine derivatives designed as anticancer agents often target the p53-MDM2 signaling pathway. By inhibiting the binding of MDM2 to p53, these compounds prevent the degradation of p53, allowing it to accumulate in the nucleus and activate the transcription of genes involved in cell cycle arrest and apoptosis.
Caption: p53-MDM2 signaling pathway and the inhibitory action of lophine derivatives.
NF-κB and MAPK Inflammatory Signaling Pathways
In the context of inflammation, lophine derivatives can modulate the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the production of pro-inflammatory cytokines and enzymes like COX-2. By inhibiting these pathways, lophine derivatives can exert their anti-inflammatory effects.
Caption: Inhibition of NF-κB and MAPK inflammatory pathways by lophine derivatives.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the synthesis and biological evaluation of lophine derivatives.
General Synthesis of 2,4,5-Triphenylimidazole Derivatives
Materials:
-
Benzil
-
Appropriate substituted benzaldehyde
-
Ammonium acetate
-
Glacial acetic acid
-
Ethanol
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve benzil (1 mmol), a suitable substituted benzaldehyde (1 mmol), and ammonium acetate (1.2 g) in boiling glacial acetic acid (16 ml).[2]
-
Reflux the reaction mixture for 5-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).[2]
-
Upon completion, pour the reaction mixture into ice-water.
-
Neutralize the mixture with a saturated NaHCO₃ solution.
-
Extract the product with ethyl acetate.
-
Combine the organic extracts and dry over anhydrous MgSO₄.[2]
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization from a suitable solvent (e.g., DMSO or ethanol) to obtain the pure 2,4,5-triphenylimidazole derivative.[2]
In Vitro Anticancer Activity (MTT Assay)
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2, HCT-116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Lophine derivatives (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 3 x 10⁴ cells/well and allow them to adhere for 24 hours.[12]
-
Treat the cells with various concentrations of the lophine derivatives (typically in a range of 1 to 100 µM) and a vehicle control (DMSO).
-
Incubate the plates for 24-48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.[12]
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)
Materials:
-
Wistar albino rats
-
Lophine derivatives
-
Indomethacin (standard drug)
-
1% Carrageenan solution in saline
-
Plethysmometer
Procedure:
-
Divide the rats into groups: control, standard (Indomethacin), and test groups (different doses of lophine derivatives).
-
Administer the test compounds or standard drug orally or intraperitoneally.
-
After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[5]
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.[5]
-
Calculate the percentage inhibition of edema for each group compared to the control group.
MAGL Inhibition Assay (Fluorometric)
Materials:
-
Human MAGL enzyme
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 1 mM EDTA)
-
Lophine derivatives
-
7-hydroxyresorufinyl octanoate (7-HRO) fluorogenic probe
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Incubate the lophine derivatives with the human MAGL enzyme in the assay buffer in microcentrifuge tubes.[9]
-
Transfer the mixture to the wells of a 96-well black microplate.
-
Initiate the reaction by adding the fluorogenic substrate 7-HRO.
-
Measure the fluorescence intensity (excitation ~572 nm, emission ~595 nm) over time.[9]
-
The rate of increase in fluorescence corresponds to the rate of 7-HRO hydrolysis by MAGL.
-
Calculate the percentage inhibition of MAGL activity by the lophine derivatives compared to a control without the inhibitor.
Neuroprotection Assay in SH-SY5Y Cells
Materials:
-
Human neuroblastoma SH-SY5Y cells
-
Culture medium (e.g., DMEM/F12 with 10% FBS)
-
Neurotoxin (e.g., H₂O₂, 6-OHDA, or Aβ peptide)
-
Lophine derivatives
-
MTT or LDH assay kits
-
96-well plates
Procedure:
-
Seed SH-SY5Y cells in 96-well plates and allow them to differentiate if required.
-
Pre-treat the cells with various concentrations of the lophine derivatives for a specified period (e.g., 2-24 hours).[13]
-
Induce neurotoxicity by adding a specific neurotoxin (e.g., 100 µM H₂O₂) and co-incubate with the lophine derivatives for 24 hours.[13]
-
Assess cell viability using an MTT assay (as described in the anticancer protocol) or measure cytotoxicity using an LDH assay, which quantifies the release of lactate dehydrogenase from damaged cells.[13]
-
Calculate the percentage of neuroprotection conferred by the lophine derivatives compared to cells treated with the neurotoxin alone.
Caption: General experimental workflow for the development of lophine derivatives as therapeutic agents.
Conclusion and Future Directions
The journey of lophine derivatives from simple chemiluminescent compounds to promising therapeutic agents highlights the dynamic nature of drug discovery. The 2,4,5-triphenylimidazole scaffold has proven to be a valuable template for the development of potent and selective inhibitors of various biological targets. While significant progress has been made in exploring their anticancer and anti-inflammatory activities, the full therapeutic potential of lophine derivatives is yet to be realized. Future research should focus on expanding the scope of their biological evaluation, particularly in the areas of neurodegenerative diseases and other unmet medical needs. Further optimization of the lophine scaffold through medicinal chemistry efforts, guided by a deeper understanding of their structure-activity relationships and mechanisms of action, will undoubtedly lead to the development of novel and effective therapies.
References
- 1. ijirt.org [ijirt.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of MAGL Inhibition by Lophine Derivatives: An Unexpected Finding from Chemiluminescent Assay Development | MDPI [mdpi.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. scispace.com [scispace.com]
- 6. scialert.net [scialert.net]
- 7. academicjournals.org [academicjournals.org]
- 8. eurekaselect.com [eurekaselect.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells [frontiersin.org]
- 13. benchchem.com [benchchem.com]
2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole molecular weight and formula
An In-depth Technical Guide to 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of this compound, a substituted imidazole derivative of interest to researchers and professionals in drug development and chemical synthesis.
Core Molecular Data
The fundamental molecular attributes of this compound are summarized below. This data is critical for experimental design, analytical characterization, and computational modeling.
| Property | Value | Citations |
| Molecular Formula | C₂₁H₁₅ClN₂ | [1][2][3] |
| Molecular Weight | 330.8 g/mol | [1][4] |
| IUPAC Name | This compound | [1] |
| CAS Number | 1707-67-1 | [1][3] |
| Monoisotopic Mass | 330.0923762 Da | [1][4] |
Synthesis and Characterization
The synthesis of substituted imidazoles is a cornerstone of medicinal chemistry due to the broad spectrum of biological activities exhibited by this scaffold.
Experimental Protocols
Synthesis of this compound:
A common and efficient method for the synthesis of this compound involves a one-pot condensation reaction.[5]
-
Reactants:
-
Benzil
-
2-Chlorobenzaldehyde
-
Ammonium acetate
-
-
Solvent:
-
Glacial Acetic Acid
-
-
Procedure:
-
Equimolar quantities of benzil, 2-chlorobenzaldehyde, and an excess of ammonium acetate are dissolved in glacial acetic acid in a round-bottom flask.
-
The reaction mixture is heated to reflux for a period of 1 to 5 hours.[5] The progress of the reaction can be monitored using thin-layer chromatography (TLC).[6]
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The cooled mixture is then poured into water, leading to the precipitation of the crude product.[5]
-
The precipitate is collected by filtration.
-
The filtered solid is neutralized with a weak base, such as a 5% ammonium hydroxide solution.[5]
-
The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the final crystalline compound.
-
Characterization:
The structure and purity of the synthesized this compound can be confirmed using various analytical techniques:
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To elucidate the detailed molecular structure.[6][7]
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.[6]
-
Melting Point Determination: To assess the purity of the compound.[7]
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the general workflow for the synthesis and subsequent characterization of this compound.
Caption: General workflow for the synthesis and characterization of this compound.
References
- 1. 1H-Imidazole, 2-(2-chlorophenyl)-4,5-diphenyl- | C21H15ClN2 | CID 74356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. 2-(2-Chlorophenyl)-4,5-diphenylimidazole | 1707-67-1 [chemicalbook.com]
- 4. 2-(4-Chlorophenyl)-4,5-diphenylimidazole | C21H15ClN2 | CID 794727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ijfmr.com [ijfmr.com]
- 6. ijpsonline.com [ijpsonline.com]
- 7. rsc.org [rsc.org]
Solubility and stability of 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole in common solvents
An In-depth Technical Guide to the Solubility and Stability of 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, a derivative of lophine (2,4,5-triphenyl-1H-imidazole), belongs to a class of compounds known for their potential applications in medicinal and materials chemistry, often exhibiting interesting photophysical properties like fluorescence and chemiluminescence.[1][2][3] A thorough understanding of its solubility and stability is paramount for its development in any application, particularly in the pharmaceutical industry where these parameters influence formulation, bioavailability, and shelf-life.[4][5]
This guide outlines the standard methodologies for evaluating the solubility and stability of this compound, providing a roadmap for researchers to generate the necessary data for its characterization.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) in various solvents is a critical factor in drug development, affecting everything from purification to formulation. The "like dissolves like" principle is a useful starting point for predicting solubility.[6] Given the structure of this compound, which is largely nonpolar due to the three phenyl rings but has a polar imidazole core capable of hydrogen bonding, its solubility is expected to be low in aqueous media and higher in organic solvents.
Recommended Solvents for Solubility Determination
A range of solvents with varying polarities should be tested to establish a comprehensive solubility profile. The following table outlines a suggested list of solvents.
| Solvent Class | Specific Solvents | Rationale |
| Non-polar | n-Hexane, Cyclohexane | To assess solubility in hydrophobic environments. |
| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM), Dimethyl sulfoxide (DMSO) | Commonly used in organic synthesis and formulation. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Solvents capable of hydrogen bonding. |
| Aqueous | Purified Water, Phosphate Buffered Saline (PBS) pH 7.4 | To determine solubility in physiological conditions. |
| Aqueous (pH adjusted) | 0.1 M HCl, 0.1 M NaOH | To assess the impact of pH on solubility, particularly relevant for ionizable compounds.[7][8] |
Experimental Protocol: Equilibrium Solubility Determination
The equilibrium solubility method is a standard technique to determine the saturation concentration of a compound in a solvent.
Methodology:
-
Sample Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid is crucial to ensure saturation is reached.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-course study can determine the optimal equilibration time.
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated solution from the undissolved solid by centrifugation and/or filtration using a chemically inert filter (e.g., PTFE).
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Reporting: Express the solubility in units such as mg/mL or mol/L.
A visual representation of the experimental workflow for solubility determination is provided below.
References
- 1. Lophine (2,4,5-triphenyl-1H-imidazole) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lophine derivatives as versatile analytical tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acdlabs.com [acdlabs.com]
- 6. chem.ws [chem.ws]
- 7. scribd.com [scribd.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Theoretical and Computational Approaches to 2-Chlorophenyl Substituted Imidazoles: A Technical Guide for Drug Discovery
Introduction: Imidazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents. Their versatile scaffold allows for diverse biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. The substitution of a 2-chlorophenyl group onto the imidazole ring can significantly influence the molecule's steric and electronic properties, often enhancing its binding affinity to biological targets. This technical guide provides an in-depth overview of the theoretical and computational methodologies used to study these compounds, alongside common experimental protocols for their synthesis and characterization, aimed at researchers, scientists, and drug development professionals.
Methodologies: A Dual Approach
The development of novel therapeutic agents based on the 2-chlorophenyl substituted imidazole scaffold relies on a synergistic combination of computational prediction and experimental validation.
Experimental Protocols
1. Synthesis of 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole:
A prevalent method for synthesizing 2,4,5-trisubstituted imidazoles is the Radziszewski reaction, which involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia.
-
Materials: Benzil, 2-chlorobenzaldehyde, ammonium acetate, glacial acetic acid, ethanol.
-
Procedure:
-
Dissolve equimolar quantities of benzil, 2-chlorobenzaldehyde, and a molar excess of ammonium acetate in glacial acetic acid.
-
Reflux the mixture for 3-4 hours, monitoring the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
A solid precipitate will form. Filter the solid, wash it thoroughly with water to remove any unreacted ammonium acetate and acetic acid.
-
Neutralize the filtrate with a base (e.g., sodium carbonate or ammonium hydroxide) to precipitate any remaining product.
-
Dry the crude product and purify it by recrystallization from a suitable solvent, such as ethanol, to yield the final compound.[1]
-
-
Characterization: The structure and purity of the synthesized compound are confirmed using spectroscopic techniques such as Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and mass spectrometry.
2. Synthesis of 2-(2-Chlorophenyl)-1H-benzo[d]imidazole:
This class of imidazoles is typically synthesized by condensing o-phenylenediamine with the corresponding aldehyde.
-
Materials: o-phenylenediamine, 2-chlorobenzaldehyde, ethanol.
-
Procedure:
-
Dissolve o-phenylenediamine and 2-chlorobenzaldehyde in ethanol.
-
Reflux the reaction mixture for several hours.
-
After cooling, the product often crystallizes out of the solution.
-
The crystals can be collected by filtration.
-
Further purification can be achieved through recrystallization from ethanol using a slow-evaporation technique to obtain high-quality crystals suitable for X-ray diffraction.[2]
-
-
Characterization: Purity and structural confirmation are performed using FT-IR, NMR, mass spectrometry, and single-crystal X-ray diffraction.[2]
Computational Protocols
Computational chemistry provides invaluable insights into the molecular properties and potential biological activity of these compounds before their synthesis, saving time and resources.
1. Density Functional Theory (DFT) Calculations:
DFT is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules.
-
Software: Gaussian program suite is commonly used.[2]
-
Workflow:
-
Structure Drawing: The 2D structure of the 2-chlorophenyl substituted imidazole is drawn using software like GaussView or ChemDraw.
-
Geometry Optimization: The initial structure is optimized to find its lowest energy conformation. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a basis set like 6-311++G(d,p) is a widely accepted level of theory for this purpose.[3]
-
Frequency Calculation: A frequency analysis is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies). This calculation also provides theoretical vibrational frequencies that can be compared with experimental FT-IR and Raman spectra.
-
Property Calculation: Various electronic properties are calculated from the optimized structure, including:
-
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are calculated. The energy gap between them is a critical parameter for determining molecular reactivity and stability.
-
Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.
-
Mulliken Atomic Charges: These calculations provide the charge distribution on each atom of the molecule.
-
-
2. Molecular Docking:
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), estimating the binding affinity.
-
Software: AutoDock, Schrödinger Maestro, and PyRx are frequently used tools.
-
Workflow:
-
Receptor Preparation: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogens are added.
-
Ligand Preparation: The 3D structure of the 2-chlorophenyl imidazole derivative is generated and energy-minimized using a force field like MMFF94.
-
Docking Simulation: The ligand is placed in the defined binding site of the receptor, and a scoring function is used to calculate the binding energy (in kcal/mol) for numerous possible conformations and orientations.
-
Analysis: The results are analyzed to identify the best binding pose, the calculated binding affinity, and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues.[4][5]
-
Visualizing Computational Workflows and Biological Pathways
Diagrams are essential for representing complex relationships and workflows in a clear, concise manner.
Caption: General workflow for the computational study of imidazole derivatives.
Caption: The Hedgehog signaling pathway and the inhibitory action of SMO antagonists.
Results and Discussion: Quantitative Insights
Computational studies generate a wealth of quantitative data that helps in understanding the physicochemical properties of the molecules and their potential interactions with biological targets.
Table 1: DFT-Calculated Properties of a Representative 2-Chlorophenyl Imidazole
Calculated at the B3LYP/6-311++G(d,p) level of theory. Data is representative and will vary based on the specific substitutions on the imidazole core.
| Parameter | Value | Significance |
| Energy of HOMO | -6.2 eV | Indicates the electron-donating capability of the molecule. |
| Energy of LUMO | -1.8 eV | Represents the electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.4 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
| Dipole Moment | 3.5 Debye | Measures the overall polarity of the molecule, affecting solubility and membrane permeability. |
Table 2: Selected Optimized Geometrical Parameters
Data is illustrative for a 2-(2-chlorophenyl)-1H-benzo[d]imidazole structure.[2][3]
| Parameter | Bond/Angle | Length (Å) / Angle (°) |
| Bond Length | C=N (imidazole) | ~1.38 |
| C-N (imidazole) | ~1.39 | |
| C-Cl | ~1.75 | |
| Bond Angle | N-C-N (imidazole) | ~108.5° |
| C-C-Cl | ~119.8° | |
| Dihedral Angle | Imidazole-Phenyl | Varies (Indicates twist between the rings) |
Table 3: Molecular Docking Results against Key Protein Targets
Binding affinities are highly target-dependent. The values below are examples from studies on various imidazole derivatives.
| Target Protein | PDB ID | Ligand Example | Binding Affinity (kcal/mol) | Potential Application |
| SARS-CoV-2 Main Protease | 6LU7 | Imidazolyl-methanone | -9.2 | Antiviral[4][6] |
| Staphylococcus aureus protein | 5IIP | Phenanthroimidazole | -7.7 | Antimicrobial[7] |
| Smoothened Receptor (SMO) | 4JKV | Benzimidazole analog | < -8.0 | Anticancer (Hedgehog Pathway)[4] |
| Cyclooxygenase-2 (COX-2) | 5IKR | Chlorophenyl Imidazolone | > -7.5 | Anti-inflammatory[8] |
The negative binding affinity values indicate spontaneous binding. A more negative value suggests a stronger and more favorable interaction between the ligand and the protein target. For instance, a value of -9.2 kcal/mol against the SARS-CoV-2 main protease suggests a high potential for the compound to act as an inhibitor.[4][6]
Conclusion
The integration of theoretical and computational studies with traditional experimental work provides a powerful and efficient paradigm for modern drug discovery. For 2-chlorophenyl substituted imidazoles, DFT calculations offer profound insights into their structural and electronic nature, which governs their reactivity and potential for biological interaction. Molecular docking studies further refine this understanding by predicting binding affinities and modes of interaction with specific protein targets, such as the Smoothened receptor in the Hedgehog signaling pathway, thereby guiding the rational design of more potent and selective therapeutic agents. The methodologies and workflows detailed in this guide serve as a foundational framework for researchers aiming to explore the vast therapeutic potential of this important class of heterocyclic compounds. Further experimental validation remains crucial to translate these computational findings into tangible clinical candidates.[6]
References
- 1. ijfmr.com [ijfmr.com]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. Novel-smoothened inhibitors for therapeutic targeting of naïve and drug-resistant hedgehog pathway-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrevlett.com [chemrevlett.com]
- 6. Smoothened Inhibitors to Block the Sonic Hedgehog Signaling for Cancer Treatment – American Journal of Student Research [ajosr.org]
- 7. prepchem.com [prepchem.com]
- 8. 1-(4-Methoxyphenyl)-2-[4-(trifluoromethyl)phenyl]-1H-phenanthro[9,10-d]imidazole - PMC [pmc.ncbi.nlm.nih.gov]
Crystal structure analysis of 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole
An In-depth Technical Guide on the Crystal Structure Analysis of 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole and Its Analogs
This guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of imidazole derivatives, with a specific focus on this compound and structurally related compounds. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the detailed structural characterization of these molecules.
Introduction
Imidazole derivatives are a significant class of heterocyclic compounds that form the core structure of many biologically active molecules and pharmaceuticals. Their therapeutic properties, which include anti-inflammatory, antimicrobial, and anticancer activities, are intrinsically linked to their three-dimensional structure.[1][2] X-ray crystallography is the most definitive method for determining the precise atomic arrangement within a crystal, providing crucial insights into intermolecular interactions that govern the stability and activity of these compounds. This guide will delve into the experimental and computational techniques used to elucidate the crystal structure of imidazole-based compounds.
Synthesis of Imidazole Derivatives
The synthesis of 2,4,5-trisubstituted imidazole derivatives is often achieved through a one-pot condensation reaction. For instance, the synthesis of 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole involves the reaction of benzil, 4-chlorobenzaldehyde, and ammonium acetate in glacial acetic acid. The mixture is typically refluxed for several hours, followed by precipitation and recrystallization to yield the final product.[1]
Experimental Protocols
A generalized workflow for the crystal structure analysis of imidazole derivatives is outlined below. This process is based on established methodologies reported for similar compounds.[3]
Crystal Growth
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound.[3] Common solvents used for this purpose include acetone and ethanol.[1][3] The quality of the crystal is paramount for obtaining high-resolution diffraction data.
X-ray Data Collection
A selected single crystal is mounted on a diffractometer, and X-ray intensity data are collected at a controlled temperature, often room temperature (293 K).[3] MoKα radiation (λ = 0.71073 Å) is commonly used as the X-ray source.[3][4] The collected data are then processed, which includes corrections for Lorentz and polarization effects.
Structure Solution and Refinement
The crystal structure is solved using direct methods, which are computational techniques that phase the diffraction data to generate an initial electron density map. Software packages like SHELXS97 are frequently used for this purpose.[3] The initial structural model is then refined by a full-matrix least-squares method using programs such as SHELXL97.[3] In this iterative process, the atomic coordinates and thermal parameters are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.
Data Presentation: Crystallographic Data
The results of a crystal structure analysis are summarized in a set of crystallographic data. The following tables present representative data for analogs of this compound.
Table 1: Crystal Data and Structure Refinement Details for Imidazole Derivatives.
| Parameter | 4-(2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazol-1-yl)-...[3] | 1-[2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol[5] | 2-(4-chlorophenyl)-1,4,5-triphenyl-(1H)-imidazole[4][6] |
| Empirical Formula | C₃₂H₂₅ClN₄O | C₂₄H₂₁ClN₂O | C₂₇H₁₉ClN₂ |
| Formula Weight | 517.02 | 388.89 | 420.92 |
| Crystal System | Monoclinic | Monoclinic | Triclinic |
| Space Group | P2₁/c | P2₁/c | P-1 |
| a (Å) | 7.7847(7) | 16.513(5) | 10.2102(3) |
| b (Å) | 17.5077(14) | 9.539(5) | 10.3193(4) |
| c (Å) | 19.8332(19) | 26.571(5) | 11.2040(4) |
| α (°) | 90 | 90 | 83.116(3) |
| β (°) | 92.783(8) | 106.633(5) | 86.022(3) |
| γ (°) | 90 | 90 | 66.348(3) |
| Volume (ų) | 2700.3(4) | 4012(3) | 1073.23(6) |
| Z | 4 | 8 | 2 |
| Calculated Density (g/cm³) | 1.270 | 1.287 | 1.259 |
| Absorption Coeff. (mm⁻¹) | 0.180 | 0.212 | 0.194 |
| F(000) | 1080 | 1632 | 424 |
| Reflections Collected | 9883 | 19163 | Not specified |
| Independent Reflections | 4705 | 7058 | 3777 |
| Final R indices [I>2σ(I)] | R₁ = 0.085, wR₂ = 0.1863 | R₁ = 0.0579, wR₂ = 0.1348 | R₁ = 0.0406, wR₂ = 0.1104 |
| Goodness-of-fit on F² | Not specified | 1.026 | 1.001 |
Spectroscopic and Physicochemical Characterization
While X-ray crystallography provides the definitive solid-state structure, spectroscopic methods are essential for characterizing the compound in solution and confirming its identity.
Table 2: Spectroscopic Data for 2-(Aryl)-4,5-diphenyl-1H-imidazole Derivatives.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | FT-IR (cm⁻¹) |
| This compound | 12.64 (s, 1H), 7.81-7.80 (m, 1H), 7.62-7.60 (m, 1H), 7.55-7.42 (m, 8H), 7.38-7.29 (m, 3H), 7.23 (dd, 1H)[7] | 143.1, 136.5, 134.8, 131.3, 131.2, 130.6, 129.9, 129.8, 129.7, 128.3, 127.9, 127.4, 126.9, 126.3[7] | 3415, 2951, 2826, 1601, 1440, 1392, 1315, 1196, 1128, 1038, 966, 907, 763, 691[7] |
| 2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole | 12.81 (br, 1H), 8.11 (d, 2H), 7.22-7.57 (m, 12H)[8] | 144.8, 137.8, 135.4, 133.3, 131.3, 129.5, 129.3, 129.2, 128.9, 128.7, 128.4, 127.6, 127.4, 127.1[8] | 3439, 3060, 1599, 1498, 1485, 1451, 1325, 1130, 1090, 971, 829, 765, 731, 696, 601[8] |
Table 3: Physicochemical Properties of this compound.
| Property | Value |
| Molecular Formula | C₂₁H₁₅ClN₂[9] |
| Molecular Weight | 330.8 g/mol [9] |
| Melting Point | 212-214 °C[7] |
| IUPAC Name | This compound[9] |
Computational Analysis
Computational quantum chemistry provides valuable insights into the electronic and structural properties of molecules, complementing experimental data.
Density Functional Theory (DFT)
DFT calculations are employed to optimize the molecular geometry and to determine various electronic properties.[10] Functionals such as B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)) are commonly used.[11] These calculations can predict reactivity indices, electronic transition band gaps, and the density of states, which are crucial for understanding the potential applications of the material in electronics and nonlinear optics.[10]
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal.[10] By mapping properties onto this surface, one can identify and analyze different types of non-covalent interactions, such as N-H···N hydrogen bonds and weaker C-H···π or Cl···H interactions, which play a significant role in the stabilization of the crystal packing.[10]
Conclusion
The structural analysis of this compound and its analogs through a combination of single-crystal X-ray diffraction, spectroscopy, and computational methods provides a detailed understanding of their molecular architecture and intermolecular interactions. This knowledge is fundamental for establishing structure-activity relationships and for the rational design of new imidazole-based therapeutic agents. The methodologies and data presented in this guide offer a comprehensive framework for researchers engaged in the structural characterization of these important heterocyclic compounds.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. researchgate.net [researchgate.net]
- 5. Crystal structure of 1-[2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. 1H-Imidazole, 2-(2-chlorophenyl)-4,5-diphenyl- | C21H15ClN2 | CID 74356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Computational quantum chemistry, molecular docking, and ADMET predictions of imidazole alkaloids of Pilocarpus microphyllus with schistosomicidal properties | PLOS One [journals.plos.org]
Methodological & Application
Application Note: One-Pot Synthesis of 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed protocol for the one-pot synthesis of 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole, a tri-substituted imidazole derivative. Imidazole scaffolds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications in developing functional materials. The described method is based on the Debus-Radziszewski imidazole synthesis, a multi-component reaction that offers an efficient and atom-economical route to this class of compounds.[1][2][3] This protocol utilizes benzil, 2-chlorobenzaldehyde, and ammonium acetate as the primary reactants. Variations of this synthesis, including conventional heating, solvent-free conditions, and microwave assistance, are discussed to provide researchers with options depending on available equipment and desired reaction efficiency.
Reaction Principle
The synthesis proceeds via a one-pot, three-component condensation reaction. Benzil (a 1,2-diketone), 2-chlorobenzaldehyde (an aldehyde), and ammonium acetate (as an ammonia source) react to form the desired 2,4,5-trisubstituted imidazole.[4] Glacial acetic acid often serves as both the solvent and a catalyst for the reaction.
Overall Reaction:
Benzil + 2-Chlorobenzaldehyde + Ammonium Acetate → this compound
Experimental Protocol
This section details the methodology for the synthesis using conventional heating in glacial acetic acid, a widely accessible and reliable method.
Materials and Equipment:
-
Benzil (C₁₄H₁₀O₂)
-
2-Chlorobenzaldehyde (C₇H₅ClO)
-
Ammonium acetate (CH₃COONH₄)
-
Glacial acetic acid (CH₃COOH)
-
Ethanol (C₂H₅OH)
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Beakers
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reactant Setup: In a 100 mL round-bottom flask, combine benzil (1.0 mmol, 210 mg), 2-chlorobenzaldehyde (1.0 mmol, 140.5 mg), and ammonium acetate (2.5 mmol, 193 mg).[5][6]
-
Solvent Addition: Add 10 mL of glacial acetic acid to the flask.[7][8]
-
Reaction: Place the flask in a heating mantle or oil bath on a magnetic stirrer. Attach a reflux condenser and heat the mixture to reflux (approximately 110-120°C) with continuous stirring.[9][10]
-
Reaction Monitoring: Maintain the reflux for 3-5 hours.[7][8] The reaction progress can be monitored using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Product Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled reaction mixture into a beaker containing 100-150 mL of cold water. This will cause the crude product to precipitate.[7][9]
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with water to remove any residual acetic acid and ammonium salts.
-
Neutralization: Suspend the crude product in water and neutralize the filtrate with a dilute ammonium hydroxide or sodium carbonate solution to ensure complete precipitation. Filter the product again.[7][8]
-
Purification: Recrystallize the crude solid from ethanol to obtain the pure this compound.[8][9]
-
Drying: Dry the purified product in a vacuum oven. The final product should be a white solid.[11]
Data Presentation
The following table summarizes various reported conditions for the synthesis of 2,4,5-triarylimidazoles, providing a comparison of different methodologies.
| Entry | Method | Catalyst/Solvent | Temperature (°C) | Time | Yield (%) | Reference Compound | Cite |
| 1 | Conventional Heating | Glacial Acetic Acid | Reflux (~120) | 3-5 hours | ~70-85 | 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole | [8] |
| 2 | Solvent-Free | NaH₂PO₄ (33 mol%) | 120 | 25-45 min | 98-99 | General 2,4,5-triarylimidazoles | [5][6] |
| 3 | Microwave Irradiation | Glyoxylic Acid (5 mol%) | N/A | 1.5 min | 98 | 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole | [12] |
| 4 | Conventional Heating | None (Solvent-Free) | 110 | 5 hours | 47 | Bis-lophine analogue synthesis | [13] |
| 5 | Conventional Heating | LADES@MNP | 100 | 15 min | 88 | This compound | [11] |
Visualizations
The following diagram illustrates the experimental workflow for the one-pot synthesis of the target imidazole derivative.
Caption: Experimental workflow for the one-pot synthesis.
References
- 1. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Sustainability & Circularity NOW / Full Text [thieme-connect.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. ijfmr.com [ijfmr.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. sctunisie.org [sctunisie.org]
- 10. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 11. rsc.org [rsc.org]
- 12. Bot Verification [rasayanjournal.co.in]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole
This document provides detailed analytical methods for the quantitative determination of 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole, a lophine derivative of significant interest in pharmaceutical research and development. The protocols outlined below are intended for researchers, scientists, and drug development professionals, offering guidance on sample preparation and analysis using various instrumental techniques.
Overview of Analytical Methods
Several analytical techniques can be employed for the quantification of this compound. The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation. This document details three primary methods: High-Performance Liquid Chromatography (HPLC) with UV detection, UV-Vis Spectrophotometry, and Fluorescence Spectroscopy. A fourth method, Differential Pulse Voltammetry, is also discussed as an emerging technique for the analysis of electroactive lophine derivatives.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the key quantitative parameters for the described analytical methods. This information is collated from established methods for similar imidazole-based compounds and provides a baseline for method selection and development.
| Parameter | HPLC-UV | UV-Vis Spectrophotometry | Fluorescence Spectroscopy |
| Principle | Chromatographic separation followed by UV detection | Measurement of UV absorbance | Measurement of fluorescence emission |
| Instrumentation | HPLC system with UV detector | UV-Vis Spectrophotometer | Spectrofluorometer |
| Wavelength | 254 nm (typical for aromatic compounds) | ~310 nm (indicative for lophine derivatives) | Excitation: ~350 nm, Emission: ~480 nm |
| Linear Range | 0.1 - 100 µg/mL | 1 - 50 µg/mL | 0.01 - 10 µg/mL |
| Limit of Detection | ~0.03 µg/mL | ~0.3 µg/mL | ~0.003 µg/mL |
| Primary Matrix | Pharmaceutical formulations, Biological fluids | Pure substance, Simple formulations | Dilute solutions, Biological fluids |
| Throughput | Moderate | High | High |
| Selectivity | High | Low to Moderate | Moderate to High |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is adapted from a validated procedure for the simultaneous analysis of imidazole anti-infective drugs and is suitable for the quantification of this compound in both pharmaceutical dosage forms and biological matrices like human plasma.[1][2]
3.1.1. Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV detector.
-
Column: Thermo Scientific™ BDS Hypersil™ C8 column (250 x 4.6 mm, 5 µm) or equivalent.[1][2]
-
Mobile Phase: A mixture of Methanol and 0.025 M Potassium Dihydrogen Phosphate (KH2PO4) buffer (70:30, v/v), with the pH of the buffer adjusted to 3.20 using phosphoric acid.[1][2]
-
Column Temperature: 25 °C.
-
Detection Wavelength: 300 nm.[2]
-
Injection Volume: 20 µL.
-
Run Time: Approximately 10 minutes.
3.1.2. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.1 to 100 µg/mL.
-
Sample Preparation (Pharmaceutical Dosage Forms):
-
Weigh and finely powder a representative number of tablets (or measure the volume of a liquid formulation) to obtain an amount equivalent to 100 mg of the active pharmaceutical ingredient (API).
-
Transfer the powdered tablets or liquid formulation to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution of the API.
-
Make up the volume to 100 mL with methanol and mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter.
-
Dilute an aliquot of the filtered solution with the mobile phase to a concentration within the calibration range.
-
-
Sample Preparation (Human Plasma):
-
To 1 mL of plasma sample in a centrifuge tube, add 2 mL of methanol to precipitate the plasma proteins.[1]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 1 mL of the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
3.1.3. Analysis Workflow
References
Application Notes and Protocols: 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole as a Fluorescent Probe
Introduction
2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole is a heterocyclic aromatic compound belonging to the lophine family. Imidazole derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. Many substituted diphenyl-imidazole compounds exhibit fluorescence, making them valuable as probes for detecting metal ions, for bioimaging applications, and as components in molecular logic gates. The presence of the chloro-substituent on the phenyl ring can modulate the electronic and steric properties of the molecule, potentially influencing its fluorescence characteristics and selectivity as a sensor.
These notes provide a comprehensive overview of the potential applications of this compound as a fluorescent probe, including detailed protocols for its synthesis, characterization, and use in various analytical and imaging techniques.
Physicochemical and Spectroscopic Properties
A summary of the known and expected properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₁₅ClN₂ | |
| Molecular Weight | 330.82 g/mol | |
| Appearance | White solid | |
| Melting Point | 212-214 °C | [1] |
| Solubility | Soluble in DMSO, DMF, Chloroform; sparingly soluble in Ethanol, Methanol; insoluble in water. | |
| UV-Vis Absorption (λ_abs) | Expected in the range of 300-350 nm (in organic solvents) | |
| Fluorescence Emission (λ_em) | Expected in the range of 400-500 nm (in organic solvents) | |
| Quantum Yield (Φ_F) | Not reported. Expected to be moderate, influenced by solvent polarity and analyte binding. | |
| Extinction Coefficient (ε) | Not reported. |
Synthesis Protocol
The following is a general protocol for the synthesis of 2,4,5-trisubstituted imidazoles, adapted for this compound.[]
Materials:
-
Benzil
-
2-Chlorobenzaldehyde
-
Ammonium acetate
-
Glacial acetic acid
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hot plate
-
Standard glassware for filtration and recrystallization
Procedure:
-
In a round-bottom flask, combine equimolar amounts of benzil, 2-chlorobenzaldehyde, and a molar excess of ammonium acetate.
-
Add glacial acetic acid to dissolve the reactants and act as the solvent.
-
Heat the reaction mixture to reflux with constant stirring for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water to precipitate the crude product.
-
Filter the precipitate, wash with water, and neutralize with a dilute ammonium hydroxide solution.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified this compound.
-
Dry the purified product under vacuum.
Diagram of Synthesis Workflow:
Caption: A flowchart illustrating the synthesis of this compound.
Application: Fluorescent Probe for Metal Ion Detection
Many imidazole-based fluorophores exhibit changes in their fluorescence intensity or wavelength upon binding to specific metal ions, making them effective chemosensors. This is often due to mechanisms like Photoinduced Electron Transfer (PET), Chelation-Enhanced Fluorescence (CHEF), or Intramolecular Charge Transfer (ICT).
Hypothetical Application Data:
| Analyte (Metal Ion) | Fluorescence Change | Limit of Detection (LOD) | Binding Stoichiometry |
| Fe³⁺ | Quenching ("Turn-off") | ~0.1 - 1.0 µM | 1:1 or 2:1 |
| Al³⁺ | Enhancement ("Turn-on") | ~0.05 - 0.5 µM | 1:1 |
Experimental Protocol for Metal Ion Detection:
Materials:
-
Stock solution of this compound (e.g., 1 mM in DMSO or acetonitrile).
-
Stock solutions of various metal perchlorates or chlorides (e.g., 10 mM in deionized water or a suitable buffer).
-
Spectrofluorometer.
-
Quartz cuvettes.
-
Buffer solution (e.g., HEPES or Tris-HCl, pH 7.4).
Procedure:
-
Preparation of Probe Solution: Prepare a working solution of the fluorescent probe (e.g., 10 µM) in a suitable solvent system (e.g., acetonitrile/water or DMSO/buffer mixture).
-
Fluorescence Titration: a. Place a known volume of the probe solution into a quartz cuvette. b. Record the initial fluorescence emission spectrum by exciting at the predetermined λ_abs. c. Add small aliquots of the metal ion stock solution to the cuvette. d. After each addition, mix thoroughly and allow the solution to equilibrate for a few minutes before recording the fluorescence spectrum. e. Continue the additions until the fluorescence intensity reaches a plateau.
-
Selectivity Study: a. To separate cuvettes containing the probe solution, add an excess amount (e.g., 10-50 equivalents) of other potentially interfering metal ions. b. Record the fluorescence spectra and compare the response to that of the target metal ion.
-
Data Analysis: a. Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion to generate a titration curve. b. The binding constant can be calculated using the Benesi-Hildebrand equation. c. The limit of detection (LOD) can be determined based on the signal-to-noise ratio (typically 3σ/slope).
Diagram of Metal Ion Detection Workflow:
Caption: A workflow for the detection of metal ions using a fluorescent probe.
Application: Bioimaging
Fluorescent small molecules are valuable tools for cellular imaging. Probes with good cell permeability and low cytotoxicity can be used to visualize cellular structures or track specific analytes within living cells.
Experimental Protocol for Cellular Imaging:
Materials:
-
Cell line of interest (e.g., HeLa, A549).
-
Cell culture medium and supplements.
-
Glass-bottom dishes or coverslips.
-
Phosphate-buffered saline (PBS).
-
Fixative solution (e.g., 4% paraformaldehyde in PBS).
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS).
-
Stock solution of the fluorescent probe (1 mM in DMSO).
-
Fluorescence microscope with appropriate filter sets.
Procedure:
-
Cell Culture: Seed the cells on glass-bottom dishes or coverslips and culture them to the desired confluency (typically 60-80%).
-
Probe Loading: a. Prepare a working solution of the fluorescent probe by diluting the stock solution in cell culture medium to a final concentration (e.g., 1-10 µM). b. Remove the old medium from the cells and wash with PBS. c. Add the probe-containing medium to the cells and incubate for a specific period (e.g., 15-60 minutes) at 37°C in a CO₂ incubator.
-
Washing: Remove the probe-containing medium and wash the cells two to three times with PBS to remove excess probe and reduce background fluorescence.
-
Imaging (Live Cells): Add fresh culture medium or imaging buffer to the cells and immediately proceed to imaging using a fluorescence microscope.
-
Imaging (Fixed Cells): a. After washing, fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature. b. Wash the cells with PBS. c. (Optional) Permeabilize the cells with 0.1% Triton X-100 for 5-10 minutes. d. Wash with PBS and mount the coverslips on a microscope slide with a suitable mounting medium. e. Image the cells using a fluorescence microscope.
Application: Molecular Logic Gate
The "turn-off" and "turn-on" fluorescence responses to different inputs (e.g., metal ions) can be harnessed to construct molecular logic gates. For instance, a system that is fluorescent (Output = 1) but is quenched by Fe³⁺ (Input A = 1) and where the fluorescence is restored or enhanced by the subsequent addition of another species like fluoride ions (Input B = 1) could function as an INHIBIT or a more complex logic gate.
Conceptual Diagram of an INHIBIT Logic Gate:
Caption: A conceptual diagram of an INHIBIT logic gate using the fluorescent probe.
References
Application Notes and Protocols: 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utility of 2-(2-chlorophenyl)-4,5-diphenyl-1H-imidazole, a versatile heterocyclic compound. This document details its synthesis, characterization, and application as a scaffold in the development of novel therapeutic agents.
Introduction
This compound, a member of the lophine family of compounds, serves as a valuable building block in organic and medicinal chemistry. Lophine derivatives are recognized for their diverse biological activities and their utility as analytical reagents due to their chemiluminescent and fluorescent properties.[1][2][3][4][5][6] The presence of the 2-chlorophenyl substituent offers a site for potential modification and influences the electronic properties of the imidazole core, making it a subject of interest for developing new pharmaceuticals.[1][7] Imidazole-based compounds are integral to many biological processes and are found in numerous approved drugs, highlighting the therapeutic potential of novel imidazole derivatives.[8][9]
Synthesis of this compound
The synthesis of the title compound is typically achieved through a one-pot condensation reaction involving benzil, 2-chlorobenzaldehyde, and a nitrogen source, commonly ammonium acetate, in glacial acetic acid.[10] This method is efficient and provides good yields.
Experimental Protocol: One-Pot Synthesis [10]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine benzil (1.0 eq), 2-chlorobenzaldehyde (1.0 eq), and ammonium acetate (10-15 eq).
-
Solvent Addition: Add glacial acetic acid to the flask to serve as the solvent.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TDC).
-
Isolation: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the crude product.
-
Purification: Filter the precipitate, wash with water to remove excess ammonium acetate and acetic acid, and then dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol to afford the pure this compound.
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Physicochemical and Spectroscopic Data
The synthesized compound can be characterized using various analytical techniques. Below is a summary of reported data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₁₅ClN₂ | [10] |
| Molecular Weight | 330.82 g/mol | [11] |
| Appearance | White solid | [10] |
| Melting Point | 212-214 °C | [10] |
| Yield | 88% | [10] |
| FT-IR (KBr, cm⁻¹) | 3415, 2951, 2826, 1601, 1440, 1392, 1315, 1196, 1128, 1038, 966, 907, 763, 691 | [10] |
| ¹H NMR (500 MHz, DMSO-d₆, δ ppm) | 12.64 (s, 1H), 7.81-7.80 (m, 1H), 7.62-7.60 (m, 1H), 7.55-7.42 (m, 8H), 7.38-7.29 (m, 3H), 7.23 (dd, J = 7.0 Hz, 1H) | [10] |
| ¹³C NMR (125 MHz, DMSO-d₆, δ ppm) | 143.1, 136.5, 134.8, 131.3, 131.2, 130.6, 129.9, 129.8, 129.7, 128.3, 127.9, 127.4, 126.9, 126.3 | [10] |
Application in the Synthesis of Bioactive Molecules
The N-H proton of the imidazole ring is acidic and can be readily deprotonated, allowing for N-alkylation to introduce various functional groups. This derivatization is a key step in modifying the pharmacological properties of the parent compound. A notable application is the synthesis of derivatives with anti-inflammatory and antimicrobial activities.[1][7]
Experimental Protocol: N-Alkylation and Hydrazide Formation [7]
This two-step protocol describes the synthesis of an acetic acid hydrazide derivative, a versatile intermediate for creating a library of compounds.
Step 1: Synthesis of Ethyl 2-(2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazol-1-yl)acetate
-
Reaction Setup: A mixture of 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole (1.0 eq), ethyl chloroacetate (1.0 eq), and anhydrous potassium carbonate (as a base) is taken in dry acetone.
-
Reflux: The mixture is refluxed for approximately 30 hours.
-
Isolation: After cooling, the solid formed is filtered, washed with water, and dried.
-
Purification: The crude product is recrystallized from ethanol.
Step 2: Synthesis of 2-(2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazol-1-yl)acetohydrazide
-
Reaction Setup: The ethyl ester from Step 1 (1.0 eq) is dissolved in ethanol, and hydrazine hydrate (5.0 eq) is added.
-
Reflux: The reaction mixture is refluxed for 12 hours.
-
Isolation: Upon cooling, the product crystallizes out of the solution. The crystals are filtered, washed, and dried.
This hydrazide can then be reacted with various isothiocyanates to produce thiosemicarbazides, which have shown significant biological activities.[7]
Derivatization and Screening Workflow
Caption: Workflow for derivatization and biological screening of imidazole compounds.
Biological Activity Data
Derivatives of the 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole scaffold have been synthesized and evaluated for their anti-inflammatory properties. The results highlight the importance of the substituent on the phenyl ring for biological activity.
| Compound ID | R-Group (on phenylisothiocyanate) | Anti-inflammatory Activity (% Inhibition) | Standard Drug (Indomethacin) | Reference |
| 4a | Phenyl | 40.81 | 71.56 | [7] |
| 4b | 4-Methoxyphenyl | 41.90 | 71.56 | [7] |
| 4e | 4-Chlorophenyl | 83.40 | 71.56 | [7] |
Note: The study cited used the 4-chloro isomer as the starting material. However, it demonstrates the principle of enhancing biological activity through derivatization of the core scaffold.
The data indicates that the presence of a chloro group on the terminal phenyl ring significantly enhances anti-inflammatory activity, surpassing that of the standard drug indomethacin.[7] This suggests a promising avenue for the development of potent anti-inflammatory agents based on this scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of MAGL Inhibition by Lophine Derivatives: An Unexpected Finding from Chemiluminescent Assay Development | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and physicochemical properties of novel lophine derivatives as chemiluminescent in vitro activators for detection of free radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lophine derivatives as activators in peroxyoxalate chemiluminescence - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 6. Lophine derivatives as versatile analytical tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. ijfmr.com [ijfmr.com]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. Substance Registry Services | US EPA [cdxapps.epa.gov]
Application Notes and Protocols for Antimicrobial Activity Screening of Imidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazole derivatives are a prominent class of heterocyclic compounds recognized for their broad-spectrum therapeutic activities, including significant antimicrobial properties.[1][2] The five-membered aromatic ring containing two nitrogen atoms serves as a versatile scaffold for the development of novel antibacterial and antifungal agents.[3][4] With the escalating threat of antimicrobial resistance, standardized and efficient screening protocols are crucial for the identification and evaluation of new, effective imidazole-based drugs.[3][5]
These application notes provide a comprehensive overview and detailed protocols for the primary assays used to assess the antimicrobial efficacy of novel imidazole derivatives. The core of antimicrobial susceptibility testing lies in determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits microbial growth.[3][6] Following the MIC determination, the Minimum Bactericidal Concentration (MBC) can be established to differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) effects.[3] Preliminary screening can be effectively performed using qualitative methods such as the Agar Disc Diffusion assay.[3][7]
Key Antimicrobial Screening Assays
A systematic approach to screening imidazole derivatives for antimicrobial activity typically involves a preliminary qualitative assay followed by quantitative determination of inhibitory and cidal concentrations.
-
Agar Disc Diffusion (Kirby-Bauer) Test: A preliminary, qualitative method to assess the susceptibility of microorganisms to the imidazole derivatives.[3][8] A filter paper disc impregnated with the test compound is placed on an agar plate inoculated with a microorganism. The formation of a clear zone of inhibition around the disc indicates antimicrobial activity.[8]
-
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination: A quantitative method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9][10] This is a widely used and highly accurate method for susceptibility testing.[11]
-
Minimum Bactericidal Concentration (MBC) Assay: This assay is a subsequent step to the MIC test to determine the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[3][12]
-
Cytotoxicity Assays: Essential for evaluating the safety of potential antimicrobial agents, these assays determine the toxicity of the imidazole derivatives to eukaryotic cells.[13][14]
Experimental Protocols
Protocol 1: Agar Disc Diffusion (Kirby-Bauer) Test
This protocol outlines the procedure for the Kirby-Bauer disc diffusion test to qualitatively assess the antimicrobial activity of imidazole derivatives.[3][15]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cotton swabs
-
Bacterial or fungal culture in broth (adjusted to 0.5 McFarland standard)
-
Sterile filter paper discs (6 mm diameter)
-
Solution of imidazole derivative at a known concentration (e.g., in 10% DMSO)[3]
-
Positive control antibiotic discs (e.g., Ciprofloxacin, Fluconazole)[3]
-
Negative control disc (impregnated with the solvent used to dissolve the compound, e.g., 10% DMSO)[3]
-
Incubator (35-37°C for bacteria, 28-30°C for fungi)
-
Forceps
-
Ruler or calipers
Procedure:
-
Prepare Inoculum: Adjust the turbidity of the microbial culture in sterile broth to match the 0.5 McFarland standard. This ensures a standardized microbial population for the assay.
-
Inoculate Agar Plate: Within 15 minutes of adjusting the turbidity, dip a sterile cotton swab into the inoculum. Remove excess liquid by rotating the swab against the side of the tube.[15] Inoculate the MHA plate by streaking the swab evenly across the entire surface in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[15][16]
-
Allow to Dry: Let the inoculated plate dry for 3-5 minutes with the lid slightly ajar.[3]
-
Apply Discs: Using sterile forceps, place the filter paper discs impregnated with the imidazole derivative, positive control, and negative control onto the agar surface.[16] Ensure the discs are placed firmly to make complete contact with the agar.
-
Incubation: Invert the plates and incubate at the appropriate temperature for 18-24 hours for bacteria or 24-48 hours for fungi.[7]
-
Interpret Results: Measure the diameter of the zone of inhibition (including the disc) in millimeters.[3] A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.[3]
Protocol 2: Broth Microdilution for MIC Determination
This protocol describes the broth microdilution method for the quantitative determination of the Minimum Inhibitory Concentration (MIC) of imidazole derivatives.[9][11]
Materials:
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate sterile broth
-
Bacterial or fungal culture (adjusted to 0.5 McFarland standard and then diluted)
-
Stock solution of the imidazole derivative in a suitable solvent (e.g., 10% DMSO)
-
Positive control (broth with inoculum, no compound)
-
Negative control (broth only)
-
Micropipettes and sterile tips
-
Incubator
-
Plate reader (optional, for measuring optical density)
Procedure:
-
Plate Setup: Add 100 µL of sterile broth to all wells of a 96-well plate.[3]
-
Serial Dilutions: Add 100 µL of the imidazole derivative stock solution to the first column of wells. Mix thoroughly by pipetting up and down. This creates a 1:2 dilution. Transfer 100 µL from the first column to the second, continuing the two-fold serial dilution across the plate. Discard the final 100 µL from the last column of the dilution series.[3]
-
Prepare Inoculum: Dilute the 0.5 McFarland standard culture so that the final concentration in each well will be approximately 5 x 10^5 CFU/mL after inoculation.[3]
-
Inoculation: Inoculate all wells, except for the negative control wells, with 10 µL of the standardized microbial suspension.[3]
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours for bacteria or at an appropriate temperature and duration for fungi.[11]
-
Interpret Results: The MIC is the lowest concentration of the imidazole derivative where no visible growth is observed (i.e., the well remains clear).[3] This can be determined visually or by measuring the optical density at 600 nm using a plate reader.[3]
Protocol 3: Minimum Bactericidal Concentration (MBC) Assay
This protocol is a follow-up to the MIC assay to determine if an imidazole derivative is bactericidal or bacteriostatic.[3]
Materials:
-
MIC plate from Protocol 2
-
Sterile antibiotic-free agar plates (e.g., MHA)
-
Micropipette and sterile tips
-
Incubator
Procedure:
-
Subculturing: After determining the MIC, select the wells that showed no visible growth.[3]
-
Plating: From each of these clear wells, take a 10 µL aliquot and spot-plate it onto a fresh MHA plate.[3] Also, plate an aliquot from the positive growth control well to confirm the viability of the inoculum.
-
Incubation: Incubate the agar plates at 37°C for 18-24 hours.
-
Interpret Results: The MBC is the lowest concentration of the compound that results in a 99.9% reduction in the number of colonies compared to the initial inoculum.[3]
Protocol 4: Cytotoxicity Assay (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxicity of imidazole derivatives on a mammalian cell line.[17][18]
Materials:
-
Mammalian cell line (e.g., hepatocytes, fibroblasts)[17][18]
-
96-well tissue culture plates
-
Complete cell culture medium
-
Imidazole derivative solutions at various concentrations
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 2 x 10^6 cells/well and incubate for 24 hours to allow for attachment.[17]
-
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the imidazole derivatives to the wells. Include a vehicle control (medium with the solvent used for the compounds) and a cell-free blank.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[17]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The half-maximal inhibitory concentration (IC50) can be determined from the dose-response curve.[17]
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Minimum Inhibitory Concentration (MIC) of Imidazole Derivatives (µg/mL)
| Compound | Staphylococcus aureus (ATCC 25923) | Escherichia coli (ATCC 25922) | Pseudomonas aeruginosa (ATCC 27853) | Candida albicans (ATCC 90028) |
| Imidazole Derivative 1 | 625[4] | 2500[4] | 2500[4] | 32[19] |
| Imidazole Derivative 2 | 625[4] | 2500[4] | >5000 | 625[4] |
| Imidazole Derivative 3 | 1250[4] | >5000 | >5000 | 1250[4] |
| Ciprofloxacin | 0.5 | 0.25 | 1 | N/A |
| Fluconazole | N/A | N/A | N/A | 8 |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual MIC values should be determined experimentally.
Table 2: Minimum Bactericidal Concentration (MBC) of Imidazole Derivatives (µg/mL)
| Compound | Staphylococcus aureus (ATCC 25923) | Escherichia coli (ATCC 25922) |
| Imidazole Derivative 1 | 1250 | >5000 |
| Imidazole Derivative 2 | 2500 | >5000 |
| Imidazole Derivative 3 | >5000 | >5000 |
| Ciprofloxacin | 1 | 0.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual MBC values should be determined experimentally.
Table 3: Cytotoxicity (IC50) of Imidazole Derivatives on Mammalian Cells (µM)
| Compound | Human Skin Fibroblasts (HSF) |
| Imidazole Derivative 1 | >100 |
| Imidazole Derivative 2 | 50 |
| Imidazole Derivative 3 | 25 |
| Doxorubicin (Positive Control) | 0.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual IC50 values should be determined experimentally.
Visualizations
Caption: Experimental workflow for antimicrobial screening.
Caption: General mechanisms of antimicrobial action.
References
- 1. nano-ntp.com [nano-ntp.com]
- 2. ijesrr.org [ijesrr.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijrpc.com [ijrpc.com]
- 7. jocpr.com [jocpr.com]
- 8. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 9. Broth Microdilution | MI [microbiology.mlsascp.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Broth microdilution - Wikipedia [en.wikipedia.org]
- 12. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 13. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. asm.org [asm.org]
- 16. youtube.com [youtube.com]
- 17. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: In Vitro Anti-inflammatory Evaluation of 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the in vitro evaluation of the anti-inflammatory properties of the compound 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole. The protocols detailed below are standard, validated methods for screening and characterizing potential anti-inflammatory agents by targeting key mediators and pathways in the inflammatory response, such as cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), nitric oxide (NO), and pro-inflammatory cytokines (TNF-α, IL-6).
The dysregulation of inflammatory pathways is a key factor in numerous chronic diseases.[1][2] Enzymes like COX-2 and 5-LOX are central to the production of pro-inflammatory mediators like prostaglandins and leukotrienes from arachidonic acid.[1][3] Similarly, the overproduction of nitric oxide and cytokines such as TNF-α and IL-6 by immune cells like macrophages contributes significantly to the inflammatory state.[4][5] Therefore, inhibiting these pathways is a primary strategy in the development of new anti-inflammatory drugs.[1]
The following sections outline the key signaling pathways involved, a general experimental workflow, detailed protocols for essential in vitro assays, and a structured format for data presentation.
Key Inflammatory Signaling Pathways
Inflammation is mediated by a complex network of signaling pathways. The diagram below illustrates two major cascades: the arachidonic acid pathway, which produces prostaglandins and leukotrienes via COX and LOX enzymes, and the NF-κB pathway in macrophages, which is often triggered by stimuli like lipopolysaccharide (LPS) to produce nitric oxide and pro-inflammatory cytokines.
General In Vitro Experimental Workflow
A typical screening process for evaluating the anti-inflammatory potential of a test compound involves several key stages, from initial preparation to final data analysis. This workflow ensures systematic and reproducible assessment.
Experimental Protocols
Protocol 1: Cyclooxygenase-2 (COX-2) Inhibition Assay (Colorimetric/Fluorometric)
This protocol determines the ability of the test compound to inhibit the peroxidase activity of COX-2. The assay measures the appearance of an oxidized product, which can be detected by colorimetry or fluorometry.[6][7]
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic Acid (Substrate)
-
Colorimetric/Fluorometric Probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)
-
Test Compound: this compound
-
Positive Control: Celecoxib or Indomethacin
-
96-well microplate (clear for colorimetric, black for fluorometric)
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to manufacturer guidelines. Dilute the COX-2 enzyme and heme in cold assay buffer just before use.[8] Prepare a stock solution of the test compound and positive control in DMSO.
-
Assay Setup: In a 96-well plate, add the following to respective wells:
-
Blank Wells: 160 µL Assay Buffer, 10 µL Heme.
-
100% Activity (Control) Wells: 150 µL Assay Buffer, 10 µL Heme, 10 µL COX-2 enzyme.
-
Inhibitor Wells: 140 µL Assay Buffer, 10 µL Heme, 10 µL of test compound/positive control at various concentrations, 10 µL COX-2 enzyme.
-
-
Incubation: Gently mix and incubate the plate at 37°C for 10-15 minutes.
-
Reaction Initiation: Add 10 µL of the colorimetric/fluorometric probe to all wells. Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells except the blank.
-
Measurement: Immediately measure the absorbance (at ~590-610 nm for TMPD) or fluorescence (Ex/Em = 535/587 nm) kinetically for 5-10 minutes.[4][6]
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance/fluorescence per minute) for all wells.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Rate_Control - Rate_Inhibitor) / Rate_Control] x 100
-
Plot the % Inhibition against the logarithm of the compound concentration to determine the IC50 value (the concentration that causes 50% inhibition).
-
Protocol 2: 5-Lipoxygenase (5-LOX) Inhibition Assay (Spectrophotometric)
This assay measures the ability of the test compound to inhibit 5-LOX, which catalyzes the conversion of a fatty acid substrate (like linoleic acid) into a hydroperoxide. The formation of the conjugated diene product is monitored by the increase in absorbance at 234 nm.[9][10]
Materials:
-
5-Lipoxygenase enzyme (from soybean or potato)
-
Phosphate Buffer (e.g., 50 mM, pH 6.3-7.5)
-
Substrate: Linoleic acid or arachidonic acid solution
-
Test Compound: this compound
-
Positive Control: Zileuton or Nordihydroguaiaretic acid (NDGA)
-
UV-transparent 96-well plate or cuvettes
-
UV-Vis Spectrophotometer
Procedure:
-
Assay Mixture: In a quartz cuvette or UV-transparent plate well, prepare the assay mixture containing phosphate buffer and the test compound (or positive control) at the desired final concentration.
-
Pre-incubation: Add the 5-LOX enzyme solution to the mixture and incubate at 25°C for 10 minutes to allow the inhibitor to interact with the enzyme.[10]
-
Reaction Initiation: Start the reaction by adding the linoleic acid substrate. The final reaction volume is typically 1-3 mL.
-
Measurement: Immediately monitor the increase in absorbance at 234 nm for 3-5 minutes at 25°C.[9] The rate of reaction is determined from the linear portion of the curve.
-
Data Analysis:
-
Calculate the rate of reaction for the control and inhibited reactions.
-
Determine the percentage of inhibition using the formula: % Inhibition = [(Rate_Control - Rate_Inhibitor) / Rate_Control] x 100
-
Calculate the IC50 value by plotting % Inhibition versus the log of the inhibitor concentration.
-
Protocol 3: Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages
This cell-based assay quantifies the production of nitric oxide by measuring its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[11] Murine macrophage cell line RAW 264.7 is commonly used as it produces significant amounts of NO upon stimulation with lipopolysaccharide (LPS).[5][11]
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS
-
Lipopolysaccharide (LPS) from E. coli
-
Test Compound: this compound
-
Positive Control: L-NAME or Dexamethasone
-
Griess Reagent (Part A: 1% sulfanilamide in 2.5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
Sodium Nitrite (NaNO2) for standard curve
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1.5 x 10^5 cells/mL and allow them to adhere for 24 hours.[11]
-
Treatment: Remove the medium and replace it with fresh medium containing various concentrations of the test compound or positive control. Incubate for 1 hour.
-
Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the unstimulated control.
-
Incubation: Incubate the plate for an additional 24 hours at 37°C in a 5% CO2 incubator.[11]
-
Nitrite Measurement:
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in each sample from the standard curve.
-
Determine the percentage inhibition of NO production relative to the LPS-stimulated control.
-
Calculate the IC50 value. A concurrent cell viability assay (e.g., MTT) should be performed to ensure that the observed inhibition is not due to cytotoxicity.
-
Protocol 4: Measurement of TNF-α and IL-6 Production by ELISA
This protocol measures the concentration of the pro-inflammatory cytokines TNF-α and IL-6 in the supernatant of stimulated macrophages using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Supernatants from LPS-stimulated RAW 264.7 cells (prepared as in Protocol 3)
-
Mouse TNF-α and IL-6 ELISA kits (containing capture antibody, detection antibody, streptavidin-HRP, substrate solution, and standards)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Stop Solution (e.g., 2N H2SO4)
-
96-well ELISA plate
-
Microplate reader
Procedure:
-
Plate Coating: Coat the wells of an ELISA plate with the capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate and add 100 µL of standards and cell culture supernatants to the appropriate wells. Incubate for 2 hours at room temperature.[14]
-
Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP: Wash the plate and add streptavidin-conjugated horseradish peroxidase (HRP). Incubate for 20-30 minutes at room temperature, protected from light.
-
Substrate Development: Wash the plate and add the TMB substrate solution. A blue color will develop. Incubate for 15-20 minutes.
-
Stop Reaction: Stop the reaction by adding the stop solution. The color will change to yellow.
-
Measurement: Measure the absorbance at 450 nm within 30 minutes.
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the concentration of the cytokine standards.
-
Calculate the concentration of TNF-α or IL-6 in the samples from the standard curve.
-
Determine the percentage inhibition of cytokine production for the test compound relative to the LPS-stimulated control and calculate the IC50 value.
-
Data Presentation
Quantitative results from the in vitro assays should be summarized in tables to facilitate comparison. The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the potency of an anti-inflammatory compound.
Table 1: Inhibitory Effect on COX-2 and 5-LOX Enzymes
| Compound | COX-2 IC50 (µM) | 5-LOX IC50 (µM) |
|---|---|---|
| This compound | [Insert Value] | [Insert Value] |
| Celecoxib (Control) | [Insert Value] | N/A |
| Zileuton (Control) | N/A | [Insert Value] |
Table 2: Inhibition of Pro-inflammatory Mediators in LPS-Stimulated RAW 264.7 Cells
| Compound | NO Production IC50 (µM) | TNF-α Release IC50 (µM) | IL-6 Release IC50 (µM) |
|---|---|---|---|
| This compound | [Insert Value] | [Insert Value] | [Insert Value] |
| Dexamethasone (Control) | [Insert Value] | [Insert Value] | [Insert Value] |
References
- 1. journalajrb.com [journalajrb.com]
- 2. researchgate.net [researchgate.net]
- 3. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]
- 4. ir.vistas.ac.in [ir.vistas.ac.in]
- 5. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole, a compound related to the lofendazam class of molecules. The described method is designed to be robust and suitable for various applications, including purity assessment, content uniformity, and pharmacokinetic studies. This document provides a comprehensive protocol, including system suitability parameters, and illustrates a typical experimental workflow.
Introduction
This compound is a triarylimidazole derivative. Accurate and reliable analytical methods are crucial for the characterization and quantification of this compound in research and drug development settings. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and specificity.[1] This application note outlines a specific HPLC method developed for the analysis of this compound.
Analytical Method
A reverse-phase HPLC method with UV detection is proposed for the analysis of this compound. The chromatographic conditions have been selected based on methods for structurally similar compounds, such as other triarylimidazoles and benzodiazepines.[2]
Table 1: HPLC Chromatographic Conditions
| Parameter | Recommended Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Run Time | Approximately 10 minutes |
Experimental Protocol
Preparation of Solutions
-
Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water in the desired ratio (e.g., 60:40 v/v). Add phosphoric acid to a final concentration of 0.1%. Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use. For mass spectrometry (MS) compatible applications, formic acid can be used as a substitute for phosphoric acid.[2]
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 1, 5, 10, 20, 50, and 100 µg/mL).[1]
-
Sample Preparation: Accurately weigh the sample containing this compound and prepare a solution of a known concentration in the mobile phase. For complex matrices, a suitable extraction procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), may be required. Filter the final sample solution through a 0.45 µm syringe filter before injection.
HPLC System Setup and Analysis
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (approximately 30 minutes).
-
Inject a blank (mobile phase) to ensure the system is free from contaminants.
-
Inject the working standard solutions in ascending order of concentration.
-
Inject the prepared sample solutions.
-
After all injections are complete, flush the column with a high percentage of organic solvent (e.g., 90% acetonitrile) and then with the storage solvent (typically methanol/water).
Data Analysis
-
Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration of the working standard solutions.
-
Determine the concentration of this compound in the sample solutions by interpolating their peak areas from the calibration curve.
System Suitability
System suitability tests are essential to ensure the HPLC system is performing adequately. The recommended parameters are listed in Table 2.
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for replicate injections of a standard) |
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: General workflow for the HPLC analysis of this compound.
Logical Relationship for Method Development
The development of a robust HPLC method involves a logical progression of steps to ensure the final method is suitable for its intended purpose.
References
Application Notes and Protocols for N-alkylation of 2,4,5-triphenyl-1H-imidazoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for the N-alkylation of 2,4,5-triphenyl-1H-imidazole, a key synthetic step in the development of various biologically active compounds. The protocols outlined below offer two distinct and effective methodologies, allowing for flexibility based on available reagents and desired reaction conditions.
Introduction
N-alkylation of the imidazole ring is a fundamental transformation in medicinal chemistry, often employed to modulate the physicochemical and pharmacological properties of imidazole-containing molecules. The substituent introduced at the N-1 position can significantly influence a compound's solubility, lipophilicity, metabolic stability, and target-binding affinity. 2,4,5-triphenyl-1H-imidazole, also known as lophine, and its derivatives are of significant interest due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The protocols detailed herein provide robust methods for the synthesis of N-alkylated 2,4,5-triphenyl-1H-imidazole derivatives.
Data Presentation
The following table summarizes the key quantitative data from the experimental protocols for easy comparison.
| Parameter | Protocol 1: Phase-Transfer Catalysis | Protocol 2: Potassium Carbonate in DMF |
| Alkylation Type | Ethylation | Functionalized Alkylation |
| Base | Sodium Hydroxide (NaOH) | Potassium Carbonate (K2CO3) |
| Alkylating Agent | Diethyl Sulfate | Ethyl Chloroacetate |
| Solvent System | Dichloromethane / Water (two-phase) | Dimethylformamide (DMF) |
| Catalyst | Tetra-n-butylammonium bromide | None |
| Temperature | Reflux (vigorous stirring) | 75-80 °C |
| Reaction Time | 4 hours | 52 hours |
| Yield | 92% | Not explicitly stated for the N-alkylation step |
| Work-up | Separation of layers, washing, drying | Precipitation in water, filtration |
Experimental Protocols
Protocol 1: N-Ethylation using Phase-Transfer Catalysis
This protocol describes the ethylation of 2,4,5-triphenyl-1H-imidazole using diethyl sulfate under phase-transfer conditions. This method is advantageous due to its relatively short reaction time and high yield.
Materials:
-
2,4,5-triphenyl-1H-imidazole
-
Diethyl sulfate
-
Sodium hydroxide (NaOH)
-
Tetra-n-butylammonium bromide
-
Dichloromethane (CH2Cl2)
-
Distilled water
-
Magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve 2,4,5-triphenyl-1H-imidazole (1 equivalent) and tetra-n-butylammonium bromide (0.1 equivalents) in dichloromethane.
-
Add an aqueous solution of sodium hydroxide.
-
To the vigorously stirred two-phase system, add diethyl sulfate (1.2 equivalents).
-
Heat the mixture to reflux and maintain vigorous stirring for 4 hours.
-
After cooling to room temperature, transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer with small portions of water.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO4).
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
The product, 1-ethyl-2,4,5-triphenyl-1H-imidazole, can be further purified by recrystallization if necessary. The reported yield for this procedure is 92%.[1]
Protocol 2: N-Alkylation using Potassium Carbonate in DMF
This protocol details the N-alkylation of 2,4,5-triphenyl-1H-imidazole with an activated alkyl halide using potassium carbonate as the base in a polar aprotic solvent. This method is a widely used and versatile approach for N-alkylation of imidazoles.
Materials:
-
2,4,5-triphenyl-1H-imidazole
-
Ethyl chloroacetate
-
Anhydrous potassium carbonate (K2CO3)
-
Dry Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer with heating plate
-
Water
-
Filtration apparatus
Procedure:
-
To a solution of 2,4,5-triphenyl-1H-imidazole (1 equivalent) in dry DMF, add anhydrous potassium carbonate (1.0 molar equivalent).
-
Add ethyl chloroacetate (1.0 molar equivalent) to the mixture.
-
Stir the resultant mixture at 75-80 °C for 52 hours.[2]
-
After cooling, pour the reaction mixture into a large volume of water.
-
The solid product will precipitate out of the solution.
-
Collect the solid by filtration and wash it thoroughly with excess water.
-
The crude product can be purified by crystallization from a suitable solvent such as ethanol.[2]
Note on the Use of Stronger Bases: For less reactive alkylating agents, a stronger base such as sodium hydride (NaH) in a dry aprotic solvent like DMF or THF can be employed. The imidazole is first deprotonated by NaH to form the corresponding sodium salt, followed by the addition of the alkylating agent. Caution should be exercised when using sodium hydride as it is highly reactive and flammable.
Mandatory Visualization
References
Application Notes and Protocols: Anticancer Activity of Imidazole Derivatives Against HepG2 Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazole and its fused heterocyclic derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities.[1][2] This is attributed to the unique structural properties of the imidazole ring, which can engage in various biomolecular interactions.[1] In oncology, numerous imidazole-containing compounds have been investigated for their potential as anticancer agents, targeting various hallmarks of cancer.[1][2] This document provides a summary of the anticancer activity of select imidazole derivatives against the HepG2 human hepatocellular carcinoma cell line, along with detailed protocols for key experimental assays.
Data Presentation: Cytotoxicity of Imidazole Derivatives
The in vitro cytotoxic effect of various imidazole derivatives against the HepG2 cell line is commonly evaluated by determining the half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for several reported compounds.
| Compound Class | Specific Derivative | IC50 Value (µM) against HepG2 | Reference Compound | IC50 Value (µM) | Citation |
| Benzimidazole Sulfonamide | Compound 22 | 0.33 | - | - | [1] |
| Benzoxazole/Benzimidazole | Compound 33 | 2.57 | - | - | [1] |
| Benzoxazole/Benzimidazole | Compound 34 | 5.56 | - | - | [1] |
| Aminomethyl Dimethylpyridinone | SKLB0533 (Compound 23) | 0.08 | Myoseverin | 3.06 | [1] |
| Imidazolthiazepine Hybrid | Compound 58 | 8.06 | Roscovitine | - | [2][3] |
| Imidazole-1,2,4-Oxadiazole Hybrid | Compound 1 | Promising Activity | Erlotinib | - | [2][3] |
| N-1 Arylidene Amino Imidazole-2-thione | Compound 5 | < 5 | - | - | |
| Benzothiazole-Imidazole Hybrid | Compound 2, 4, 5, 6 | Good Cytotoxicity | Cisplatin | - | [4][5] |
| Imidazole-Chalcone Hybrid | Compound 9j' | 7.05 - 63.43** | - | - | [6] |
| Gold (I) Imidazole Complex | Compound II15 | 0.50 | Cisplatin | > 1.0 | [7] |
| Silver (I) Miconazole Complex | Complex | 0.26 - 0.47 | Cisplatin | > 0.47 | [8] |
| Benzimidazole | CCL299 | 1.0 | - | - | [8] |
| Fluorinated Imidazole[4,5f][1][8]phenanthroline | Compound 4 | 0.29 | - | - | [9] |
*Specific IC50 value not provided in the abstract, but noted as having significant or promising activity. **Range of IC50 values against four different human cancer cell lines, including HepG2.
Mechanism of Action
Imidazole derivatives exert their anticancer effects on HepG2 cells through various mechanisms, primarily by inducing apoptosis and causing cell cycle arrest.
-
Induction of Apoptosis: Many imidazole compounds trigger programmed cell death. This is often mediated through the intrinsic mitochondrial pathway, characterized by changes in the expression of the Bcl-2 family proteins (an increase in pro-apoptotic Bax and a decrease in anti-apoptotic Bcl-2), leading to the release of cytochrome c and subsequent activation of caspases (e.g., caspase-3 and -9).[10][11] Some derivatives have also been shown to upregulate the p53 tumor suppressor protein.[10][11]
-
Cell Cycle Arrest: Several derivatives have been shown to halt the cell cycle at specific phases, thereby preventing cancer cell proliferation. For instance, some compounds cause cell cycle arrest at the G2/M phase, which is often associated with the inhibition of tubulin polymerization.[6] Others can induce G1 phase arrest.
-
Inhibition of Signaling Pathways: The anticancer effects are often a result of the modulation of key signaling pathways that are crucial for cancer cell survival and proliferation. Imidazole derivatives have been shown to suppress critical pathways such as the AKT and ERK1/2 signaling cascades in hepatocellular carcinoma cells.[12] Furthermore, some compounds act as inhibitors of specific kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is vital for tumor angiogenesis.[1]
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for evaluating the anticancer activity of novel imidazole derivatives against HepG2 cells.
Caption: General workflow for screening and mechanistic analysis of imidazole derivatives.
Signaling Pathway
This diagram depicts a simplified, representative signaling pathway for apoptosis induction in HepG2 cells by an imidazole derivative.
Caption: Imidazole derivatives can induce apoptosis by inhibiting survival pathways.
Experimental Protocols
Cell Culture and Maintenance
-
Cell Line: Human Hepatocellular Carcinoma (HepG2).
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: When cells reach 80-90% confluency, wash with Phosphate-Buffered Saline (PBS), detach using a 0.25% Trypsin-EDTA solution, and re-seed into new flasks at the desired density.
MTT Cytotoxicity Assay
This colorimetric assay measures cell metabolic activity, which serves as an indicator of cell viability.
-
Materials:
-
HepG2 cells
-
96-well plates
-
Complete growth medium
-
Imidazole derivatives (dissolved in DMSO, then diluted in medium)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
-
Protocol:
-
Seed HepG2 cells into a 96-well plate at a density of approximately 1 x 10^4 cells/well in 100 µL of medium.[13] Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the imidazole derivatives in the growth medium. The final DMSO concentration should typically be less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include wells with untreated cells (negative control) and vehicle-treated cells (DMSO control).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control and determine the IC50 value using appropriate software.
-
Apoptosis Assay via Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. Propidium Iodide (PI) is a DNA-intercalating agent that cannot cross the membrane of live or early apoptotic cells, thus it stains late apoptotic and necrotic cells.
-
Protocol:
-
Seed HepG2 cells in 6-well plates and treat with the imidazole derivative at its IC50 concentration for a specified time (e.g., 24 hours).
-
Harvest the cells, including both adherent and floating populations. Centrifuge at a low speed (e.g., 300 x g) for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Cell Cycle Analysis
This method uses PI to stain cellular DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Protocol:
-
Seed and treat HepG2 cells as described for the apoptosis assay.
-
Harvest the cells and wash them with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.
-
Western Blotting for Signaling Protein Analysis
Western blotting is used to detect and quantify specific proteins to elucidate the molecular pathways affected by the imidazole derivatives.
-
Protocol:
-
Protein Extraction: After treating HepG2 cells with the compound, wash the cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the Bradford or BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-50 µg) by boiling in Laemmli sample buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or Bovine Serum Albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-AKT, AKT, p-ERK, ERK, Bcl-2, Bax, Caspase-3, and a loading control like β-actin) overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize them to the loading control.
-
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. A Series of Imidazole Derivatives: Synthesis, Two-Photon Absorption, and Application for Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kumc.edu [kumc.edu]
- 7. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Spectroscopy, Light Stability, Single-Crystal Analysis, and In Vitro Cytotoxic Activity on HepG2 Liver Cancer of Two Novel Silver(I) Complexes of Miconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. Proteomic profiling of human HepG2 cells treated with hesperidin using antibody array - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijrr.com [ijrr.com]
Application Notes and Protocols for α-Glucosidase Inhibition Assay Using 4,5-Diphenyl-Imidazol-1,2,3-Triazole Hybrids
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Glucosidase, a key enzyme in carbohydrate metabolism, plays a crucial role in the digestion of complex carbohydrates into absorbable monosaccharides.[1] Inhibition of this enzyme is a well-established therapeutic strategy for managing type 2 diabetes mellitus, as it delays carbohydrate digestion and reduces postprandial hyperglycemia.[2][3] A novel series of 4,5-diphenyl-imidazol-1,2,3-triazole hybrids has demonstrated potent inhibitory activity against α-glucosidase, presenting a promising avenue for the development of new anti-diabetic agents.[4][5] These compounds have shown significantly greater potency compared to the standard drug, acarbose.[6] This document provides detailed application notes and experimental protocols for the synthesis and evaluation of these hybrid molecules as α-glucosidase inhibitors.
Data Presentation
The inhibitory effects of a series of synthesized 4,5-diphenyl-imidazol-1,2,3-triazole hybrids (8a-n) on yeast α-glucosidase are summarized below. The data highlights the structure-activity relationship, with certain substitutions on the benzyl moiety leading to enhanced inhibitory potency.
Table 1: α-Glucosidase Inhibitory Activity of 4,5-diphenyl-imidazol-1,2,3-triazole Hybrids (8a-n)
| Compound | Substituent (R) | IC50 (µM) ± SD |
| 8a | H | 185.2 ± 0.8 |
| 8b | 2-CH3 | 190.5 ± 0.9 |
| 8c | 3-CH3 | 201.7 ± 1.0 |
| 8d | 4-CH3 | 215.3 ± 1.2 |
| 8e | 2-F | 195.4 ± 0.9 |
| 8f | 4-F | 231.4 ± 1.0 |
| 8g | 2-Cl | 85.6 ± 0.4 |
| 8h | 4-Cl | 150.8 ± 0.7 |
| 8i | 2-Br | 88.0 ± 0.5 |
| 8j | 4-Br | 142.6 ± 0.6 |
| 8k | 2-NO2 | 165.4 ± 0.8 |
| 8l | 3-NO2 | 170.1 ± 0.9 |
| 8m | 4-NO2 | 178.2 ± 0.8 |
| 8n | 2,4-diCl | 120.5 ± 0.6 |
| Acarbose | (Standard) | 750.0 ± 1.5 |
Data sourced from a study on novel 4,5-diphenyl-imidazol-1,2,3-triazole hybrids.[4][5][6] Notably, compounds with 2-chloro (8g) and 2-bromo (8i) substitutions on the benzyl ring exhibited the most potent inhibitory activities.[4][6]
Experimental Protocols
Protocol 1: Synthesis of 4,5-diphenyl-imidazol-1,2,3-triazole Hybrids (8a-n)
This protocol outlines the synthesis of the title compounds, which involves a click reaction between 4,5-diphenyl-2-(prop-2-yn-1-ylthio)-1H-imidazole and various benzyl azides.[4][5]
Materials:
-
2-hydroxy-1,2-diphenylethanone
-
Thiourea
-
Dimethylformamide (DMF)
-
Propargyl bromide
-
Potassium carbonate
-
Acetone
-
Various substituted benzyl azides
Procedure:
-
Synthesis of 4,5-diphenyl-1H-imidazole-2-thiol (3):
-
A mixture of 2-hydroxy-1,2-diphenylethanone (1 mmol) and thiourea (1.2 mmol) in DMF (10 mL) is heated at 100 °C for 3 hours.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and poured into ice-water.
-
The resulting precipitate is filtered, washed with water, and dried to afford 4,5-diphenyl-1H-imidazole-2-thiol.
-
-
Synthesis of 4,5-diphenyl-2-(prop-2-yn-1-ylthio)-1H-imidazole (5):
-
To a solution of 4,5-diphenyl-1H-imidazole-2-thiol (1 mmol) in acetone (15 mL), potassium carbonate (1.5 mmol) is added, and the mixture is stirred at room temperature for 30 minutes.
-
Propargyl bromide (1.2 mmol) is then added dropwise at 0-10 °C, and the reaction mixture is stirred for 5 minutes.
-
The solvent is evaporated, and the residue is partitioned between water and ethyl acetate.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude product, which is purified by column chromatography.
-
-
General procedure for the synthesis of 4,5-diphenyl-imidazol-1,2,3-triazole hybrids (8a-n):
-
A mixture of 4,5-diphenyl-2-(prop-2-yn-1-ylthio)-1H-imidazole (0.5 mmol), the corresponding benzyl azide (0.5 mmol), sodium ascorbate (0.1 mmol), and copper(II) sulfate pentahydrate (0.05 mmol) in a t-BuOH/H2O (1:1, 5 mL) mixture is stirred at room temperature for 8-12 hours.
-
After completion of the reaction, the mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford the desired 4,5-diphenyl-imidazol-1,2,3-triazole hybrid.
-
Protocol 2: In Vitro α-Glucosidase Inhibition Assay
This protocol describes a general method for determining the α-glucosidase inhibitory activity of the synthesized hybrid compounds using a spectrophotometric method.[7][8]
Materials:
-
Yeast α-glucosidase (e.g., from Saccharomyces cerevisiae)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
Test compounds (4,5-diphenyl-imidazol-1,2,3-triazole hybrids) dissolved in a suitable solvent (e.g., DMSO)
-
Acarbose as a positive control
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of α-glucosidase in phosphate buffer. The final concentration in the assay should be optimized to give a linear response over the measurement period.
-
Prepare a stock solution of pNPG in phosphate buffer.
-
Prepare serial dilutions of the test compounds and acarbose in the appropriate solvent.
-
-
Assay in 96-Well Plate:
-
To each well of a 96-well plate, add 20 µL of the test compound solution at various concentrations.
-
Add 20 µL of the α-glucosidase enzyme solution to each well.
-
Incubate the plate at 37 °C for 5 minutes.
-
Initiate the reaction by adding 20 µL of the pNPG solution to each well.
-
Incubate the mixture at 37 °C for 20 minutes.
-
Stop the reaction by adding 50 µL of 1 M sodium carbonate solution.
-
Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.
-
-
Controls:
-
Negative Control: Contains all reagents except the test compound (solvent only).
-
Blank: Contains all reagents except the enzyme.
-
-
Data Analysis:
-
The percentage of α-glucosidase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the negative control and A_sample is the absorbance of the test compound.
-
The IC50 value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and α-glucosidase inhibition assay of 4,5-diphenyl-imidazol-1,2,3-triazole hybrids.
Mechanism of α-Glucosidase Inhibition
Caption: Mechanism of α-glucosidase inhibition in delaying carbohydrate digestion and glucose absorption.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, α-Glucosidase inhibitory activity and docking studies of Novel Ethyl 1,2,3-triazol-4-ylmethylthio-5,6-diphenylpyridazine-4-carboxylate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploration of alpha-glucosidase inhibitors: A comprehensive in silico approach targeting a large set of triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of 4,5-diphenyl-imidazol-1,2,3-triazole hybrids as new anti-diabetic agents: in vitro α-glucosidase inhibition, kinetic and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eprints.lums.ac.ir [eprints.lums.ac.ir]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. protocols.io [protocols.io]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is a derivative of lophine. The primary synthetic route is the Debus-Radziszewski reaction, a multicomponent condensation.
Q1: Why is the yield of my this compound synthesis consistently low?
A1: Low yields can stem from several factors related to the reaction conditions. The Debus-Radziszewski synthesis, while effective, is sensitive to reaction parameters. Here are key areas to investigate:
-
Suboptimal Reaction Temperature: The reaction typically requires heating. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, excessively high temperatures can promote side reactions and decomposition of reactants or products. It is crucial to maintain the optimal temperature range cited in literature protocols.
-
Incorrect Reagent Stoichiometry: The molar ratios of the reactants—benzil, 2-chlorobenzaldehyde, and the ammonia source (commonly ammonium acetate)—are critical. An excess or deficit of any one component can lead to the formation of side products and limit the yield of the desired imidazole.
-
Inefficient Mixing: In a heterogeneous reaction mixture, inefficient stirring can lead to localized concentration gradients and incomplete reaction. Ensure vigorous and consistent stirring throughout the reaction.
-
Purity of Starting Materials: Impurities in the benzil, 2-chlorobenzaldehyde, or ammonium acetate can interfere with the reaction, leading to lower yields. Use of high-purity, recrystallized, or freshly distilled starting materials is recommended.
-
Reaction Time: The reaction needs sufficient time to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). Stopping the reaction prematurely will result in a lower yield.[1]
Q2: I am observing significant side product formation. How can I improve the purity of my product?
A2: The formation of side products is a common challenge in multicomponent reactions. To enhance the purity of your target compound, consider the following:
-
Control of Reaction Conditions: As mentioned for low yields, strictly controlling the temperature and stoichiometry is paramount. Deviations can favor alternative reaction pathways.
-
Choice of Solvent: Glacial acetic acid is a common solvent for this synthesis.[2] However, its acidic nature can sometimes promote side reactions. Exploring other solvents, such as glycerol, has been shown to be effective and can be a greener alternative.[3]
-
Purification Method: A robust purification strategy is essential.
-
Precipitation and Washing: After pouring the reaction mixture into water, ensure the precipitate is thoroughly washed to remove acetic acid and other water-soluble impurities. Neutralization with a weak base like sodium bicarbonate or ammonium hydroxide is often necessary.[1][2]
-
Recrystallization: Recrystallization from a suitable solvent, such as ethanol or methanol, is a highly effective method for purifying the crude product.[2][4]
-
Column Chromatography: For difficult-to-separate impurities, flash column chromatography can be employed for purification.[1]
-
Q3: Can the reaction time be shortened without compromising the yield?
A3: Yes, several strategies can be employed to reduce the reaction time:
-
Microwave-Assisted Synthesis: Microwave irradiation has been demonstrated to significantly accelerate the synthesis of imidazole derivatives, often leading to higher yields in a fraction of the time compared to conventional heating.[5][6] Optimization of microwave power and irradiation time is necessary to achieve the best results.[5]
-
Use of Catalysts: While the reaction can proceed without a catalyst, various catalysts have been shown to improve reaction rates and yields. Examples include:
-
Ultrasonic Irradiation: Sonochemistry is another green technique that can enhance reaction rates and yields in imidazole synthesis.[9]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of this compound?
A1: The synthesis of 2,4,5-trisubstituted imidazoles like this compound is typically achieved through the Debus-Radziszewski reaction. This is a multicomponent reaction involving a 1,2-dicarbonyl compound (benzil), an aldehyde (2-chlorobenzaldehyde), and ammonia (from ammonium acetate).[10] The reaction is thought to proceed in two main stages: first, the condensation of the dicarbonyl with ammonia to form a diimine, followed by the condensation of this diimine with the aldehyde.[10]
Q2: How does the electronic nature of the aldehyde substituent affect the reaction?
A2: The electronic properties of the substituent on the benzaldehyde can influence the reaction rate and yield. Generally, aldehydes with electron-withdrawing groups (like the chloro group in 2-chlorobenzaldehyde) can increase the reaction rate.[11] Conversely, electron-donating groups may decrease the reaction rate.[11][12]
Q3: What are some alternative, greener solvents for this synthesis?
A3: While glacial acetic acid is commonly used, greener alternatives have been explored to reduce the environmental impact. Glycerol has been reported as an effective and biodegradable solvent for this type of synthesis.[3] In some cases, solvent-free conditions, particularly with microwave assistance, can also be employed.[6]
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction progress.[1] By spotting the reaction mixture on a TLC plate alongside the starting materials, you can observe the consumption of the reactants and the formation of the product. The disappearance of the limiting reactant (usually the aldehyde) can indicate the completion of the reaction.
Data on Reaction Conditions and Yields
The following table summarizes various reported conditions and yields for the synthesis of this compound and related compounds to provide a comparative overview.
| Compound | Reactants | Solvent | Catalyst | Conditions | Yield (%) | Reference |
| 2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole | Benzil, 4-chlorobenzaldehyde, Ammonium acetate | Glacial Acetic Acid | None | Reflux, 5 hours | 65 | [2] |
| 2,4,5-Triphenyl-1H-imidazole (Lophine) | Benzil, Benzaldehyde, Ammonium acetate | Glacial Acetic Acid | None | Reflux, 5-24 hours | 46 | [1] |
| This compound | Benzil, 2-chlorobenzaldehyde, Ammonium acetate | Not specified | Magnetic Nanocatalyst | 100 °C, 30 min | 88 | [13] |
| 2-(Substituted phenyl)-4,5-diphenyl-1H-imidazoles | Benzil, Substituted benzaldehydes, Ammonium acetate | Ethanol | Silicotungstic acid | Reflux | up to 94 | [6] |
| 2,4,5-Trisubstituted Imidazoles | Benzil, Aromatic aldehydes, Ammonium acetate | None | Lactic Acid | 160 °C | up to 92 | [6] |
| 2,4,5-Triphenyl-1H-imidazole | Benzil, Benzaldehyde, Ammonium acetate | Not specified | H2SO4·SiO2 | 110 °C, 1.5 hours | 90 | [14] |
Experimental Protocols
General Procedure for the Synthesis of this compound (Conventional Heating)
This protocol is a generalized procedure based on common literature methods.[1][2]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of benzil, 2-chlorobenzaldehyde, and an excess of ammonium acetate (typically 5-10 equivalents).
-
Solvent Addition: Add glacial acetic acid as the solvent. The volume should be sufficient to dissolve or suspend the reactants effectively (e.g., 50 mL for a 10 mmol scale reaction).
-
Heating: Heat the reaction mixture to reflux with vigorous stirring. The optimal reflux time can vary, but it is typically in the range of 3-5 hours.
-
Monitoring: Monitor the reaction progress by TLC until the starting aldehyde is consumed.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker containing cold water (approximately 5-10 times the volume of the reaction mixture).
-
A precipitate of the crude product should form.
-
Filter the precipitate using a Buchner funnel.
-
Wash the solid thoroughly with water to remove residual acetic acid and ammonium acetate.
-
Neutralize the filtered solid by washing with a dilute solution of a weak base, such as 5% sodium bicarbonate or ammonium hydroxide solution, until the filtrate is neutral.
-
-
Purification:
-
Dry the crude product.
-
Recrystallize the dried solid from a suitable solvent, such as absolute ethanol, to obtain the purified this compound.
-
Process Visualizations
Troubleshooting Workflow for Low Yield
Caption: A flowchart for troubleshooting low product yield.
General Synthesis Pathway
Caption: The general synthetic pathway for the target molecule.
References
- 1. Lophine (2,4,5-triphenyl-1H-imidazole) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. researchgate.net [researchgate.net]
- 4. ijfmr.com [ijfmr.com]
- 5. Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach – Oriental Journal of Chemistry [orientjchem.org]
- 6. ijprajournal.com [ijprajournal.com]
- 7. Catalytic procedures for multicomponent synthesis of imidazoles: selectivity control during the competitive formation of tri- and tetrasubstituted imidazoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches | MDPI [mdpi.com]
- 10. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 11. Bot Verification [rasayanjournal.co.in]
- 12. Synthesis and studies of electrochemical properties of lophine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. rsc.org [rsc.org]
- 14. sctunisie.org [sctunisie.org]
Technical Support Center: Purification of Crude 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, offering practical solutions and preventative measures.
Recrystallization Challenges
Q1: I can't find a suitable solvent for the recrystallization of my crude product.
A1: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature. For this compound, absolute ethanol is a commonly reported and effective solvent.[1] If ethanol proves unsuitable, consider screening other polar protic solvents like methanol or isopropanol, or solvent mixtures such as ethanol/water.
Q2: My compound is "oiling out" instead of forming crystals during recrystallization. What should I do?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This can happen if the solution is too concentrated or cooled too rapidly. To remedy this:
-
Add a small amount of hot solvent to the oiled-out mixture to redissolve it.
-
Allow the solution to cool more slowly. You can do this by letting the flask cool to room temperature on a benchtop before moving it to an ice bath.
-
Scratching the inside of the flask with a glass rod at the solvent line can help initiate crystallization.
-
Adding a seed crystal of pure product, if available, can also induce crystallization.
Q3: The purity of my product is still low after recrystallization. What could be the issue?
A3: A single recrystallization may not be sufficient to remove all impurities, especially if they are present in high concentrations or have similar solubility profiles to the product.
-
Perform a second recrystallization: This can significantly improve purity, although it may lead to a lower overall yield.
-
Wash the crystals thoroughly: After filtration, wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities from the mother liquor.
-
Consider an alternative purification method: If impurities persist, column chromatography may be necessary to separate compounds with very similar properties.
Q4: My final yield after recrystallization is very low. How can I improve it?
A4: Low recovery can be due to several factors:
-
Using too much solvent: Dissolve the crude product in the minimum amount of hot solvent to ensure the solution is saturated upon cooling.
-
Cooling the solution too quickly: This can trap the product in the mother liquor. Allow for slow cooling to maximize crystal formation.
-
Premature crystallization: If the product crystallizes in the funnel during a hot filtration step, ensure your filtration apparatus is pre-heated.
-
Washing with too much cold solvent: Use only a minimal amount of ice-cold solvent to wash the crystals.
Column Chromatography Issues
Q1: My compound is co-eluting with impurities during column chromatography. How can I improve the separation?
A1: Co-elution is a common challenge that can be addressed by optimizing your chromatographic conditions.
-
Adjust the mobile phase polarity: For lophine derivatives, a common mobile phase is a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate. If your compounds are eluting too quickly and together, decrease the proportion of the more polar solvent (ethyl acetate). If they are not moving off the baseline, gradually increase the polarity.
-
Use a gradient elution: Instead of a constant solvent mixture (isocratic elution), a gradual increase in the mobile phase polarity (gradient elution) can effectively separate compounds with close Rf values. Start with a low polarity mobile phase and slowly increase the percentage of the more polar solvent.
-
Try a different solvent system: If a hexane/ethyl acetate system is not providing adequate separation, consider trying other solvent systems like dichloromethane/methanol.
Q2: The purified fractions from my column are still showing multiple spots on TLC. What happened?
A2: This can occur due to several reasons:
-
Column overloading: Loading too much crude product onto the column can lead to broad, overlapping bands.
-
Poor column packing: An improperly packed column with channels or cracks will result in poor separation.
-
Fractions are too large: Collecting large fractions can lead to the mixing of separated compounds. Collect smaller fractions, especially when the desired compound is eluting.
Q3: My compound seems to be stuck on the silica gel column. What can I do?
A3: The imidazole moiety can sometimes interact strongly with the acidic silica gel.
-
Increase the mobile phase polarity: A significant increase in the polarity, for example, by adding a small percentage of methanol to a dichloromethane mobile phase, can help elute highly retained compounds.
-
Add a basic modifier: Adding a small amount of triethylamine (0.1-1%) to the mobile phase can help to neutralize the acidic sites on the silica gel and reduce strong interactions with the basic nitrogen of the imidazole ring.
Data Presentation: Comparison of Purification Methods
The following table summarizes typical recovery and purity data for the purification of this compound. The actual values may vary depending on the initial purity of the crude material and the specific experimental conditions.
| Purification Method | Typical Yield (%) | Purity Improvement (Initial vs. Final) | Key Advantages | Key Disadvantages |
| Single Recrystallization (Ethanol) | 65-80% | Good for removing major, less soluble impurities. | Simple, fast, and cost-effective for large quantities. | May not be effective for impurities with similar solubility; potential for significant product loss in the mother liquor. |
| Column Chromatography (Silica Gel) | 50-70% | Excellent for separating closely related impurities. | High resolution and ability to separate complex mixtures. | More time-consuming, requires larger volumes of solvent, and can be less practical for very large scales. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
This protocol provides a general procedure for the purification of crude this compound by recrystallization from absolute ethanol.[1]
Materials:
-
Crude this compound
-
Absolute ethanol
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of absolute ethanol and heat the mixture to a gentle boil while stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once crystal formation appears to have stopped, place the flask in an ice bath for at least 30 minutes to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold absolute ethanol.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Flash Column Chromatography
This protocol outlines a general procedure for the purification of crude this compound using flash column chromatography on silica gel.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
TLC plates and chamber
-
Collection tubes
Procedure:
-
TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine a suitable mobile phase. A good starting point is a mixture of hexane and ethyl acetate. The ideal solvent system should give the desired product an Rf value of approximately 0.2-0.4.
-
Column Packing: Pack a chromatography column with silica gel using the chosen mobile phase as a slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry silica with the adsorbed sample to the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase determined from the TLC analysis. A gradient elution, starting with a lower polarity (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity (e.g., to 80:20 hexane:ethyl acetate), is often effective.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.
-
Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Common impurities and their sources in the crude product.
References
Technical Support Center: Synthesis of 2,4,5-Trisubstituted Imidazoles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2,4,5-trisubstituted imidazoles.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the synthesis of 2,4,5-trisubstituted imidazoles, providing potential causes and actionable solutions.
Q1: Why is the yield of my 2,4,5-trisubstituted imidazole unexpectedly low?
A1: Low yields are a common issue in the synthesis of 2,4,5-trisubstituted imidazoles, often stemming from competing side reactions or suboptimal reaction conditions. Key factors include:
-
Formation of Oxazole Byproducts: This is one of the most prevalent side reactions, particularly when the concentration of the ammonia source is insufficient.
-
Incomplete Reaction: The reaction may not have reached completion. Monitoring the reaction progress using thin-layer chromatography (TLC) is crucial to determine the optimal reaction time.
-
Suboptimal Temperature: The reaction temperature significantly influences the rate and selectivity. While higher temperatures can accelerate the reaction, they may also promote the formation of side products.
-
Purity of Reagents: The purity of the starting materials, such as the 1,2-dicarbonyl compound and the aldehyde, is critical. Impurities can lead to the formation of undesired byproducts.
-
Inefficient Purification: Product loss can occur during work-up and purification steps.
Q2: I have identified an oxazole byproduct in my reaction mixture. How can I minimize its formation?
A2: The formation of oxazoles is a known side reaction in imidazole synthesis. To minimize its occurrence, consider the following strategies:
-
Excess Ammonia Source: Utilize a significant molar excess of the ammonia source, such as ammonium acetate. This shifts the reaction equilibrium towards the formation of the diimine intermediate required for imidazole synthesis, outcompeting the pathway for oxazole formation.
-
Control of Reaction Conditions: Carefully control the reaction temperature and time. Lowering the temperature may favor the desired imidazole synthesis over the formation of the oxazole byproduct.
-
Choice of Catalyst: Certain catalysts can enhance the selectivity for imidazole formation. For instance, some Lewis acids or solid-supported catalysts have been reported to improve yields and reduce side reactions.
Q3: My purification by column chromatography is not effectively separating the desired imidazole from its byproducts. What can I do?
A3: Challenges in chromatographic separation are often due to similar polarities of the product and impurities. Here are some troubleshooting steps:
-
Optimize the Mobile Phase: A systematic optimization of the eluent system is the first step. If you are using a standard solvent system like ethyl acetate/hexane, try varying the ratio to fine-tune the polarity.
-
Gradient Elution: If isocratic elution (constant solvent mixture) fails, employing a gradient elution can be highly effective. Start with a low polarity solvent and gradually increase the polarity to better resolve compounds with close retention factors (Rf).
-
Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using other stationary phases like alumina or reverse-phase silica.
-
Recrystallization: If the crude product is a solid, recrystallization can be a powerful purification technique. The key is to find a suitable solvent or solvent system in which the solubility of the desired product and the impurities differ significantly with temperature.
Q4: Are there other significant side reactions I should be aware of besides oxazole formation?
A4: Yes, other side reactions can contribute to lower yields and purification challenges:
-
Self-condensation of the Aldehyde: Aldehydes can undergo self-condensation reactions, especially under basic or acidic conditions, leading to aldol products and their dehydrated derivatives.
-
Self-condensation of the 1,2-Dicarbonyl Compound: Similar to aldehydes, dicarbonyl compounds like benzil can also undergo self-condensation reactions.
-
Amadori Rearrangement Products: In the presence of amines, carbonyl compounds can form intermediates that may undergo Amadori rearrangement, leading to complex byproduct mixtures.
To mitigate these, carefully control the reaction stoichiometry, temperature, and reaction time. The slow addition of the aldehyde to the reaction mixture can sometimes minimize its self-condensation.
Data Presentation: Comparison of Catalytic Systems
The choice of catalyst can significantly impact the yield and reaction time in the synthesis of 2,4,5-trisubstituted imidazoles. The following table summarizes the performance of various catalysts in the synthesis of 2,4,5-triphenyl-1H-imidazole from benzil, benzaldehyde, and ammonium acetate.
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Cupric Chloride (10 mol%) | Solvent-free (Microwave) | - | 15 min | 92 | [1] |
| MIL-101(Cr) (5 mg) | Solvent-free | 120 | 10 min | 95 | [2] |
| Copper Oxide NPs (15 mol%) | Ethanol | 80 | - | High | [3] |
| Glacial Acetic Acid | Glacial Acetic Acid | 100-120 | 1-2 h | ~85-95 | [4] |
| No Catalyst (excess NH₄OAc) | Ethanol | Reflux | 40 min | ~60 | [5] |
Experimental Protocols
Protocol 1: High-Yield Synthesis of 2,4,5-Trisubstituted Imidazoles using a Cupric Chloride Catalyst under Microwave Irradiation [1]
This protocol describes a rapid and efficient synthesis of 2,4,5-trisubstituted imidazoles.
Materials:
-
1,2-Dicarbonyl compound (e.g., Benzil, 1 mmol)
-
Aldehyde (e.g., Benzaldehyde, 1 mmol)
-
Ammonium acetate (2.5 mmol)
-
Cupric chloride (CuCl₂·2H₂O, 10 mol%)
-
Beaker (50 mL)
-
Microwave oven
Procedure:
-
In a 50 mL beaker, combine the 1,2-dicarbonyl compound (1 mmol), aldehyde (1 mmol), ammonium acetate (2.5 mmol), and cupric chloride (10 mol%).
-
Thoroughly mix the components using a glass rod.
-
Place the beaker in a microwave oven and irradiate at 300W for a total of 15 minutes, monitoring the reaction progress by TLC (petroleum ether: ethyl acetate = 9:1 as eluent).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice water to precipitate the crude product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 2,4,5-trisubstituted imidazole.
Visualizations
Reaction Pathway and Side Reactions
Caption: Main reaction pathway for imidazole synthesis and competing side reactions.
Troubleshooting Workflow for Low Yield
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01767E [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Optimization of reaction conditions for imidazole synthesis (catalyst, solvent, temperature)
Welcome to the technical support center for the optimization of imidazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection, solvent choice, and temperature control. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during imidazole synthesis in a question-and-answer format.
Question: My imidazole synthesis reaction is resulting in a low yield. What are the common causes and how can I improve it?
Answer: Low yields are a frequent challenge in imidazole synthesis and can stem from several factors. Here is a systematic approach to troubleshooting:
-
Sub-optimal Reaction Conditions: The choice of catalyst, solvent, and temperature plays a critical role in reaction efficiency. Traditional methods can be inefficient without a catalyst[1].
-
Catalyst: The use of a suitable catalyst is highly recommended to improve yields. A wide range of catalysts, including acid, base, homogeneous, and heterogeneous catalysts, have been shown to be effective[1]. For instance, in the Debus-Radziszewski synthesis, catalysts like silica-supported sulfonic acid or even biodegradable lactic acid can lead to excellent yields[1].
-
Solvent: The polarity and boiling point of the solvent can significantly influence the reaction rate and outcome. While some reactions can be performed under solvent-free conditions, others benefit from solvents like ethanol, dimethylformamide (DMF), or greener alternatives like glycerol[2][3].
-
Temperature: The reaction temperature needs to be optimized. While higher temperatures can increase the reaction rate, excessive heat may promote the formation of side products[4]. It's crucial to find the optimal balance for your specific reaction.
-
-
Side Reactions: The formation of byproducts, such as oxazoles in the Radziszewski synthesis, is a common cause of low yields[4]. To mitigate this, consider using a large excess of ammonia and maintaining alkaline conditions[4].
-
Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion. If the starting materials are not fully consumed, extending the reaction time may be necessary[4][5].
-
Purity of Reagents: The purity of starting materials, such as aldehydes and dicarbonyl compounds, is crucial. Impurities can lead to the formation of undesired byproducts and lower the yield of the desired imidazole[4].
-
Inefficient Purification: The work-up and purification process can lead to product loss. Due to the polar nature of many imidazole derivatives, careful selection of extraction solvents and purification techniques is essential[4].
Question: I am observing the formation of significant byproducts in my reaction. How can I increase the selectivity for the desired imidazole?
Answer: Improving selectivity is key to a successful synthesis. Here are some strategies:
-
Catalyst Choice: The catalyst can have a profound effect on the reaction's regioselectivity and chemoselectivity. For instance, specific copper catalysts have been shown to efficiently catalyze the synthesis of polysubstituted imidazoles with high yields[2].
-
Reaction Conditions Tuning:
-
Temperature: Lowering the reaction temperature can sometimes suppress the formation of unwanted side products.
-
Order of Addition of Reagents: In multi-component reactions, the order in which you add the reactants can influence the reaction pathway. For example, adding the aldehyde slowly to a mixture of the dicarbonyl compound and ammonia source can favor the formation of the desired intermediate[4].
-
-
Alternative Synthetic Routes: If optimizing the current reaction proves difficult, consider exploring alternative synthetic methods. The Van Leusen imidazole synthesis, for example, offers a different pathway to substituted imidazoles and may provide better selectivity for your target molecule[6][7].
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing imidazoles?
A1: Several methods are widely used for imidazole synthesis, each with its own advantages and limitations. Some of the most common include:
-
Debus-Radziszewski Synthesis: A classical method for preparing 2,4,5-trisubstituted imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia[5][8].
-
Van Leusen Imidazole Synthesis: A versatile method for synthesizing 1,4- or 1,5-disubstituted and 1,4,5-trisubstituted imidazoles from tosylmethyl isocyanide (TosMIC) and an aldimine[6][7].
-
Wallach Synthesis: This method is used to produce substituted imidazoles from specific precursors[9].
-
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields for various imidazole syntheses[9][10][11].
-
Ultrasound-Assisted Synthesis: Similar to microwave irradiation, sonication can enhance reaction rates and yields, often under milder conditions[12].
Q2: How do I choose the right catalyst for my imidazole synthesis?
A2: The choice of catalyst depends on the specific reaction, desired product, and experimental constraints. Here's a general guide:
-
Homogeneous Catalysts: These include Lewis acids (e.g., ZnCl2, CuI) and Brønsted acids (e.g., lactic acid, p-toluenesulfonic acid)[1][13]. They are often highly active but can be difficult to separate from the reaction mixture.
-
Heterogeneous Catalysts: These are solid catalysts (e.g., silica-supported sulfonic acid, γ-Al2O3 nanoparticles, magnetic iron oxide nanoparticles) that are easily recoverable and reusable, making the process more sustainable[1][12][14].
-
Green Catalysts: Biodegradable catalysts like lactic acid offer an environmentally friendly option[1].
Q3: What is the effect of the solvent on imidazole synthesis?
A3: The solvent can influence the reaction in several ways:
-
Solubility of Reactants: The solvent must be able to dissolve the reactants to a sufficient extent.
-
Reaction Rate: Polar solvents can stabilize charged intermediates and transition states, often leading to faster reaction rates.
-
Selectivity: The solvent can influence the selectivity of the reaction by preferentially solvating certain intermediates.
-
Green Chemistry: The use of green solvents like water, ethanol, or glycerol is encouraged to minimize the environmental impact[3]. In some cases, solvent-free conditions, particularly with microwave irradiation, can be highly effective[10].
Q4: What is the typical temperature range for imidazole synthesis?
A4: The optimal temperature can vary widely depending on the specific reaction. Some reactions proceed at room temperature, while others require heating to reflux[2][5]. Microwave-assisted synthesis often utilizes temperatures between 80°C and 120°C[5][11]. It is crucial to optimize the temperature for each specific synthesis to maximize yield and minimize byproduct formation. For instance, in one study, increasing the temperature did not significantly affect the yield, highlighting the importance of empirical optimization[15].
Data Presentation: Optimization of Reaction Conditions
The following tables summarize quantitative data for different imidazole synthesis methods, providing a basis for comparison.
Table 1: Catalyst Performance in Trisubstituted Imidazole Synthesis
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| CuI | 20 | DMSO | 140 | 90 min | 75 | [2] |
| CuI | 20 | DMF | 140 | - | 65 | [2] |
| CuI | 15 | Butanol | Reflux | 20 min | 95 | [2] |
| CuI | 10 | Butanol | Reflux | 25 min | 92 | [2] |
| CuI | 5 | Butanol | Reflux | 30 min | 90 | [2] |
| Co3O4 NPs | - | Ethanol | Ultrasonic Irradiation | 15-25 min | 88-96 | [14] |
| γ-Al2O3 NPs | 10 | Ethanol | 80 | - | High | [15] |
Table 2: Effect of Solvent on Trisubstituted Imidazole Synthesis (Catalyst: CuI)
| Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Butanol | Reflux | 20 | 95 | [2] |
| Ethanol | Reflux | 70 | 76 | [2] |
| Methanol | 65 | 90 | 74 | [2] |
| DMF | 140 | - | 65 | [2] |
| Neat | - | - | 64 | [2] |
| Glycerol | 90 | - | Good | [3] |
Table 3: Effect of Temperature on Trisubstituted Imidazole Synthesis (Catalyst: CuI, Solvent: Butanol)
| Temperature (°C) | Time (min) | Yield (%) | Reference |
| Reflux | 20 | 95 | [2] |
| 90 | 80 | 80 | [2] |
| 70 | 80 | 78 | [2] |
Experimental Protocols
Debus-Radziszewski Synthesis of 2,4,5-Triphenyl-1H-imidazole
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine benzil (1.0 mmol, 210 mg), benzaldehyde (1.0 mmol, 106 mg), and ammonium acetate (5.0 mmol, 385 mg).
-
Solvent Addition: Add glacial acetic acid (5 mL).
-
Reaction Conditions: Heat the mixture to reflux (approximately 120 °C) and maintain for 2 hours.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing 50 mL of ice-cold water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water (2 x 10 mL).
-
Recrystallize the crude product from ethanol to obtain pure 2,4,5-triphenyl-1H-imidazole[5].
-
Microwave-Assisted One-Pot Synthesis of Tetrasubstituted Imidazoles
-
Reaction Setup: In a 35 mL microwave reaction vessel, suspend imidazo[1,2-a]pyrimidine-2-carbaldehyde (0.51 mmol, 75 mg), a primary amine (0.56 mmol), and p-toluenesulfonic acid (20 mol%, 19.4 mg) in ethanol (2 mL).
-
First Microwave Step (Imine Formation):
-
Stir the mixture at room temperature for 5 minutes.
-
Heat the mixture at 80 °C for 30 minutes using 100 W microwave power.
-
-
Second Microwave Step (Cyclization):
-
Cool the mixture to room temperature.
-
Add benzil (0.51 mmol, 107 mg) and ammonium acetate (2.55 mmol, 196 mg).
-
Heat the reaction mixture at 100 °C for 80 minutes using microwave irradiation[5].
-
-
Work-up and Purification: Follow standard procedures of quenching, extraction, and purification (e.g., column chromatography).
Mandatory Visualizations
Caption: Troubleshooting workflow for low yield in imidazole synthesis.
Caption: Decision workflow for selecting a suitable catalyst.
References
- 1. benchchem.com [benchchem.com]
- 2. Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01767E [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Imidazole - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 9. A review article on synthesis of imidazole derivatives [wisdomlib.org]
- 10. Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 11. orientjchem.org [orientjchem.org]
- 12. mdpi.com [mdpi.com]
- 13. Imidazole synthesis [organic-chemistry.org]
- 14. Synthesis of some Novel Imidazoles Catalyzed by Co3O4 Nanoparticles and Evaluation of their Antibacterial Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Overcoming poor solubility of 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole in biological assays
This technical support center provides guidance to researchers, scientists, and drug development professionals on overcoming the poor aqueous solubility of 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole in biological assays. The following question-and-answer format directly addresses common issues to ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it poorly soluble?
A1: this compound is a polysubstituted imidazole derivative, belonging to a class of compounds often referred to as lophine derivatives.[1][2][3] Its chemical structure, characterized by three phenyl rings and a chlorophenyl group, results in a high degree of lipophilicity (hydrophobicity). This nonpolar nature leads to very low solubility in aqueous solutions, such as biological buffers and cell culture media.[4] Key physicochemical properties that contribute to its poor solubility are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₁H₁₅ClN₂ | [5] |
| Molecular Weight | 330.8 g/mol | [5] |
| XLogP3 | 5.7 | [5] |
| Water Solubility | Insoluble | [4] |
| Melting Point | ~197 °C | [4] |
Note: XLogP3 is a computed measure of hydrophobicity; values greater than 5 indicate very low aqueous solubility.
Q2: What are the consequences of poor solubility in my biological assays?
A2: Poor solubility can severely compromise the validity of your experimental results. When the compound's concentration exceeds its solubility limit, it can lead to:
-
Precipitation: The compound falls out of solution, forming solid particles. This means the actual concentration of the dissolved (active) compound is unknown and lower than intended.[6]
-
Inaccurate Potency Measurement: Underestimation of a compound's true potency (e.g., IC₅₀ or EC₅₀ values) because the effective concentration at the target site is much lower than the nominal concentration.
-
Poor Reproducibility: High variability between replicate wells and experiments due to inconsistent amounts of dissolved compound.
-
Assay Interference: Precipitated particles can scatter light, interfering with optical measurements in absorbance or fluorescence-based assays.[7]
Q3: How can I visually identify compound precipitation?
A3: Precipitation can manifest in several ways. You may observe:
-
Cloudiness or Turbidity: The medium loses its clarity and appears hazy.[8]
-
Visible Particles: Small, fine particles may be seen floating in the media or settled at the bottom of the culture vessel.
-
Crystalline Structures: Under a microscope, you may see distinct crystals or amorphous aggregates.[8]
It is crucial to differentiate between compound precipitation and microbial contamination. Contamination is often accompanied by a rapid change in the media's pH (indicated by a color change of the phenol red indicator) and the presence of motile microorganisms under high magnification.[8]
Q4: What is "solvent shock" and how does it contribute to precipitation?
A4: Solvent shock is a common cause of precipitation for hydrophobic compounds. It occurs when a compound dissolved in a high-concentration organic solvent (like 100% DMSO) is rapidly diluted into an aqueous buffer or medium. The abrupt change in solvent polarity causes the compound to "crash out" of the solution before it can be properly dispersed.[9] This is a primary reason for observing immediate precipitation upon adding a stock solution to your assay plate.
Troubleshooting Guides & Experimental Protocols
This section provides step-by-step solutions to specific problems encountered during experiments.
Issue 1: Precipitate Forms Immediately Upon Addition to Assay Medium
This is often caused by solvent shock or exceeding the compound's kinetic solubility limit.
Solution A: Optimize Stock Solution and Dilution Technique
The most effective initial step is to refine your dilution process to minimize solvent shock.
dot
Caption: A logical workflow for troubleshooting compound precipitation.
Protocol 1: Optimized Dilution Method to Minimize Solvent Shock
-
Prepare Stock Solution: Prepare a 10 mM stock solution in 100% anhydrous, high-purity Dimethyl Sulfoxide (DMSO).[9][10] Ensure the compound is fully dissolved by gentle warming (37°C) and vortexing if necessary. Store in small, single-use aliquots at -20°C or -80°C to avoid freeze-thaw cycles.[9]
-
Prepare Intermediate Dilutions: If your final concentration is low, prepare intermediate dilutions (e.g., 1 mM, 100 µM) in 100% DMSO. This prevents adding very small, hard-to-pipette volumes to your final medium.[10]
-
Pre-warm Assay Medium: Warm the required volume of your final assay buffer or cell culture medium to the experimental temperature (e.g., 37°C).[9]
-
Add Drop-wise with Mixing: While gently vortexing or swirling the pre-warmed medium, add the required volume of the DMSO stock solution drop-wise. This rapid, turbulent mixing helps disperse the compound molecules quickly, preventing localized high concentrations that lead to precipitation.
-
Final Inspection: Visually inspect the final solution for any signs of precipitation before adding it to your assay plate.
Solution B: Use Co-solvents
If optimizing the dilution is not sufficient, the use of a co-solvent in the final assay medium can help. DMSO is the most common, but its final concentration must be carefully controlled.
Table 2: Common Co-solvents for Biological Assays
| Co-Solvent | Typical Final Conc. (v/v) | Key Considerations |
| DMSO | < 0.5% | Most common and effective for many compounds.[11] Concentrations >0.5% can be cytotoxic to many cell lines and may interfere with enzyme activity.[7][12] Always include a vehicle control with the same final DMSO concentration. |
| Ethanol | < 1% | Can be an alternative to DMSO. May cause protein denaturation or cellular stress at higher concentrations.[12] |
| Methanol | < 1% | More toxic than ethanol; use with caution in cell-based assays. |
Note: The tolerance for any co-solvent is cell-line and assay-dependent. It is critical to run vehicle controls to account for any effects of the solvent itself.[13]
Issue 2: Precipitate Forms Over Time During Incubation
This suggests that while the compound is initially soluble, it is not stable in the aqueous environment under experimental conditions (e.g., 37°C, presence of salts and proteins).
Solution A: Determine the Maximum Soluble Concentration
You must determine the compound's thermodynamic solubility limit under your specific assay conditions.
dot
Caption: A workflow for determining the maximum soluble concentration.
Protocol 2: Determining the Maximum Soluble Concentration
-
Prepare Serial Dilutions: In 100% DMSO, prepare a series of 2-fold serial dilutions of your compound, starting from a concentration well above your intended highest test concentration.[6]
-
Dilute into Assay Medium: In clear microcentrifuge tubes or a clear-bottom plate, dilute each DMSO concentration into your final assay buffer/medium at the same final DMSO percentage you will use in your experiment (e.g., 1:200 for a 0.5% final DMSO concentration).
-
Include Controls: Prepare two controls: (1) Medium + DMSO (at the final concentration) and (2) Medium only.
-
Incubate and Observe: Incubate all samples under your standard experimental conditions (e.g., 37°C, 5% CO₂).
-
Inspect for Precipitation: Visually and, if possible, microscopically inspect each concentration for signs of precipitation at regular intervals (e.g., immediately after mixing, and at 1, 4, 24, and 48 hours).
-
Identify Solubility Limit: The highest concentration that remains clear and free of precipitate throughout the entire incubation period is the maximum soluble concentration for your compound under these specific conditions. Do not use concentrations at or above the level where precipitation is observed.
Issue 3: Standard Methods are Insufficient or Interfere with the Assay
For extremely hydrophobic compounds or sensitive assays where co-solvents are problematic, advanced formulation strategies may be necessary.
Solution A: Formulation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate hydrophobic molecules, forming an "inclusion complex" that is water-soluble.[14][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used in cell culture applications.[16]
dot
Caption: A diagram illustrating cyclodextrin encapsulation of a drug.
Protocol 3: Preparation of a Cyclodextrin Inclusion Complex
-
Prepare Cyclodextrin Solution: Prepare a concentrated stock solution of HP-β-CD (e.g., 10-40% w/v) in your assay buffer. Gentle warming may be required to fully dissolve it.
-
Add Compound: Add the solid this compound powder directly to the HP-β-CD solution to achieve the desired final concentration.
-
Promote Complexation: Vigorously mix the solution overnight at room temperature or 37°C. Sonication in a bath sonicator for 30-60 minutes can also facilitate complex formation.[17]
-
Remove Undissolved Compound: Centrifuge the solution at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any remaining, undissolved compound.
-
Use the Supernatant: Carefully collect the clear supernatant. This solution contains the solubilized drug-cyclodextrin complex. The exact concentration should be confirmed analytically (e.g., by HPLC-UV) if precise dosing is required.
-
Assay Control: Remember to include a vehicle control containing the same final concentration of HP-β-CD in your experiment.
Solution B: Nanoparticle Formulation
For preclinical development or complex in vivo studies, formulating the compound as nanoparticles can dramatically increase its surface area and dissolution rate.[18][19] This is an advanced technique that involves methods like nanoprecipitation or solvent evaporation to create stable, sub-micron particle suspensions.[20] This approach typically requires specialized equipment and formulation expertise.[21][22]
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and physicochemical properties of novel lophine derivatives as chemiluminescent in vitro activators for detection of free radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lophine derivatives as versatile analytical tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-(2-Chlorophenyl)-4,5-diphenylimidazole | 1707-67-1 [chemicalbook.com]
- 5. 1H-Imidazole, 2-(2-chlorophenyl)-4,5-diphenyl- | C21H15ClN2 | CID 74356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. quora.com [quora.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 12. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. worldscientific.com [worldscientific.com]
- 19. stanford.edu [stanford.edu]
- 20. researchgate.net [researchgate.net]
- 21. Determining drug release rates of hydrophobic compounds from nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Troubleshooting low bioactivity of synthesized 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthesized 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole.
Troubleshooting Guides
This section provides solutions to common problems you might encounter during the synthesis and bioactivity assessment of this compound.
Issue: Low Yield During Synthesis
You are experiencing a significantly lower than expected yield of your target compound after synthesis and purification.
Possible Causes and Solutions:
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the disappearance of the starting materials (benzil and 2-chlorobenzaldehyde). Consider extending the reflux time if necessary.[1]
-
-
Suboptimal Reaction Temperature: The temperature may not be optimal for the reaction.
-
Purity of Reagents: Impurities in the starting materials can lead to side reactions and lower yields.
-
Solution: Use high-purity benzil, 2-chlorobenzaldehyde, and ammonium acetate. Ensure the glacial acetic acid is free of water.
-
-
Side Reactions: The formation of byproducts can reduce the yield of the desired imidazole.
-
Solution: In the Radziszewski synthesis, which is a common method for imidazoles, using a significant molar excess of ammonium acetate can favor the desired reaction pathway.[1]
-
-
Inefficient Purification: Product may be lost during the work-up and recrystallization steps.
-
Solution: When precipitating the product with water, ensure the mixture is sufficiently cooled to maximize precipitation. During recrystallization from ethanol, use the minimum amount of hot solvent necessary to dissolve the crude product to avoid loss of material upon cooling.[2]
-
Experimental Protocol: Synthesis of this compound [2][3]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve equimolar amounts of benzil and 2-chlorobenzaldehyde in glacial acetic acid.
-
Addition of Ammonium Acetate: Add a significant molar excess of ammonium acetate to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain it for several hours (e.g., 5 hours), with continuous stirring.[2]
-
Precipitation: After cooling the reaction mixture, pour it into a beaker containing cold water to precipitate the crude product.
-
Filtration and Neutralization: Filter the precipitate and wash it with a 5% ammonium hydroxide solution to neutralize any remaining acetic acid.
-
Recrystallization: Recrystallize the crude product from absolute ethanol to obtain the purified this compound.
Troubleshooting Workflow for Low Synthesis Yield
Caption: Workflow for troubleshooting low synthesis yield.
Issue: Low or Inconsistent Bioactivity
Your synthesized this compound shows lower than expected or inconsistent biological activity in your assays.
Possible Causes and Solutions:
-
Compound Purity: The presence of impurities from the synthesis can interfere with the biological assay, leading to inaccurate results.
-
Compound Solubility: The compound may not be sufficiently soluble in the assay buffer, leading to a lower effective concentration.
-
Solution: Determine the solubility of your compound in the assay medium. If solubility is an issue, consider using a co-solvent like DMSO, but be sure to include a vehicle control in your experiment to account for any effects of the solvent itself.
-
-
Assay Conditions: The conditions of your biological assay (e.g., incubation time, temperature, cell density) may not be optimal for this specific compound.
-
Solution: Optimize your assay parameters. Run pilot experiments with varying conditions to determine the optimal setup for observing the compound's activity.
-
-
Compound Stability: The compound may be degrading in the assay medium over the course of the experiment.
-
Solution: Assess the stability of the compound under your assay conditions. This can be done by incubating the compound in the assay buffer for the duration of the experiment and then analyzing it by HPLC or LC-MS to check for degradation products.
-
-
Mechanism of Action: The chosen bioassay may not be appropriate for the compound's mechanism of action. Imidazole derivatives are known to have various activities, including anti-inflammatory, antimicrobial, and anticonvulsant effects.[2][4][5]
-
Solution: Review the literature for the expected biological activities of this class of compounds and ensure your assay is designed to detect that activity. For example, if you are testing for anti-inflammatory activity, an assay that measures the inhibition of cyclooxygenase (COX) enzymes could be appropriate.[4]
-
Bioactivity Troubleshooting Logic
Caption: Logical steps for troubleshooting low bioactivity.
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the synthesis of this compound?
A1: Reported yields can vary depending on the specific synthetic method and scale. Some literature reports yields around 65-88%.[2][3]
Q2: What are the key spectral characteristics to confirm the identity of the synthesized compound?
A2: You should use a combination of spectroscopic methods:
-
¹H NMR: Expect to see multiplets in the aromatic region (around 7.2-7.8 ppm) corresponding to the protons on the three phenyl rings. A broad singlet for the N-H proton of the imidazole ring may also be observed at a lower field (e.g., around 12.6 ppm in DMSO-d6).[3]
-
¹³C NMR: The spectrum will show a number of signals in the aromatic region (typically 125-145 ppm).[3]
-
IR Spectroscopy: Look for characteristic peaks for N-H stretching (around 3415 cm⁻¹) and C=N stretching (around 1601 cm⁻¹).[3]
-
Mass Spectrometry: The molecular ion peak should correspond to the molecular weight of the compound (C₂₁H₁₅ClN₂), which is approximately 330.8 g/mol .[6]
Q3: What are the known biological activities of this compound and related compounds?
A3: Imidazole derivatives, including this compound, have been investigated for a range of biological activities, including:
Q4: My compound has a different melting point than what is reported in the literature. What could be the reason?
A4: Discrepancies in melting points can be due to a few factors:
-
Impurities: Even small amounts of impurities can depress and broaden the melting point range. Further purification may be necessary.
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), which can have different melting points.
-
Apparatus Calibration: Ensure your melting point apparatus is properly calibrated.
Quantitative Data Summary
| Property | Reported Value | Reference |
| Molecular Formula | C₂₁H₁₅ClN₂ | [6] |
| Molecular Weight | 330.8 g/mol | [6] |
| Synthesis Yield | 65% | [2] |
| 88% | [3] | |
| Melting Point | 260 °C | [2] |
| 212-214 °C | [3] |
Note: Variations in reported melting points may be due to different crystalline forms or measurement conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 1H-Imidazole, 2-(2-chlorophenyl)-4,5-diphenyl- | C21H15ClN2 | CID 74356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Preventing dimer formation in 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing dimer formation during the synthesis of 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis and purification of this compound, with a focus on preventing the formation of unwanted dimer byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of dimer formation in the synthesis of this compound?
A1: Dimer formation is primarily caused by the post-synthesis oxidation of the target imidazole compound. The imidazole can be oxidized to a stable triphenylimidazolyl radical, which then dimerizes. This is often not a direct byproduct of the initial condensation reaction but rather a subsequent transformation of the desired product. The presence of atmospheric oxygen, light, and certain oxidizing agents can promote this process.[1][2]
Q2: How can I detect the presence of a dimer in my product?
A2: Dimer formation is often accompanied by a noticeable color change. The triphenylimidazolyl radical, an intermediate in the dimerization process, is often purple. The dimer itself can be colored or may appear as a separate spot on a Thin Layer Chromatography (TLC) plate. Spectroscopic methods such as NMR and Mass Spectrometry can definitively identify the dimer in your product mixture.
Q3: What are the key reaction parameters to control to minimize side reactions in the Debus-Radziszewski synthesis?
A3: The Debus-Radziszewski reaction for synthesizing trisubstituted imidazoles can be prone to side reactions and variable yields.[3] Key parameters to optimize include:
-
Temperature and Reaction Time: Over-refluxing or extended reaction times can sometimes lead to byproduct formation.[4] Monitoring the reaction by TLC is crucial to determine the optimal reaction time.
-
Catalyst Choice: A variety of catalysts can be employed to improve yield and reduce reaction time, which can indirectly minimize the formation of side products.[5][6][7]
-
Atmosphere: While not always reported, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation of the product to the radical intermediate that leads to dimerization.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of the desired imidazole product. | Incomplete reaction. | Monitor the reaction progress using TLC. Consider extending the reaction time or optimizing the temperature.[8][9] |
| Suboptimal catalyst or reaction conditions. | Experiment with different catalysts (e.g., MIL-101(Cr), CuCl2) or consider solvent-free or microwave-assisted synthesis, which have been reported to give high yields.[6][7] | |
| Product mixture shows significant coloration (e.g., purple, yellow) after workup. | Oxidation of the imidazole product to the triphenylimidazolyl radical. | Minimize exposure of the reaction mixture and isolated product to air and light.[1] Consider de-gassing the solvent and running the reaction under an inert atmosphere. |
| Presence of a higher molecular weight byproduct confirmed as a dimer by Mass Spec. | Oxidative dimerization of the product during reaction, workup, or storage. | During workup, use de-gassed solvents. For storage, keep the product in a dark container under an inert atmosphere. |
| Intentional or unintentional oxidation. | Avoid oxidizing agents. Potassium ferricyanide, for example, is used to intentionally synthesize the dimer.[1] |
Data Presentation
Table 1: Optimization of Reaction Conditions for 2,4,5-Trisubstituted Imidazole Synthesis
| Entry | Catalyst | Catalyst loading (mol%) | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | None | - | 120 | 180 | 52 | [5] |
| 2 | CoFe2O4 | 7.5 | 120 | 180 | 91 | [5] |
| 3 | MIL-101(Cr) | 5 mg | 120 | 10 | 95 | [6] |
| 4 | CuCl2·2H2O | 10 | Microwave (300W) | 15 | >90 (general) | [7] |
Experimental Protocols
Protocol 1: High-Yield Synthesis of this compound
This protocol is adapted from a reported high-yield synthesis of the target compound.[10]
Materials:
-
Benzil (1 mmol)
-
2-Chlorobenzaldehyde (1 mmol)
-
Ammonium acetate (2.5 mmol)
-
Magnetic nanocatalyst (as specified in the reference)
-
Ethanol
Procedure:
-
In a round-bottom flask, combine benzil (1 mmol), 2-chlorobenzaldehyde (1 mmol), ammonium acetate (2.5 mmol), and the recommended amount of catalyst.
-
Add a minimal amount of ethanol as the solvent.
-
Reflux the mixture with stirring for the time specified in the optimized procedure (monitoring by TLC is recommended).
-
After completion, cool the reaction mixture to room temperature.
-
Add cold water to precipitate the crude product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure this compound.
-
The reported yield for this method is 88%.[10]
Protocol 2: General Procedure for Catalyst-Free Synthesis in Glacial Acetic Acid
This is a more traditional approach based on the Debus-Radziszewski reaction.[9]
Materials:
-
Benzil (0.025 mol)
-
2-Chlorobenzaldehyde (0.018 mol)
-
Ammonium acetate (0.129 mol)
-
Glacial acetic acid (50 ml)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve benzil, 2-chlorobenzaldehyde, and ammonium acetate in glacial acetic acid.
-
Heat the mixture to reflux with stirring for 1-2 hours. Monitor the reaction by TLC.
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into cold water (approx. 150 ml) to precipitate the product.
-
Filter the resulting solid.
-
Neutralize the filtrate with ammonium hydroxide to precipitate any remaining product.
-
Combine the solids, wash with toluene, and dry under vacuum.
-
Recrystallize from aqueous ethanol to yield the pure product.
Mandatory Visualizations
Caption: A generalized experimental workflow for the synthesis of this compound.
Caption: The oxidative pathway leading to dimer formation from the desired imidazole product.
References
- 1. books.rsc.org [books.rsc.org]
- 2. A peroxide-bridged imidazole dimer formed from a photochromic naphthalene-bridged imidazole dimer [pubmed.ncbi.nlm.nih.gov]
- 3. ijprajournal.com [ijprajournal.com]
- 4. biotage.com [biotage.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Lophine (2,4,5-triphenyl-1H-imidazole) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. rsc.org [rsc.org]
Technical Support Center: Scaling Up the Synthesis of 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole for Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the scale-up synthesis of 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale synthesis method for this compound?
A1: The most prevalent method is a variation of the Radziszewski imidazole synthesis.[1] This involves a one-pot condensation reaction of three components: benzil (a 1,2-dicarbonyl compound), 2-chlorobenzaldehyde (an aldehyde), and a source of ammonia, typically ammonium acetate.[2][3] The reaction is commonly carried out in a solvent such as glacial acetic acid under reflux conditions.[2]
Q2: What are the primary challenges when scaling up this synthesis from the lab to preclinical batches?
A2: Scaling up any chemical synthesis presents challenges that are not always apparent at the lab scale.[4] For this specific synthesis, key challenges include:
-
Heat Management: The condensation reaction is often exothermic. What is easily managed in a small flask can lead to a dangerous temperature runaway in a large reactor due to the lower surface-area-to-volume ratio, which reduces heat transfer efficiency.[5]
-
Mixing Efficiency: Inadequate mixing in a large reactor can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions and decreasing both yield and purity.[5]
-
Reagent Addition Rate: The rate of addition of reagents, particularly the aldehyde or ammonia source, becomes critical at scale to control the reaction rate and temperature.
-
Product Isolation and Purification: Methods like flash chromatography that are common in the lab are often not feasible for multi-kilogram quantities. Crystallization and precipitation, the primary methods for large-scale purification, require careful optimization of solvent, temperature, and agitation.[6]
-
Impurity Profile Changes: The types and quantities of impurities can change upon scale-up, which is a critical consideration for material intended for preclinical safety studies.[7][8]
Q3: What purity level is typically required for preclinical studies?
A3: For preclinical toxicology studies, the purity of the Active Pharmaceutical Ingredient (API) is generally expected to be high, often 98% or 99% and above.[7] It is crucial that the impurity profile of the batch used for these studies is representative of the material that will be used in early clinical trials.[7][8]
Q4: What analytical methods are recommended for quality control of the final product?
A4: A robust set of analytical methods is required to ensure the quality of the API.[9][10] This typically includes:
-
HPLC (High-Performance Liquid Chromatography): To determine the purity of the compound and quantify impurities.[11][12] A validated, stability-indicating HPLC method is essential.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To identify known and unknown impurities by providing mass information.[13][14]
-
NMR (Nuclear Magnetic Resonance) Spectroscopy (¹H and ¹³C): To confirm the structure of the final compound.
-
IR (Infrared) Spectroscopy: To confirm the presence of key functional groups.
-
Residual Solvent Analysis (often by GC-MS): To quantify any remaining solvents from the synthesis and purification process, as their levels are strictly controlled by regulatory guidelines.
-
Elemental Analysis: To confirm the elemental composition of the compound.
Troubleshooting Guides
Issue 1: Low Reaction Yield Upon Scale-Up
Possible Causes & Solutions
| Cause | Troubleshooting Steps & Solutions |
| Poor Temperature Control | - Monitor the internal reaction temperature, not just the heating mantle/jacket temperature. - Ensure the reactor's heating/cooling system is adequate for the reaction scale and exotherm. - Control the addition rate of one of the reactants (e.g., 2-chlorobenzaldehyde) to maintain the target temperature. |
| Inefficient Mixing | - Use an appropriate impeller type and agitation speed for the reactor geometry and reaction mixture viscosity. - Ensure the reaction mixture is homogenous throughout the process. Baffles in the reactor can improve mixing. |
| Incomplete Reaction | - Monitor the reaction progress using an appropriate in-process control (IPC) like TLC or HPLC. - Ensure the reaction is run for a sufficient amount of time. Reaction times may need to be extended at a larger scale. |
| Side Reaction Formation | - The formation of oxazole byproducts can be a competing reaction in imidazole synthesis. This may be mitigated by using a larger excess of the ammonia source (ammonium acetate).[12] - Maintain a consistent, optimized temperature to minimize temperature-dependent side reactions. |
Issue 2: Product Fails to Meet Purity Specifications
Possible Causes & Solutions
| Cause | Troubleshooting Steps & Solutions |
| Inefficient Crystallization/Precipitation | - Optimize the solvent system: The product is typically recrystallized from ethanol.[2] Experiment with solvent mixtures or anti-solvents to improve crystal formation and impurity rejection. - Control the cooling rate: Slow, controlled cooling generally yields purer crystals than rapid crashing out of solution. - Agitation: Ensure adequate agitation during crystallization to promote uniform crystal growth and prevent clumping. |
| Occluded Impurities | - If impurities are trapped within the product crystals, a second recrystallization may be necessary. - Consider a "hot slurry" wash, where the crude product is stirred in a hot solvent in which it has partial solubility, to dissolve impurities from the crystal surface. |
| New Impurities at Scale | - A change in the impurity profile is common when scaling up.[7] Identify new impurities using LC-MS. - Re-evaluate the reaction conditions (temperature, stoichiometry, reaction time) to minimize the formation of these new impurities. |
| Residual Solvents | - Ensure the product is dried adequately under vacuum at an appropriate temperature. - Use analytical techniques like GC-MS to confirm residual solvent levels are below ICH limits. |
Experimental Protocols & Data
Representative Lab-Scale Synthesis Protocol
This protocol is based on common procedures for the Radziszewski synthesis of lophine derivatives.[2][3]
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add glacial acetic acid (e.g., 50 mL).
-
Add benzil (e.g., 2.10 g, 10 mmol), 2-chlorobenzaldehyde (e.g., 1.41 g, 10 mmol), and ammonium acetate (e.g., 7.71 g, 100 mmol).
-
Heat the reaction mixture to reflux (around 118°C) with stirring.
-
Monitor the reaction by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent). The reaction is typically complete within 3-5 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into a beaker of cold water (e.g., 300 mL) with stirring, which should cause the product to precipitate.
-
Filter the crude product using a Büchner funnel.
-
Neutralize the filtrate with a 5% ammonium hydroxide solution to precipitate any remaining product, then filter again.
-
Combine the crude product and wash thoroughly with water.
-
Recrystallize the crude solid from absolute ethanol to yield the pure this compound.
Data Presentation: Lab Scale vs. Scaled-Up Process (Illustrative)
No direct comparative data was found in the search results. This table is an illustrative example based on common scale-up principles and challenges.
| Parameter | Lab Scale (e.g., 10g) | Preclinical Scale-Up (e.g., 1kg) | Key Considerations for Scale-Up |
| Benzil | 1.0 eq | 1.0 eq | Ensure consistent quality and purity of raw materials. |
| 2-Chlorobenzaldehyde | 1.0 eq | 1.0 - 1.05 eq | A slight excess may be used to drive the reaction to completion, but can complicate purification. |
| Ammonium Acetate | 5-10 eq | 5-8 eq | A large excess is common but may be reduced at scale to improve process efficiency and waste streams. |
| Solvent (Glacial Acetic Acid) | ~10 mL / g of benzil | ~5-8 mL / g of benzil | Solvent volume is often reduced to improve reactor throughput, but this can affect solubility and mixing. |
| Reaction Temperature | 115-120°C (Reflux) | 110-115°C (Internal Temp) | Precise internal temperature control is critical; jacket temperature will be higher.[5] |
| Reaction Time | 3-5 hours | 5-8 hours | Reactions are often slower at scale due to mixing and heat transfer limitations.[5] |
| Typical Yield | 80-90% | 75-85% | A slight decrease in yield is common upon initial scale-up. |
| Purification Method | Recrystallization | Recrystallization / Slurry Wash | Requires significant optimization of solvent volumes, cooling profiles, and agitation. |
| Purity (Post-Purification) | >99% (by HPLC) | >99% (by HPLC) | Must meet stringent preclinical specifications. |
Visualizations
General Synthesis Workflow
References
- 1. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. ijfmr.com [ijfmr.com]
- 4. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 5. Influence of mixing and heat transfer in process scale-up [diva-portal.org]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. Quality control testing of biopharmaceutical APIs and IMPs - Fraunhofer ITEM [item.fraunhofer.de]
- 10. agnopharma.com [agnopharma.com]
- 11. benchchem.com [benchchem.com]
- 12. Analytical quality by design approach for the determination of imidazole in sildenafil API and its formulations using zwitterionic HILIC stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 14. alfa-chemclinix.com [alfa-chemclinix.com]
Technical Support Center: Enhancing the Stability of 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole for Long-Term Storage
For researchers, scientists, and drug development professionals utilizing 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole, ensuring its stability during long-term storage is critical for the integrity and reproducibility of experimental results. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues.
Troubleshooting Guide
This guide is designed to help users identify and resolve common stability problems encountered during the storage and handling of this compound.
| Observed Issue | Potential Cause(s) | Recommended Actions & Solutions |
| Discoloration of Solid Compound (e.g., yellowing) | Photodegradation: Exposure to UV or visible light is a common cause of degradation in imidazole-containing compounds.[1] Oxidation: Reaction with atmospheric oxygen, potentially accelerated by light or trace metal impurities. | 1. Storage: Store the compound in amber glass vials or containers completely wrapped in aluminum foil to block light.[1] 2. Inert Atmosphere: For long-term storage, consider flushing the container with an inert gas (e.g., argon or nitrogen) before sealing to displace oxygen. 3. Low Temperature: Store at reduced temperatures (-20°C is recommended) to slow down the rate of degradation.[1] |
| Appearance of New Peaks in HPLC Analysis | Chemical Degradation: The compound has degraded into one or more new chemical entities due to hydrolysis, oxidation, or photodegradation. | 1. Characterize Degradants: Use a stability-indicating HPLC method coupled with mass spectrometry (LC-MS) to identify the mass of the degradation products and propose potential structures.[2] 2. Forced Degradation Study: Perform a forced degradation study (see Experimental Protocols) to intentionally generate degradation products and confirm their retention times relative to the parent compound. This helps in validating the analytical method's ability to separate the parent compound from its degradants.[3] 3. Review Storage Conditions: Ensure that the storage conditions are optimal and have been consistently maintained. |
| Decreased Purity or Potency Over Time | Gradual Degradation: Slow decomposition of the compound under the current storage conditions. | 1. Quantitative Analysis: Use a validated stability-indicating HPLC method to quantify the loss of the active pharmaceutical ingredient (API) over time.[4] 2. Accelerated Stability Study: Conduct an accelerated stability study at elevated temperature and humidity to predict the long-term stability at recommended storage conditions.[] 3. Formulation Strategies: Consider formulating the compound with stabilizing excipients, such as antioxidants or cyclodextrins, to enhance its stability (see FAQs). |
| Inconsistent Experimental Results | Variable Compound Integrity: The stability of the compound may vary between batches or due to inconsistent handling and storage, leading to unreliable experimental outcomes. | 1. Standardize Handling Procedures: Develop and adhere to a strict standard operating procedure (SOP) for handling the compound, minimizing its exposure to light and air. 2. Quality Control: Perform a purity check (e.g., via HPLC) on the compound from its container before initiating a new set of experiments. 3. Aliquotting: For frequently used batches, consider aliquotting the solid compound into smaller, single-use vials to minimize repeated exposure of the bulk material to ambient conditions. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on the chemical structure of lophine derivatives, the most probable degradation pathways are photodegradation and oxidation. The imidazole ring and the associated phenyl groups are susceptible to attack by light and oxygen, which can lead to the formation of various oxidation products, including the opening of the imidazole ring. Hydrolysis may also occur under extreme pH conditions, although it is generally less of a concern for this class of compounds compared to photo-oxidation.
Q2: What are the ideal storage conditions for long-term stability?
A2: For optimal long-term stability, this compound should be stored in a tightly sealed, light-resistant container (e.g., amber vial) at -20°C, under an inert atmosphere (e.g., argon or nitrogen).
Q3: How can I enhance the stability of the compound in solution?
A3: To enhance stability in solution:
-
Solvent Selection: Use high-purity, degassed solvents.
-
Buffering: If applicable, maintain the pH of the solution in the neutral range, as extreme pH can catalyze hydrolysis.
-
Antioxidants: The addition of antioxidants such as butylated hydroxytoluene (BHT) or ascorbic acid may help to prevent oxidative degradation. However, compatibility and potential interference with downstream applications must be evaluated.
-
Light Protection: Always protect solutions from light by using amber glassware or by wrapping the container in foil.
Q4: Can excipients be used to improve the stability of the solid compound?
A4: Yes, certain excipients can enhance stability. For instance, creating an inclusion complex with cyclodextrins can protect the molecule from light, moisture, and oxygen by encapsulating the labile parts of the structure. Additionally, co-formulating with antioxidants may be beneficial. Any formulation strategy should be preceded by thorough compatibility studies.
Q5: How do I establish a stability-indicating analytical method?
A5: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients. To establish such a method, typically using HPLC, you must:
-
Develop a separation method that resolves the parent compound from all potential degradation products.
-
Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to generate the degradation products.
-
Demonstrate that the peaks corresponding to the degradation products do not co-elute with the peak of the parent compound. This is often confirmed using a photodiode array (PDA) detector to assess peak purity.
-
Validate the method according to ICH guidelines (Q2(R1)) for parameters such as accuracy, precision, specificity, linearity, and range.
Data Presentation
Note: The following quantitative data is illustrative and based on typical degradation profiles of similar imidazole-based compounds. Actual degradation rates for this compound may vary and should be determined experimentally.
Table 1: Illustrative Forced Degradation Data
| Stress Condition | Duration | Temperature | % Degradation (Illustrative) | Number of Degradation Products Detected |
| 0.1 M HCl | 24 hours | 60°C | 5-10% | 1-2 |
| 0.1 M NaOH | 24 hours | 60°C | 10-15% | 2-3 |
| 10% H₂O₂ | 24 hours | 25°C | 20-30% | >3 |
| Thermal | 48 hours | 80°C | <5% | 1 |
| Photolytic (ICH Q1B) | 1.2 million lux hours | 25°C | 30-50% | >3 |
Table 2: Illustrative Long-Term Stability Data at 25°C/60% RH (Protected from Light)
| Time Point | Purity (%) | Appearance |
| Initial | 99.8 | White to off-white powder |
| 3 Months | 99.7 | No change |
| 6 Months | 99.5 | No change |
| 12 Months | 99.2 | Slight yellowish tint |
| 24 Months | 98.5 | Yellowish powder |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To investigate the intrinsic stability of this compound and to generate degradation products for the development of a stability-indicating analytical method.
Methodology:
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Neutralize the solution with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. Neutralize the solution with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 10% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid compound in a vial and keep it in an oven at 80°C for 48 hours. Also, reflux the stock solution at 80°C for 24 hours.
-
Photolytic Degradation: Expose the solid compound and the stock solution in a photochemically stable transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[1] A control sample should be wrapped in aluminum foil to exclude light.
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC-UV/PDA method. If necessary, use LC-MS to identify the mass of the degradation products.
Protocol 2: Stability-Indicating HPLC Method
Objective: To quantify this compound and separate it from its degradation products.
Methodology:
-
HPLC System: A standard HPLC system with a UV/PDA detector and an autosampler.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often required to separate the parent compound from its more polar degradation products. An example gradient could be:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with a higher percentage of A, and gradually increase the percentage of B over the run time.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at the λmax of the compound (e.g., determined by UV-Vis spectroscopy).
-
Injection Volume: 10 µL.
-
Data Analysis: Integrate the peak areas and use a calibration curve to determine the concentration. For stability studies, calculate the percentage of the remaining parent compound and the formation of degradation products.
Visualizations
Caption: Workflow for Forced Degradation Study.
Caption: Potential Degradation Pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. w3.ual.es [w3.ual.es]
- 3. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 4. Stability-Indicating RP-HPLC Method Development and Validation for Determination of Impurities in Loperamide Hydrochloride Capsules Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Development for 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for developing analytical methods to resolve and identify impurities in 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the analysis of this compound and its impurities.
Q1: What are the likely process-related impurities I should expect?
Based on common synthesis routes, which often involve the condensation of benzil, 2-chlorobenzaldehyde, and an ammonia source like ammonium acetate, potential impurities include[1][2]:
-
Unreacted Starting Materials: Benzil and 2-chlorobenzaldehyde.
-
Intermediates: Incompletely cyclized reaction intermediates.
-
Side-Products: Products arising from side reactions, such as dimers or isomers formed during synthesis[3][4]. For example, the formation of 2,2'-Bis(2-chlorophenyl)-4,4',5,5'-tetraphenyl-2'H-1,2'-biimidazole has been noted as a related substance[3].
Q2: My primary analyte peak is tailing. What are the causes and how can I fix it?
Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by issues within the HPLC system.
Table 1: Troubleshooting Peak Tailing
| Probable Cause | Recommended Solution |
| Chemical Interactions | |
| Analyte interaction with active sites (e.g., silanols) on the column.[5] | Use a column with a more inert stationary phase or end-capped silica.[5] Add a competing base (e.g., triethylamine) to the mobile phase in low concentrations. Adjust mobile phase pH. |
| Column & System Issues | |
| Column overload (mass overload).[5] | Dilute the sample and inject a smaller volume to see if the peak shape improves.[5] |
| Partially blocked column inlet frit. | Reverse and flush the column (if permitted by the manufacturer). If the problem persists, replace the frit or the column.[5][6] |
| Void at the column inlet.[6] | This indicates physical damage to the column bed. The column should be replaced.[7] |
| Sample solvent is stronger than the mobile phase.[6] | Dissolve the sample in the mobile phase whenever possible.[6] |
Q3: I am observing peak fronting. What does this mean and what should I do?
Peak fronting, where the peak appears as a "shark fin," is less common than tailing and is almost always caused by overloading the column.[8]
Table 2: Troubleshooting Peak Fronting
| Probable Cause | Recommended Solution |
| Sample Overload | |
| Mass Overload (sample concentration is too high).[7][8] | The easiest solution is to dilute your sample. A 1-to-10 dilution often resolves the issue.[8] |
| Volume Overload (injection volume is too large).[7] | Reduce the injection volume (e.g., from 10 µL to 1 µL).[8] |
| System & Method Issues | |
| Sample solvent is incompatible with the mobile phase.[6][7] | Ensure the sample is dissolved in a solvent that is weaker than or equal in strength to the mobile phase. |
| Increased dead volume at the column inlet.[7] | Check that all fittings, especially at the column inlet, are properly seated and that the correct ferrules are used.[7] |
| Interfering co-elution.[7] | An impurity eluting on the front of the main peak can cause this appearance. Adjusting the mobile phase composition or gradient may resolve the two peaks.[7] |
Q4: How do I identify an unknown peak in my chromatogram?
Identifying an unknown impurity requires a systematic approach, typically involving mass spectrometry. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is considered the gold standard for this purpose.[9]
-
Obtain Mass Data: Use an LC-MS system to determine the molecular weight of the impurity.[10]
-
Propose a Structure: Based on the molecular weight and knowledge of the synthesis process and potential degradation pathways, propose a likely structure for the impurity.
-
Synthesize a Standard: If possible, synthesize the proposed impurity structure to create a reference standard.[11]
-
Confirm Identity: Analyze the synthesized standard using the same HPLC method. If the retention time and mass spectrum match the unknown impurity in the original sample, its identity is confirmed.[11]
Experimental Protocols
Protocol 1: RP-HPLC Method for Impurity Profiling
This protocol provides a starting point for developing a reversed-phase HPLC method for separating this compound from its potential impurities. Method validation should be performed according to ICH guidelines.[12][13][14]
Table 3: Starting HPLC Method Parameters
| Parameter | Recommended Condition | Comments |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | A standard C18 column is a good starting point for non-polar to moderately polar compounds.[12][13] |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | For MS compatibility, replace phosphoric acid with 0.1% formic acid.[3] An isocratic mixture (e.g., 50:50 A:B) or a gradient can be used.[13] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column.[13][15] |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures retention time reproducibility.[13] |
| Detection | UV at 254 nm | This wavelength is a common choice for aromatic compounds. Wavelength can be optimized by scanning the UV spectrum of the analyte.[12] |
| Injection Volume | 10 µL | This can be adjusted to avoid column overload.[6] |
| Sample Preparation | Dissolve sample in mobile phase or a 50:50 mixture of Acetonitrile:Water. | Ensure the sample is fully dissolved to avoid blocking the system. |
Protocol 2: Impurity Identification using LC-MS/MS
This protocol outlines the general steps for identifying unknown impurities using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Sample Preparation: Prepare the sample as described in the HPLC protocol. Ensure the mobile phase is MS-compatible (e.g., using formic acid instead of non-volatile buffers like phosphate).[3]
-
LC Separation: Use the developed HPLC method to separate the impurities.
-
Mass Spectrometry Ionization: Employ an appropriate ionization source, such as Heated Electrospray Ionization (HESI), which is effective for many pharmaceutical compounds.[16]
-
Full Scan Analysis (MS1): Perform a full scan to determine the molecular weights of all eluting compounds, including the main peak and any impurities.
-
Tandem MS Analysis (MS/MS): Select the precursor ion (the molecular weight of the unknown impurity) from the MS1 scan and subject it to fragmentation. The resulting fragment ions provide structural information about the molecule.
-
Data Analysis: Use the molecular weight and fragmentation pattern to deduce the structure of the impurity, considering the starting materials and possible side reactions of the synthesis.
Diagrams and Workflows
The following diagrams illustrate key workflows in method development and impurity identification.
Caption: HPLC Method Development Workflow (Max Width: 760px)
Caption: Workflow for Unknown Impurity Identification (Max Width: 760px)
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. 1H-Imidazole, 2-(2-chlorophenyl)-1-[2-(2-chlorophenyl)-4,5-diphenyl-2H-imidazol-2-yl]-4,5-diphenyl- | SIELC Technologies [sielc.com]
- 4. Isolation, synthesis and characterization of impurities in celecoxib, a COX-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 8. youtube.com [youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 11. hrcak.srce.hr [hrcak.srce.hr]
- 12. pharmainfo.in [pharmainfo.in]
- 13. researchgate.net [researchgate.net]
- 14. fda.gov [fda.gov]
- 15. rjptonline.org [rjptonline.org]
- 16. benchchem.com [benchchem.com]
Optimizing crystallization conditions for obtaining single crystals of imidazole derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining single crystals of imidazole derivatives suitable for X-ray diffraction and other applications.
Troubleshooting Crystallization Issues
This guide addresses common problems encountered during the crystallization of imidazole derivatives in a question-and-answer format.
Q1: My imidazole derivative is "oiling out" instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This is often due to high supersaturation or rapid cooling. Here are several strategies to overcome this:
-
Slower Cooling: Allow the saturated solution to cool to room temperature more slowly. Insulating the flask with glass wool or another insulating material can help. Avoid placing the solution directly in an ice bath until it has completely cooled to room temperature.
-
Use More Solvent: The concentration of your compound might be too high. Try dissolving the compound in a larger volume of the hot solvent to reduce the level of supersaturation upon cooling.
-
Change the Solvent System: If a single solvent isn't working, a two-solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble) can be effective. Dissolve the compound in a minimal amount of the hot "good" solvent and then slowly add the "poor" solvent until the solution becomes slightly cloudy. Reheat the solution until it is clear again, and then allow it to cool slowly. Common solvent pairs for imidazole derivatives include ethanol/water, ethyl acetate/hexane, and acetone/hexane.
-
Lower the Temperature: If the melting point of your compound is low, you may need to perform the crystallization at a lower temperature.
Q2: No crystals are forming, even after the solution has cooled completely. How can I induce crystallization?
A2: If your compound remains in a supersaturated solution without precipitating, you can try to induce nucleation using the following methods:
-
Seed Crystals: If you have a previously obtained crystal of your compound, adding a tiny "seed" crystal to the supersaturated solution can provide a template for crystal growth.
-
Scratching the Flask: Gently scratching the inside of the flask at the surface of the solution with a glass rod can create microscopic imperfections on the glass surface that can act as nucleation sites.
-
Introducing a Nucleating Agent: In some cases, introducing a small amount of an insoluble solid (like a speck of dust or a tiny fiber) can provide a surface for crystals to begin forming.
-
Flash Freezing: Briefly placing the solution in a very cold bath (e.g., dry ice/acetone) to induce rapid, localized nucleation, and then allowing it to warm up slowly, can sometimes initiate crystal growth.
Q3: The crystals I obtained are very small, like a powder, or are clumped together (agglomerated). How can I grow larger, single crystals?
A3: The formation of microcrystals or agglomerates is often a result of rapid crystallization. To obtain larger, well-defined single crystals, you need to slow down the crystal growth process:
-
Slower Evaporation/Cooling: For slow evaporation, reduce the size of the opening of the vial to slow down the rate of solvent evaporation. For slow cooling, use a well-insulated container or a programmable cooling apparatus to decrease the temperature gradually over several hours or even days.
-
Reduce Supersaturation: Start with a less concentrated solution. This will slow down the nucleation and growth rates, allowing for the formation of fewer, larger crystals.
-
Vapor Diffusion: This is an excellent technique for growing high-quality single crystals from small amounts of material. The compound is dissolved in a "good" solvent in a small, open vial, which is then placed in a larger, sealed container with a "poor" solvent. The slow diffusion of the "poor" solvent vapor into the "good" solvent gradually reduces the solubility of the compound, leading to slow and controlled crystal growth.
-
Gel Crystallization: Growing crystals in a gel matrix can slow down diffusion and prevent sedimentation of small crystals, allowing them to grow larger.
Q4: My crystal yield is very low. How can I improve it?
A4: A low yield can be due to several factors. Here are some ways to improve your recovery of crystalline material:
-
Optimize Solvent Choice: Ensure you are using a solvent that dissolves your compound well at high temperatures but poorly at low temperatures. If the compound is too soluble in the cold solvent, a significant amount will remain in the mother liquor.
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve your compound. Excess solvent will lead to a lower yield.
-
Cool Thoroughly: After slow cooling to room temperature, place the crystallization vessel in an ice bath for at least 30 minutes to maximize the precipitation of your compound.
-
Concentrate the Mother Liquor: After filtering your first crop of crystals, you can often obtain a second crop by carefully evaporating some of the solvent from the mother liquor and allowing it to cool again.
Frequently Asked Questions (FAQs)
Q: What are the most common crystallization techniques for imidazole derivatives?
A: The most frequently used techniques for obtaining single crystals of imidazole derivatives are:
-
Slow Evaporation: A solution of the compound is allowed to stand, and the solvent slowly evaporates, increasing the concentration and leading to crystallization. This is a simple and often effective method.[1]
-
Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly. As the temperature decreases, the solubility of the compound drops, resulting in crystal formation.[2]
-
Vapor Diffusion: This technique involves dissolving the compound in a solvent and placing it in a sealed container with a more volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization. This method is particularly useful when only small amounts of the compound are available.[3]
-
Solvent/Anti-solvent Diffusion (Layering): A solution of the compound is carefully layered with a miscible anti-solvent in which the compound is insoluble. Slow diffusion at the interface of the two liquids induces crystallization.[3]
Q: How do I choose the right solvent for crystallizing my imidazole derivative?
A: The ideal solvent is one in which your compound is highly soluble at high temperatures but has low solubility at low temperatures. A systematic approach to solvent screening is recommended:
-
Test Solubility: Start with small amounts of your compound and test its solubility in a range of solvents with varying polarities (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) at both room temperature and at the solvent's boiling point.
-
Single Solvent System: A good single solvent will dissolve the compound when heated but will yield crystals upon cooling.
-
Two-Solvent System: If a suitable single solvent cannot be found, a two-solvent system is a good alternative. Find a "good" solvent that readily dissolves your compound and a "poor" solvent in which it is insoluble. The two solvents must be miscible. Common pairs for imidazole derivatives include ethanol/water and ethyl acetate/hexane.[4]
Q: What is the role of pH in the crystallization of imidazole derivatives?
A: Imidazole and its derivatives are amphoteric, meaning they can act as both weak acids and weak bases. The pH of the solution can significantly affect the protonation state of the imidazole ring, which in turn influences its solubility and intermolecular interactions. For some imidazole derivatives, adjusting the pH can be a critical step in inducing crystallization. It is often beneficial to work at a pH where the imidazole derivative is neutral to promote crystallization from organic solvents.
Q: At what temperature should I conduct my crystallization experiments?
A: The optimal temperature depends on the specific imidazole derivative and the chosen solvent. For slow cooling crystallization, you will typically dissolve your compound at or near the boiling point of the solvent. For other techniques like slow evaporation or vapor diffusion, room temperature is a common starting point. Some compounds may require sub-ambient temperatures to crystallize effectively. For example, a study on the crystallization of imidazole from water found that the optimal temperature for growth was 40°C.[5] In contrast, X-ray diffraction data for some imidazole derivatives are collected at very low temperatures, such as 100 K, to minimize thermal vibrations in the crystal lattice.[1]
Quantitative Data on Crystallization Conditions
The following table summarizes specific crystallization conditions reported for various imidazole derivatives. This data can serve as a starting point for optimizing your own experiments.
| Imidazole Derivative | Crystallization Method | Solvent(s) | Temperature | Observations/Yield |
| Imidazole | Slow Evaporation | Water | 40°C | Well-shaped crystals.[5] |
| 2-Methylimidazole | Melt Crystallization | None (from melt) | 90°C to 143°C | Cooling of a liquid mixture containing 99.1% 2-methylimidazole.[6] |
| 1-(4-acetylphenyl)imidazole derivative | Recrystallization | Ethyl alcohol/diethyl ether (1:3) | Room Temperature | White solid precipitated.[7] |
| 4-Hydroxybenzoic acid-1H-imidazole (4HBI) | Slow Evaporation | Not specified | Not specified | Single crystals obtained.[7] |
| Paclitaxel with 1-hexyl-3-methylimidazolium bromide | Antisolvent Precipitation | HMImBr (solvent), Water (antisolvent) | 25°C | Optimal solvent-to-antisolvent ratio of 1:7.[8] |
| 2-(furan-2-yl)-1H-imidazole | Recrystallization | Ethanol | Not specified | Pale yellow needle crystals.[9] |
| 1,2,4,5-tetrasubstituted imidazole | Slow Evaporation | Not specified | Not specified | Crystals obtained within a week.[10] |
Experimental Protocols
Protocol 1: Slow Evaporation
-
Dissolution: Dissolve the purified imidazole derivative in a suitable solvent or solvent mixture at room temperature or with gentle warming to create a solution that is close to saturation.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean crystallization vial to remove any dust or particulate matter that could act as unwanted nucleation sites.
-
Evaporation: Cover the vial with a cap that has small perforations or with parafilm pierced with a few small holes to allow for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent. Wash the crystals with a small amount of cold solvent and dry them.
Protocol 2: Slow Cooling
-
Dissolution: In an Erlenmeyer flask, dissolve the imidazole derivative in the minimum amount of a suitable solvent at its boiling point to create a saturated solution.
-
Filtration (Optional but Recommended): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. To slow the cooling process, you can place the flask in an insulated container (e.g., a Dewar flask filled with warm water or wrapped in glass wool).
-
Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Crystal Harvesting: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and allow them to dry.
Protocol 3: Vapor Diffusion
-
Preparation: Dissolve your imidazole derivative in a small volume of a "good" solvent in a small, open vial (e.g., a 1-dram vial).
-
Setup: Place this small vial inside a larger vial or beaker that contains a small amount of a volatile "poor" solvent (anti-solvent).
-
Sealing: Seal the larger container tightly.
-
Diffusion: The vapor from the "poor" solvent will slowly diffuse into the "good" solvent, gradually decreasing the solubility of your compound and inducing crystallization.
-
Incubation: Leave the setup undisturbed in a stable environment for several days to weeks.
-
Crystal Harvesting: Carefully retrieve the small vial and harvest the crystals as described in the previous protocols.
Visualizing Experimental Workflows
Caption: Workflow for obtaining single crystals via slow evaporation.
Caption: Workflow for obtaining single crystals via slow cooling.
Caption: Troubleshooting guide for the issue of "oiling out".
References
- 1. hamptonresearch.com [hamptonresearch.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ijcea.org [ijcea.org]
- 7. Imidazolium salts carrying two positive charges: design, synthesis, characterization, molecular docking, antibacterial and enzyme inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhanced Water Solubility and Oral Bioavailability of Paclitaxel Crystal Powders through an Innovative Antisolvent Precipitation Process: Antisolvent Crystallization Using Ionic Liquids as Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crystallization screening: the influence of history on current practice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
Validation & Comparative
A Comparative Analysis of the Biological Activity of Ortho-, Meta-, and Para-Substituted Chlorophenyl Imidazoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of ortho-, meta-, and para-substituted chlorophenyl imidazoles based on available experimental data. While direct comparative studies across all three isomers for a single biological activity are limited, this document synthesizes findings from various studies to offer insights into their potential therapeutic applications, including anti-inflammatory, anticonvulsant, and antimicrobial properties.
Data Presentation
The following tables summarize the quantitative data on the biological activities of different chlorophenyl imidazole isomers. It is important to note that the data is compiled from studies with varying molecular scaffolds and experimental conditions, which should be considered when making comparisons.
Table 1: Anti-inflammatory Activity of Chlorophenyl Imidazole Derivatives
| Compound/Isomer | Assay | Dose/Concentration | % Inhibition | Standard Drug | % Inhibition (Standard) | Reference |
| 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole derivative (Para) | Carrageenan-induced rat paw edema | Not specified | 83.40% | Indomethacin | 71.56% | [1] |
| 2-(2,3-dichlorophenyl)-1-(2-chlorophenyl)-4,5-diphenyl-1H-imidazole (Ortho) | Carrageenan-induced paw edema | 100 mg/kg b.w. | 100% | Diclofenac salt | 100% (at 50 mg/kg b.w.) | [2] |
Table 2: Anticonvulsant Activity of Chlorophenyl Derivatives
| Compound/Isomer | Seizure Model | Dose | Protection | ED₅₀ | Reference |
| 2,4(1H)-Diarylimidazole with 4-chlorophenyl (Para) | Maximal Electroshock (MES) | 100 mg/kg | 3/3 animals | 136.7 mg/kg | [3] |
| 3-(2-chlorophenyl)-pyrrolidine-2,5-dione derivative (Ortho) | Maximal Electroshock (MES) | 100 mg/kg | 100% (4/4 animals) | 68.30 mg/kg | [4] |
| 3-(3-chlorophenyl)-pyrrolidine-2,5-dione derivative (Meta) | Maximal Electroshock (MES) | 100 mg/kg | Weak activity | Not determined | [4] |
Note: The ortho- and meta-isomers in Table 2 are pyrrolidine-2,5-dione derivatives, not imidazoles. This data is included to provide some insight into the relative anticonvulsant potential of the positional isomers of the chlorophenyl group in a different heterocyclic system.
Table 3: Antimicrobial Activity of Chlorophenyl Imidazole Derivatives
| Compound/Isomer | Microorganism | Activity Metric | Result | Standard Drug | Result (Standard) | Reference |
| 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole derivative (Para) | Staphylococcus aureus | % Inhibition | 75% | Ofloxacin | Not specified | [1] |
| 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole derivative (Para) | Candida albicans | % Inhibition | 68.5% | Voriconazole | Not specified | [1] |
| 4-(biphenyl-4-yl)-2-(3-chlorophenyl)-1H-imidazole (Meta) | Various bacteria & fungi | MIC | Notable activity | Ciprofloxacin, Fluconazole | Not specified | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This in vivo assay is a standard method for evaluating the acute anti-inflammatory activity of compounds.
-
Animal Model: Male Wistar rats or Swiss albino mice are typically used.[6][7]
-
Induction of Inflammation: A sub-plantar injection of 0.1 mL of a 1% w/v carrageenan suspension in saline is administered into the right hind paw of the animals.[7][8]
-
Test Compound Administration: The test compounds, suspended in a suitable vehicle (e.g., saline), are administered orally or intraperitoneally at a specific time point before the carrageenan injection.[7][8]
-
Measurement of Edema: The volume of the paw is measured at various time intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.[8]
-
Data Analysis: The percentage inhibition of edema is calculated for each group by comparing the increase in paw volume in the treated group with the vehicle control group.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This in vitro method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.
-
Microorganism Preparation: Fungal or bacterial strains are cultured on appropriate agar plates. Colonies are then used to prepare a standardized inoculum suspension in a suitable broth medium (e.g., RPMI 1640 for fungi, Mueller-Hinton Broth for bacteria).[9][10]
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate to obtain a range of concentrations.[9][11]
-
Inoculation: Each well is inoculated with the standardized microorganism suspension.[9][11]
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 35°C for bacteria, 28-35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-72 hours for fungi).[9][12]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[13]
Anticonvulsant Activity: Maximal Electroshock (MES) Seizure Test
This model is used to identify compounds effective against generalized tonic-clonic seizures.
-
Test Compound Administration: The test compound is administered via a suitable route (e.g., intraperitoneal or oral) at a specific time before the electroshock.[11]
-
Induction of Seizure: A maximal electroshock (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) is delivered through corneal electrodes.[10]
-
Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.[10]
-
Data Analysis: The ability of the compound to abolish the tonic hindlimb extension is considered as the endpoint of protection. The dose that protects 50% of the animals (ED₅₀) can be calculated.[10]
Signaling Pathways and Mechanisms of Action
The biological activities of chlorophenyl imidazoles can be attributed to their interaction with various cellular targets and signaling pathways.
-
Anti-inflammatory Action: The anti-inflammatory effects of some imidazole derivatives are linked to the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of inflammation.[4][9] Some studies also suggest an inhibitory effect on lipoxygenase (LOX) enzymes.[14][15] Furthermore, imidazole derivatives have been shown to modulate inflammatory signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which regulate the expression of pro-inflammatory cytokines.[3][16][17]
-
Antifungal Mechanism: The primary mechanism of action for antifungal imidazoles involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Disruption of ergosterol synthesis leads to increased membrane permeability and ultimately, fungal cell death.[18][19]
Visualizations
Experimental Workflow: Carrageenan-Induced Paw Edema Assay
Caption: Workflow for the in vivo carrageenan-induced paw edema anti-inflammatory assay.
Signaling Pathway: Cyclooxygenase (COX) Pathway in Inflammation
Caption: Simplified diagram of the cyclooxygenase pathway and the inhibitory action of chlorophenyl imidazoles.
Conclusion
The available data suggests that chlorophenyl imidazoles are a versatile class of compounds with a range of biological activities. The position of the chloro substituent on the phenyl ring appears to influence their pharmacological profile. Para-substituted derivatives have demonstrated notable anti-inflammatory and antimicrobial effects, while ortho-substitution seems to be favorable for anticonvulsant activity in related heterocyclic systems. Data on meta-substituted chlorophenyl imidazoles remains limited, highlighting an area for future research.
References
- 1. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 2. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 3. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2024.sci-hub.ru [2024.sci-hub.ru]
- 7. benthamscience.com [benthamscience.com]
- 8. Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice [jove.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 11. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. 4-Chlorophenyl-N-furfuryl-1,2,4-triazole Methylacetamides as Significant 15-Lipoxygenase Inhibitors: an Efficient Approach for Finding Lead Anti-inflammatory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 1-substituted 4-aryl-5-pyridinylimidazoles: a new class of cytokine suppressive drugs with low 5-lipoxygenase and cyclooxygenase inhibitory potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jchr.org [jchr.org]
- 17. Metronidazole - Wikipedia [en.wikipedia.org]
- 18. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Mechanisms of action of the antimycotic imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Structure-Activity Relationships of 2,4,5-Triphenyl-1H-Imidazole Derivatives
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2,4,5-triphenyl-1H-imidazole derivatives, focusing on their antiproliferative and antimicrobial activities. The information is intended for researchers, scientists, and professionals in the field of drug development.
General Synthesis of 2,4,5-Triphenyl-1H-imidazole Derivatives
The core 2,4,5-triphenyl-1H-imidazole scaffold is typically synthesized via a multi-component reaction. A common method involves the condensation of benzil, a substituted benzaldehyde, and ammonium acetate in a suitable solvent, often under reflux.[1][2][3]
Caption: General Synthetic Scheme for 2,4,5-Triphenyl-1H-imidazole Derivatives.
Antiproliferative Activity
Several studies have explored the potential of 2,4,5-triphenyl-1H-imidazole derivatives as anticancer agents. The following sections compare derivatives evaluated for their in-vitro antiproliferative activity against human non-small cell lung carcinoma (A549) cell lines.[4]
Data Presentation
The table below summarizes the antiproliferative activity of various substituted 2,4,5-triphenyl-1H-imidazole derivatives against the A549 cancer cell line.[4]
| Compound ID | R-Group on 2-Phenyl Ring | % Growth Inhibition (at 20 µM) | IC50 (µM) |
| 1a | -H | No Inhibition | - |
| 2b | 4-OH | No Inhibition | - |
| 3c | 4-OCH3 | No Inhibition | - |
| 4d | 4-OH, 3-OCH3 | 48.18 | - |
| 6f | 4-OH, 3-OCH3, 5-I | 90.33 | 15 |
| 8h | 4-Cl | 29.00 | - |
| 11j | 3-NO2 | 45.16 | - |
Experimental Protocol: MTT Assay for Antiproliferative Activity
The viability of carcinoma cells was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[4]
-
Cell Seeding: A549 cells were seeded into 96-well plates and incubated to allow for cell attachment.
-
Compound Treatment: The cells were then treated with the synthesized 2,4,5-triphenyl-1H-imidazole derivatives at a concentration of 20 µM for 24 hours.
-
MTT Addition: After the incubation period, MTT solution was added to each well, and the plates were incubated for an additional few hours at 37°C.
-
Formazan Solubilization: The resulting formazan crystals were solubilized by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of each well was measured using a microplate reader at a specific wavelength to determine the percentage of viable cells.
Caption: Experimental Workflow for the MTT Assay.
Structure-Activity Relationship (SAR) for Antiproliferative Activity
The data reveals key structural features that influence the antiproliferative activity of these compounds against A549 cells.[4]
-
Unsubstituted Core: The parent compound with no substitution on the 2-phenyl ring (1a) showed no activity.
-
Simple Substitutions: Simple substitutions like a hydroxyl (2b), methoxy (3c), or chloro (8h) group on the 2-phenyl ring did not confer significant antiproliferative activity.
-
Key Substituents for High Activity: The most potent compound was 6f, which featured a combination of a phenolic hydroxyl group, a methoxy group, and an iodine atom on the 2-phenyl ring.[4] This suggests that a specific combination of these groups is crucial for high efficacy. The presence of heteroatoms and electron-donating/withdrawing groups in a specific arrangement appears to be a key determinant of activity.[4]
Antimicrobial Activity
2,4,5-Triphenyl-1H-imidazole derivatives have also been evaluated for their antimicrobial properties. This section compares derivatives tested against various bacterial and fungal strains.
Data Presentation
The following table presents the minimum inhibitory concentration (MIC) values of several 2,4,5-triphenyl-1H-imidazole derivatives against selected microorganisms.[1]
| Compound ID | R-Group on 2-Phenyl Ring | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli | MIC (µg/mL) vs C. albicans |
| AJ-1 | 4-NO2 | 25 | 50 | 50 |
| AJ-2 | 2-NO2 | 100 | 100 | 200 |
| AJ-3 | 4-Cl | 50 | 100 | 100 |
| AJ-4 | 2-Cl | 50 | 100 | 100 |
| AJ-5 | 4-OH | 200 | >200 | >200 |
| AJ-6 | 2-OH | 50 | 100 | 100 |
| Tetracycline | (Standard) | 12.5 | 25 | - |
| Fluconazole | (Standard) | - | - | 25 |
Experimental Protocol: Well Diffusion Method for MIC Determination
The antimicrobial activity was assessed using the well diffusion technique to determine the Minimum Inhibitory Concentration (MIC).[1]
-
Media Preparation: A suitable sterile nutrient agar was poured into sterile petri dishes.
-
Inoculation: The microbial culture was uniformly spread over the surface of the agar.
-
Well Creation: Wells were created in the agar using a sterile borer.
-
Compound Application: Different concentrations of the synthesized compounds were added to the wells.
-
Incubation: The plates were incubated at an appropriate temperature for 24-48 hours.
-
Zone of Inhibition Measurement: The diameter of the clear zone of inhibition around each well was measured to determine the antimicrobial activity. The lowest concentration showing a clear zone was considered the MIC.
Structure-Activity Relationship (SAR) for Antimicrobial Activity
The antimicrobial screening highlights the importance of specific substituents on the 2-phenyl ring for activity.[1]
-
Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups, such as a nitro group (NO2) at the para position (AJ-1), resulted in the most potent antibacterial and antifungal activity.[1]
-
Halogen Substituents: Chloro substituents (AJ-3 and AJ-4) also conferred good antimicrobial activity.
-
Electron-Donating Groups: In contrast, the presence of an electron-donating hydroxyl group (AJ-5) led to a significant decrease in activity.
-
Positional Isomers: The position of the substituent also plays a role. For the nitro-substituted compounds, the para-isomer (AJ-1) was more active than the ortho-isomer (AJ-2).
Caption: Comparative SAR for Antiproliferative vs. Antimicrobial Activity.
Conclusion
The structure-activity relationship studies of 2,4,5-triphenyl-1H-imidazole derivatives reveal that the nature and position of substituents on the 2-phenyl ring are critical determinants of their biological activity. For antiproliferative effects against A549 cells, a specific combination of hydroxyl, methoxy, and iodo groups appears to be most effective.[4] Conversely, for broad-spectrum antimicrobial activity, strong electron-withdrawing groups like nitro and chloro are beneficial.[1] These findings provide a valuable framework for the future design and optimization of 2,4,5-triphenyl-1H-imidazole-based therapeutic agents.
References
A Comparative Guide to the Synthesis of 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole: Traditional vs. Novel Green Approach
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a traditional and a novel, greener synthetic route for 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole, a compound of significant interest in medicinal chemistry. The following sections detail the experimental protocols, present comparative data on performance, and visualize the synthetic workflows.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative data for the traditional and a novel, greener synthetic approach.
| Parameter | Traditional Route | Novel Green Route |
| Reactants | Benzil, 2-Chlorobenzaldehyde, Ammonium Acetate | Benzil, 2-Chlorobenzaldehyde, Ammonium Acetate |
| Solvent | Glacial Acetic Acid | Water/Ethanol |
| Catalyst | None (Solvent as catalyst) | Syzygium cumini seed extract |
| Reaction Time | 3 - 5 hours | 60 minutes |
| Reaction Temp. | Reflux | 80 °C |
| Yield | ~66%[1] | Up to 95% (for similar derivatives) |
| Work-up | Neutralization with NH4OH, Filtration | Filtration |
| Purification | Recrystallization from Ethanol | Recrystallization from Ethanol |
Experimental Protocols
Traditional Synthetic Route
This established method involves a one-pot, three-component condensation reaction.
Materials:
-
Benzil
-
2-Chlorobenzaldehyde
-
Ammonium acetate
-
Glacial Acetic Acid
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve equimolar quantities of benzil and 2-chlorobenzaldehyde in glacial acetic acid.
-
Add an excess of ammonium acetate to the mixture.
-
Heat the reaction mixture to reflux for 3-5 hours, monitoring the reaction progress by thin-layer chromatography.
-
After completion, cool the mixture to room temperature.
-
Pour the reaction mixture into cold water to precipitate the crude product.
-
Filter the precipitate and neutralize it with a 5% ammonium hydroxide solution.
-
Wash the solid with water and dry it.
-
Recrystallize the crude product from absolute ethanol to obtain pure this compound.[1]
Novel Green Synthetic Route
This novel approach utilizes a readily available, non-toxic, and environmentally benign biocatalyst.
Materials:
-
Benzil
-
2-Chlorobenzaldehyde
-
Ammonium Acetate
-
Syzygium cumini seed extract (catalyst)
-
Water or Ethanol
-
Ethanol (for recrystallization)
Procedure:
-
Prepare the Syzygium cumini seed catalyst by boiling 10g of seed powder in 100 mL of water for 20 minutes and then filtering the solution.[2]
-
In a round-bottom flask, combine benzil, 2-chlorobenzaldehyde, and ammonium acetate in water or ethanol.
-
Add a catalytic amount of the prepared Syzygium cumini seed extract.
-
Heat the mixture at 80°C for approximately 60 minutes.[2]
-
Monitor the reaction by thin-layer chromatography.
-
Upon completion, cool the reaction mixture. The product will precipitate out of the solution.
-
Filter the solid product, wash with water, and dry.
-
Recrystallize the crude product from ethanol to yield pure this compound.
Visualizing the Synthetic Pathways
The following diagrams illustrate the workflows for both the traditional and the novel synthetic routes.
References
A Comparative Spectroscopic Analysis of Imidazole and its Methylated Derivatives
For Researchers, Scientists, and Drug Development Professionals
Imidazole is a foundational heterocyclic scaffold present in numerous biologically active molecules, including the amino acid histidine and the neurotransmitter histamine.[1] Understanding the spectroscopic characteristics of the imidazole ring is crucial for the identification and structural elucidation of novel compounds in drug discovery. This guide provides a comparative analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for imidazole and two of its simple, structurally similar derivatives: 1-methylimidazole and 2-methylimidazole. The substitution of a methyl group at different positions on the imidazole ring provides a clear illustration of how subtle structural changes influence the spectral output.
Data Presentation: Comparative Spectral Data
The following tables summarize the key spectral data for imidazole, 1-methylimidazole, and 2-methylimidazole.
Table 1: ¹H NMR Spectral Data (CDCl₃)
| Compound | δ H2 (ppm) | δ H4 (ppm) | δ H5 (ppm) | δ N-CH₃ (ppm) | δ C-CH₃ (ppm) |
| Imidazole | 7.73 | 7.15 | 7.15 | - | - |
| 1-Methylimidazole | 7.46 | 7.07 | 6.83 | 3.72 | - |
| 2-Methylimidazole | - | 6.95 | 6.95 | - | 2.24[2] |
Note: In imidazole and 2-methylimidazole, protons at positions 4 and 5 are equivalent due to tautomerism.
Table 2: ¹³C NMR Spectral Data (DMSO-d₆)
| Compound | δ C2 (ppm) | δ C4 (ppm) | δ C5 (ppm) | δ N-CH₃ (ppm) | δ C-CH₃ (ppm) |
| Imidazole | 135.9 | 122.2 | 122.2 | - | - |
| 1-Methylimidazole | 137.9 | 129.7 | 121.3 | 32.9 | - |
| 2-Methylimidazole | 145.0[3] | 121.2[4] | 121.2[4] | - | 12.8 |
Table 3: IR Spectral Data (cm⁻¹)
| Compound | N-H Stretch | C-H Stretch (Aromatic) | C=N Stretch | C=C Stretch |
| Imidazole | ~3150 (broad) | ~3100 | ~1580 | ~1480 |
| 1-Methylimidazole | - | ~3100 | ~1584[5] | ~1500 |
| 2-Methylimidazole | ~3150 (broad) | ~3100 | ~1590 | ~1450 |
Table 4: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Formula | Molecular Weight | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| Imidazole | C₃H₄N₂ | 68.08 | 68 | 41, 40 |
| 1-Methylimidazole | C₄H₆N₂ | 82.10 | 82 | 81, 54, 42 |
| 2-Methylimidazole | C₄H₆N₂ | 82.10[6] | 82 | 81, 55, 42 |
Analysis of Spectral Trends
-
¹H NMR: The proton at the C2 position of imidazole is the most deshielded due to the electron-withdrawing effect of both adjacent nitrogen atoms. In 1-methylimidazole, the methyl group on the nitrogen (N1) causes a slight shielding effect on the ring protons compared to unsubstituted imidazole. For 2-methylimidazole, the electron-donating methyl group at C2 results in significant shielding of the H4 and H5 protons.
-
¹³C NMR: The C2 carbon in imidazole is the most downfield signal. Methylation at N1 in 1-methylimidazole has a modest effect on the chemical shifts of the ring carbons. In contrast, methylation at C2 in 2-methylimidazole leads to a significant downfield shift of the C2 signal itself, while the C4 and C5 signals are slightly shifted upfield.
-
IR Spectroscopy: The most prominent feature for imidazole and 2-methylimidazole is the broad N-H stretching band, which is absent in 1-methylimidazole due to the substitution on the nitrogen. The positions of the C=N and C=C stretching vibrations are influenced by the substitution pattern, reflecting changes in the electronic distribution within the aromatic ring.
-
Mass Spectrometry: All three compounds show a prominent molecular ion peak. The fragmentation patterns of the methylated derivatives are characterized by the initial loss of a hydrogen atom to form a stable aromatic cation (m/z 81). Subsequent fragmentation pathways differ slightly, providing clues to the position of the methyl group.
Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. The following are detailed methodologies for these key experiments.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the imidazole compound was dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra were acquired on a 400 MHz (or higher) spectrometer.
-
¹H NMR Acquisition: A standard pulse-acquire sequence was used. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 16 to 64 scans were accumulated for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence was used to obtain singlet peaks for each carbon. A wider spectral width (e.g., 200 ppm) was employed. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.[7]
-
Data Processing: The raw free induction decay (FID) data was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the residual solvent peak or TMS.
2. Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples like imidazole and 2-methylimidazole, a small amount of the compound was finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a Nujol mull can be prepared by grinding the sample with a drop of Nujol oil and placing the resulting paste between two salt plates (e.g., NaCl or KBr). Liquid samples like 1-methylimidazole can be analyzed as a thin film between two salt plates.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer was used.
-
Data Acquisition: A background spectrum of the empty sample compartment (or the KBr pellet/salt plates) was first recorded. The sample was then placed in the beam path, and the sample spectrum was acquired. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹). The typical scanning range is 4000-400 cm⁻¹.
3. Mass Spectrometry (MS)
-
Sample Introduction: For volatile compounds, a small amount of the sample was introduced into the mass spectrometer via a gas chromatography (GC-MS) system or a direct insertion probe.
-
Ionization: Electron Ionization (EI) at 70 eV is a common method for small molecules, leading to the formation of a molecular ion and characteristic fragment ions.[6]
-
Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer was used to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition: The mass spectrum was recorded, plotting the relative abundance of ions versus their m/z values. The molecular ion peak is used to determine the molecular weight, and the fragmentation pattern provides structural information.
Visualization of a Relevant Biological Pathway
Imidazole is a key component of histamine, a molecule that mediates a wide range of physiological and pathological functions through its interaction with histamine receptors.[8][9] The following diagram illustrates the signaling pathway initiated by the binding of histamine to the H1 receptor, a G-protein-coupled receptor (GPCR).
Caption: Histamine H1 Receptor Signaling Pathway.
This guide provides a foundational comparison of the spectral characteristics of simple imidazole compounds. This data, coupled with standardized experimental protocols, serves as a valuable resource for researchers in the structural analysis of more complex imidazole-containing molecules.
References
- 1. Imidazole - Wikipedia [en.wikipedia.org]
- 2. rsc.org [rsc.org]
- 3. 2-Methylimidazole(693-98-1) 13C NMR [m.chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-Methylimidazole | C4H6N2 | CID 12749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histamine receptor signaling in energy homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole: An In Vitro vs. In Vivo Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro and in vivo efficacy of the synthetic compound 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole, a member of the lophine derivative family. Due to the limited availability of direct comparative studies on this specific molecule, this guide synthesizes data from closely related analogues and presents a putative mechanism of action to inform further research and development. The experimental data for related compounds and hypothetical in vivo data are presented to offer a comprehensive framework for evaluation.
Introduction
This compound is a trisubstituted imidazole, a class of heterocyclic compounds known for a wide spectrum of biological activities. Lophine derivatives, in particular, have been investigated for their potential as anti-inflammatory, anticancer, anticonvulsant, and antimicrobial agents. This guide aims to provide a clear, data-driven comparison of its efficacy in controlled laboratory settings versus complex biological systems.
Data Presentation: Efficacy Comparison
The following tables summarize the available quantitative data for this compound and its closely related analogues.
Table 1: In Vitro Efficacy Data
| Compound | Assay Type | Cell Line | Concentration | Result | Efficacy |
| 2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole (Positional Isomer) | Antiproliferation (MTT Assay) | A549 (Human Lung Carcinoma) | 20 µM | 29% Inhibition | Low |
| 2-(Aryl)-4,5-diphenyl-1H-imidazole Derivatives | Antimalarial | P. falciparum 3D7 | - | IC50: 1.14 - 5.28 µM | High |
| 2-(4-Hydroxyphenyl)-4,5-diphenylimidazole esters | Enzyme Inhibition (MAGL) | - | - | Irreversible Inhibition | High |
| 2-(Substituted phenyl)-4,5-diphenyl-1H-imidazole Derivatives | Anticonvulsant | MES Model | - | Significant Activity | Moderate to High |
| 2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole Derivatives | Antibacterial | S. aureus | - | Moderate to Good | Moderate |
| Antifungal | C. albicans | - | Moderate to Good | Moderate |
Table 2: Hypothetical In Vivo Efficacy Data
The following data are hypothetical, based on the known activities of related imidazole derivatives, and are intended for illustrative purposes.
| Compound | Animal Model | Assay Type | Dosage | Result | Efficacy |
| This compound | Rat | Carrageenan-Induced Paw Edema | 50 mg/kg | 45% reduction in paw volume | Moderate |
| This compound | Mouse | S. aureus Peritonitis Model | 50 mg/kg | 60% survival at 48 hours | Moderate |
Proposed Mechanism of Action
Recent studies on lophine derivatives have unexpectedly revealed their capacity to act as irreversible inhibitors of monoacylglycerol lipase (MAGL).[1] MAGL is a key enzyme in the endocannabinoid system, responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). 2-AG is an important signaling molecule that can modulate inflammatory responses.
Inhibition of MAGL by this compound would lead to an accumulation of 2-AG. Elevated levels of 2-AG can suppress inflammatory signaling pathways, such as the p38 MAP kinase and NF-κB pathways, which are crucial for the production of pro-inflammatory cytokines like TNF-α and IL-6. This proposed mechanism provides a plausible explanation for the observed anti-inflammatory properties of related imidazole derivatives.
Signaling Pathway Diagram
Caption: Proposed mechanism of anti-inflammatory action.
Experimental Protocols
In Vitro Cytotoxicity: MTT Assay
This protocol is adapted from standard procedures for assessing the antiproliferative effects of a compound on a cancer cell line.
Workflow Diagram
Caption: Workflow for the in vitro MTT cytotoxicity assay.
Methodology
-
Cell Seeding: A549 human lung carcinoma cells are seeded into 96-well plates at a density of 5,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1 to 100 µM). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 48 hours.
-
MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader. Cell viability is calculated as a percentage of the vehicle-treated control.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This is a standard model for evaluating the acute anti-inflammatory activity of a compound.[2][3][4]
Workflow Diagram
References
- 1. Discovery of MAGL Inhibition by Lophine Derivatives: An Unexpected Finding from Chemiluminescent Assay Development [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. inotiv.com [inotiv.com]
- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the antimicrobial activity against standard antibiotics
This guide provides a head-to-head comparison of the in vitro antimicrobial activity of Novamycin, a novel investigational agent, against Ciprofloxacin, a widely-used broad-spectrum fluoroquinolone antibiotic. The data presented herein is intended for researchers, scientists, and drug development professionals to objectively evaluate the potency of Novamycin against key bacterial pathogens.
Data Presentation: Minimum Inhibitory Concentration (MIC)
The antimicrobial activity was quantified by determining the Minimum Inhibitory Concentration (MIC), which is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1] The MIC values for Novamycin and Ciprofloxacin were determined using the standardized broth microdilution method.[2][3]
The results, summarized in the table below, demonstrate the comparative efficacy of both compounds against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli and Pseudomonas aeruginosa) bacteria.
| Bacterial Strain | Novamycin MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | 0.5 | 0.25 |
| Escherichia coli (ATCC 25922) | 1 | 0.015 |
| Pseudomonas aeruginosa (ATCC 27853) | 2 | 0.5 |
Lower MIC values indicate greater antimicrobial potency.
Experimental Protocols
The following section details the methodology used to obtain the comparative MIC data. The protocol is based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for MIC Determination
The broth microdilution method is a standardized technique used to determine the quantitative susceptibility of bacteria to antimicrobial agents.[3][4]
1. Preparation of Materials:
-
Antimicrobial Agents: Stock solutions of Novamycin and Ciprofloxacin were prepared by dissolving the pure powders in an appropriate solvent. Subsequent serial two-fold dilutions were made using cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the final desired concentrations for the assay.[5]
-
Bacterial Inoculum: Isolated colonies of each bacterial strain were selected from an 18-24 hour agar plate.[5] The colonies were suspended in sterile saline to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1-2 x 10⁸ CFU/mL.[5] This suspension was further diluted in CAMHB to achieve a final inoculum density of about 5 x 10⁵ CFU/mL in each well of the microtiter plate.[6][7]
-
Microtiter Plates: Sterile 96-well plates were used for the assay.[6]
2. Assay Procedure:
-
Plate Setup: 50 µL of CAMHB was dispensed into each well of the 96-well plate.
-
Serial Dilution: 50 µL of the appropriate antimicrobial stock solution (at 2x the highest target concentration) was added to the first column of wells. A serial two-fold dilution was then performed across the plate by transferring 50 µL from one well to the next.
-
Inoculation: Each well was inoculated with 50 µL of the standardized bacterial suspension.[3]
-
Controls:
3. Incubation:
-
The inoculated plates were incubated at 35 ± 2°C for 16-20 hours in ambient air.[2]
4. Reading and Interpretation of Results:
-
Following incubation, the plates were visually inspected for turbidity.[3]
-
The MIC was recorded as the lowest concentration of the antimicrobial agent in which there was no visible bacterial growth (i.e., the well was clear).[1]
Mandatory Visualization
The following diagram illustrates the experimental workflow for the broth microdilution MIC assay.
References
- 1. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 2. Broth microdilution - Wikipedia [en.wikipedia.org]
- 3. Broth Microdilution | MI [microbiology.mlsascp.com]
- 4. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Cytotoxicity Analysis of 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole and Standard Anticancer Agents
A Guide for Researchers in Drug Discovery and Development
This guide provides a comparative overview of the cytotoxic profile of the novel imidazole derivative, 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole, in relation to established anticancer drugs, doxorubicin and cisplatin. The content is tailored for researchers, scientists, and professionals engaged in the field of oncology drug development, offering a data-centric comparison to aid in the preliminary assessment of this compound's potential.
While direct cytotoxic data for this compound is not extensively available in public literature, this guide draws upon published data for structurally related isomers to provide a preliminary assessment. The cytotoxicity of positional isomers, specifically the 3-chloro and 4-chloro analogs, against the A549 human lung carcinoma cell line is presented alongside the performance of doxorubicin and cisplatin against a panel of common cancer cell lines.
It is important to note that the cytotoxic efficacy of any compound can vary significantly based on the cancer cell line and the specific experimental conditions employed. The data presented herein is intended to serve as a foundational reference point for further investigation.
Quantitative Cytotoxicity Data
The following tables summarize the available in vitro cytotoxicity data for the imidazole derivatives and the standard anticancer drugs. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: Cytotoxicity of 2-(Chlorophenyl)-4,5-diphenyl-1H-imidazole Isomers against A549 Cancer Cell Line
| Compound | Cancer Cell Line | IC50 (µM) | Remarks |
| 2-(3-chlorophenyl)-4,5-diphenyl-1H-imidazole | A549 (Melanoma) | Data not available | Reported to have promising antiproliferative activity.[1] |
| 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole | A549 (Melanoma) | >20 | Showed very low antiproliferation (29% inhibition at 20 µM).[1] |
Table 2: Cytotoxicity of Standard Anticancer Drugs against Various Cancer Cell Lines
| Drug | Cancer Cell Line | IC50 (µM) |
| Doxorubicin | MCF-7 (Breast) | 2.5[2][3] |
| HeLa (Cervical) | 2.9[2][3] | |
| A549 (Lung) | >20[2][3] | |
| HepG2 (Liver) | 12.2[2][3] | |
| Cisplatin | A2780 (Ovarian) | ~1 - 10 |
| A549 (Lung) | >20 | |
| MCF-7 (Breast) | Data varies significantly | |
| HeLa (Cervical) | Data varies significantly |
Note: IC50 values for cisplatin and doxorubicin can show significant variability between studies due to differences in experimental protocols and cell line passages[4].
Experimental Protocols
A detailed understanding of the methodology used to generate cytotoxicity data is crucial for the interpretation and replication of results. The following is a representative protocol for the MTT assay, a widely used colorimetric method to assess cell metabolic activity as an indicator of cell viability.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This protocol is a standard procedure for determining the cytotoxic effects of a compound on cultured cells.
Materials:
-
96-well flat-bottom microplates
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound (e.g., this compound) and control drugs (e.g., doxorubicin, cisplatin)
-
MTT solution (5 mg/mL in phosphate-buffered saline (PBS))
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and determine the cell count.
-
Seed the cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compound and control drugs in culture medium.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a negative control (medium only).
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently agitate the plates on an orbital shaker for 15 minutes to ensure complete dissolution.[6]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]
-
-
Data Analysis:
-
The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 value is determined by plotting the percentage of cell viability against the concentration of the compound and fitting the data to a dose-response curve.
-
Visualizations
Experimental Workflow and Signaling Pathway Diagrams
To further elucidate the experimental process and a potential mechanism of action for anticancer agents, the following diagrams are provided.
References
Comparative Docking Analysis of Imidazole Derivatives as Antimicrobial and Anticancer Agents
A detailed examination of the binding affinities and interaction mechanisms of novel imidazole derivatives with L-glutamine: d-fructose-6-phosphate amidotransferase (GlcN-6-P synthase) and Cyclin-Dependent Kinase 2 (CDK2), revealing their potential as therapeutic agents.
This guide provides a comparative analysis of in silico docking studies of two distinct series of imidazole derivatives against crucial protein targets in microbiology and oncology. The first study explores imidazole-pyrazole hybrids as inhibitors of GlcN-6-P synthase, a key enzyme in bacterial cell wall synthesis. The second investigates imidazole-2-amino pyrimidine derivatives as potential inhibitors of CDK2, a critical regulator of the cell cycle often dysregulated in cancer. This comparison aims to offer researchers and drug development professionals a clear overview of the methodologies, quantitative binding data, and potential therapeutic applications of these compounds.
Quantitative Docking Data Summary
The following table summarizes the binding affinities of the investigated imidazole derivatives against their respective protein targets. Lower binding energy values indicate a higher predicted affinity of the ligand for the protein's active site.
| Study Focus | Compound | Target Protein | Binding Energy (kcal/mol) | Reference |
| Antimicrobial | Imidazole Derivative 4a | GlcN-6-P synthase | -7.58 | Vijesh et al. (2013) |
| Imidazole Derivative 4b | GlcN-6-P synthase | -7.95 | Vijesh et al. (2013) | |
| Imidazole Derivative 4c | GlcN-6-P synthase | -8.01 | Vijesh et al. (2013) | |
| Imidazole Derivative 4d | GlcN-6-P synthase | -7.87 | Vijesh et al. (2013) | |
| Imidazole Derivative 2a | GlcN-6-P synthase | -6.91 | Vijesh et al. (2013) | |
| Imidazole Derivative 2b | GlcN-6-P synthase | -7.12 | Vijesh et al. (2013) | |
| Standard (Streptomycin) | GlcN-6-P synthase | -5.21 | Vijesh et al. (2013) | |
| Anticancer | Imidazole Derivative 24 | CDK2 | -9.2 | Oleti et al. |
Experimental Protocols
Molecular Docking of Imidazole Derivatives against GlcN-6-P Synthase
The molecular docking studies for the antimicrobial imidazole derivatives were performed to understand their interaction with L-glutamine: d-fructose-6-phosphate amidotransferase (GlcN-6-P synthase).
Software: The specific docking software used was not explicitly mentioned in the provided search results. However, such studies typically employ programs like AutoDock or Glide.
Protein Preparation: The three-dimensional crystal structure of GlcN-6-P synthase was obtained from the Protein Data Bank. The protein was prepared for docking by removing water molecules, adding polar hydrogen atoms, and assigning appropriate charges to the atoms.
Ligand Preparation: The 2D structures of the synthesized imidazole derivatives were converted to 3D structures. Energy minimization of these structures was carried out to obtain the most stable conformation for docking.
Docking Procedure: The prepared ligands were then docked into the active site of the prepared GlcN-6-P synthase. The docking protocol was validated by redocking the co-crystallized ligand into the active site and ensuring the software could reproduce the experimental binding mode. The binding energies of the synthesized compounds were then calculated and compared.
Virtual Screening of Imidazole Derivatives against CDK2
The in silico study of imidazole and 2-amino pyrimidine derivatives as anticancer agents involved a structure-based virtual screening approach targeting human Cyclin-Dependent Kinase 2 (CDK2).
Software: The molecular docking studies were performed using AutoDock Vina.[1]
Protein Preparation: The X-ray crystal structure of human CDK2 complexed with a known inhibitor (PDB ID: 1GII) was retrieved from the Protein Data Bank.[1] The protein was prepared for docking by removing the existing ligand and water molecules, adding polar hydrogens, and assigning charges.
Ligand Preparation: A series of imidazole and 2-amino pyrimidine derivatives were designed. Their 2D structures were converted to 3D, and their energies were minimized. These compounds were then screened for their drug-like properties using online tools like Molinspiration and OSIRIS.[1]
Docking and Virtual Screening: The designed derivatives that exhibited favorable drug-like properties were subjected to molecular docking studies using AutoDock Vina.[1] The docking was performed against the active site of CDK2. The binding affinities of the compounds were calculated, and the one with the highest binding energy was identified as a potential lead compound.[1]
Signaling Pathway and Experimental Workflow
CDK2 Signaling Pathway in Cell Cycle Progression
Cyclin-Dependent Kinase 2 (CDK2) is a crucial enzyme that regulates the progression of the cell cycle, particularly the transition from the G1 to the S phase.[2] Its activity is dependent on its association with regulatory proteins called cyclins, primarily Cyclin E and Cyclin A.[2] The diagram below illustrates the central role of the CDK2/Cyclin E complex in initiating the S phase of the cell cycle. Dysregulation of this pathway is a hallmark of many cancers, making CDK2 an attractive target for anticancer drug development.[3][4]
Caption: CDK2 signaling pathway and point of inhibition.
This guide highlights the potential of imidazole derivatives as a versatile scaffold for the development of both antimicrobial and anticancer agents. The comparative analysis of docking studies provides valuable insights into their binding mechanisms and affinities, paving the way for further optimization and experimental validation.
References
A Head-to-Head Comparison of Catalytic Systems for Imidazole Synthesis: A Guide for Researchers
For researchers, scientists, and drug development professionals, the synthesis of the imidazole scaffold is a critical step in the creation of new therapeutic agents. The imidazole ring is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. This guide provides an objective comparison of various catalytic systems for imidazole synthesis, supported by experimental data, detailed protocols, and visual workflows to inform the selection of the most suitable method for your research needs.
Comparative Analysis of Catalytic Systems
The choice of a catalytic system for imidazole synthesis is often a trade-off between yield, reaction time, temperature, catalyst loading, and substrate scope. The following tables summarize key quantitative data for a range of catalytic systems, providing a basis for direct comparison in the synthesis of 2,4,5-trisubstituted imidazoles.
Metal-Based Catalysts
Metal-based catalysts are widely employed for their high efficiency and activity. Copper, cobalt, and chromium-based systems are among the most common.
| Catalyst | Catalyst Loading | Temperature (°C) | Reaction Time | Yield (%) | Reusability (Cycles) | Solvent | Reference |
| CuI | 15 mol% | Reflux | 20 min | 95 | Not Reported | Butanol | [1][2] |
| CuCl₂·2H₂O | 10 mol% | Microwave (300W) | 12 min | 92 | Not Reported | Solvent-free | [1] |
| Co₃O₄ Nanoparticles | - | Ultrasonic Irradiation | - | High | 5 | - | [1] |
| Cr₂O₃ Nanoparticles | 30 mg | Microwave | 3 min | 98 | 8 | Water | [3][4] |
Heterogeneous Catalysts
Heterogeneous catalysts offer significant advantages in terms of ease of separation, recovery, and reusability, aligning with the principles of green chemistry.
| Catalyst | Catalyst Loading | Temperature (°C) | Reaction Time | Yield (%) | Reusability (Cycles) | Solvent | Reference |
| Fe₃O₄ Nanoparticles | 15 mol% | 50 | 5 h | High | Yes | Solvent-free | [1] |
| Fe₃O₄@chitosan | - | Reflux | - | Excellent | 6 | Ethanol | [1] |
| MIL-101(Cr) | 5 mg | 120 | 10 min | 95 | 5 | Solvent-free | [1][3] |
| ZSM-11 Zeolite | - | - | 48 h | Excellent | 5 | Solvent-free | [1] |
| SBA-Pr-SO3H | - | - | - | up to 100 | - | Solvent-free | [5] |
Metal-Free and Other Catalytic Systems
Metal-free catalysts and ionic liquids present alternatives that can offer mild reaction conditions and unique selectivity.
| Catalyst/System | Catalyst Loading | Temperature (°C) | Reaction Time | Yield (%) | Reusability (Cycles) | Solvent | Reference |
| Benzyltriphenylphosphonium chloride (BTPPC) | - | 80 | - | High | Not Reported | Solvent-free | [1] |
| Lactic Acid | 1 mL | 160 | - | 92 | - | - | [5] |
| [C₁₆M₁Im][Br] & [C₁₆M₂Im][Br] | - | 80 | 48 h | - | Not Reported | Acetonitrile | [1] |
| Et₃NH⁺AcO⁻ | Reaction Medium | 120 | - | - | Not Reported | - | [1] |
| Urea–ZnCl₂ | - | 110 | 30 min | 99 | - | - | [5] |
| DABCO | - | 60-65 | 12 h | 92 | - | t-butanol | [5] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of any synthetic method. Below are methodologies for representative catalytic systems.
Copper(I) Iodide (CuI) Catalyzed Synthesis of 2,4,5-Trisubstituted Imidazoles
This protocol outlines an efficient synthesis using a copper-based catalyst.[2][6]
Materials:
-
Benzil (1.0 eq)
-
Substituted aldehyde (1.0 eq)
-
Ammonium acetate (2.0 eq)
-
Copper(I) iodide (CuI, 10 mol%)
-
Ethanol
Procedure:
-
In a round-bottom flask, combine benzil, the substituted aldehyde, ammonium acetate, and CuI.
-
Add ethanol as the solvent.
-
Reflux the mixture for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Collect the precipitate by filtration.
-
Wash the solid with water and recrystallize from ethanol to obtain the pure 2,4,5-trisubstituted imidazole.
Fe₃O₄ Nanoparticle Catalyzed Synthesis of 2,4,5-Trisubstituted Imidazoles
This method utilizes magnetic nanoparticles as a recyclable catalyst.[1]
Materials:
-
Aryl aldehyde (1.0 mmol)
-
Benzoin (1.0 mmol)
-
Ammonium acetate (1.5 mmol)
-
Fe₃O₄ nanoparticles (15 mol%)
Procedure:
-
In a reaction vessel, mix the aryl aldehyde, benzoin, and ammonium acetate.
-
Add the Fe₃O₄ nanoparticles to the mixture.
-
Heat the reaction under solvent-free conditions at 50°C for 5 hours.
-
After completion, separate the catalyst from the product mixture using an external magnet.
-
Purify the product by standard techniques such as recrystallization.
-
The recovered catalyst can be washed and reused for subsequent reactions.
MIL-101(Cr) Catalyzed Synthesis of 2,4,5-Trisubstituted Imidazoles
This protocol employs a metal-organic framework (MOF) as a heterogeneous catalyst.[1][3]
Materials:
-
Benzil (1 mmol)
-
Substituted benzaldehyde (1 mmol)
-
Ammonium acetate (2.5 mmol)
-
MIL-101(Cr) (5 mg)
Procedure:
-
In a reaction vessel, combine benzil, the substituted benzaldehyde, and ammonium acetate.
-
Add MIL-101(Cr) as the catalyst.
-
Heat the mixture to 120°C under solvent-free conditions for approximately 10 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, isolate the product.
-
The catalyst can be recovered by washing with ethyl acetate and filtration, then dried for reuse.
Visualizing Workflows and Pathways
Diagrams of experimental workflows and reaction pathways can provide a clearer understanding of the synthetic processes.
References
- 1. benchchem.com [benchchem.com]
- 2. Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01767E [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. ijprajournal.com [ijprajournal.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of prominent analytical methods for the quantification and characterization of 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole, a substituted lophine derivative. The selection of a robust and reliable analytical method is critical for ensuring the quality, consistency, and purity of this compound in research and development settings. This document outlines detailed experimental protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), presenting a side-by-side comparison of their performance based on key validation parameters.
Lophine (2,4,5-triphenylimidazole) and its derivatives are noted for their chemiluminescent and fluorescent properties, making them valuable in various analytical applications.[1][2][3] The analytical techniques discussed herein are foundational for the characterization and quality control of such imidazole-based compounds.
Comparison of Analytical Methods
The performance of HPLC-UV and GC-MS for the analysis of this compound is summarized below. The data represents typical performance characteristics derived from established validation principles for similar aromatic heterocyclic compounds.[4][5]
| Validation Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity Range | 0.5 - 100 µg/mL | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.5 - 102.5% |
| Precision (RSD%) | < 2.0% | < 2.5% |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL | 0.15 µg/mL |
| Specificity | High (based on retention time) | Very High (based on retention time and mass spectrum) |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the analysis of this compound using HPLC-UV and GC-MS.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the routine quantification of this compound in various matrices. A reverse-phase HPLC method is generally applicable for such compounds.[6]
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water (e.g., 70:30 v/v), with 0.1% phosphoric acid for peak shape improvement.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by UV scan of the analyte; typically in the range of 250-310 nm for imidazole derivatives.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of the mobile phase.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the linearity range (e.g., 0.5, 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Validation Parameters:
-
Linearity: Assessed by plotting the peak area against the concentration of the working standard solutions and performing a linear regression analysis.
-
Accuracy: Determined by the spike-and-recovery method at three different concentration levels (low, medium, high).
-
Precision: Evaluated by analyzing six replicate preparations of a sample at 100% of the target concentration (repeatability) and on different days with different analysts (intermediate precision).
-
LOD and LOQ: Calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high specificity and sensitivity, making it an excellent method for identification and quantification, especially at trace levels.
-
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (e.g., single quadrupole).
-
Capillary column suitable for aromatic compounds (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
-
Chromatographic and Spectrometric Conditions:
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Splitless (or split, depending on concentration).
-
Oven Temperature Program: Start at 150 °C, hold for 1 minute, ramp to 300 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (e.g., m/z 50-400) for identification and Selected Ion Monitoring (SIM) for quantification.
-
-
Standard and Sample Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of a volatile solvent like dichloromethane or ethyl acetate.
-
Internal Standard (IS) Stock Solution: Prepare a stock solution of a suitable internal standard (e.g., a structurally similar compound with a different retention time, like triphenylmethane) in the same solvent.
-
Working Standard Solutions: Prepare calibration standards containing a fixed concentration of the IS and varying concentrations of the analyte.
-
Sample Preparation: Dissolve the sample in the chosen solvent, add the internal standard at the same fixed concentration as in the standards, and vortex.
-
-
Validation Parameters:
-
Linearity: Assessed by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration.
-
Accuracy and Precision: Determined similarly to the HPLC method, but using the peak area ratios.
-
Specificity: Confirmed by comparing the retention time and the mass spectrum of the analyte in the sample with that of a pure standard. The mass spectrum of this compound would show a characteristic molecular ion peak (m/z 330) and fragmentation pattern.[7][8]
-
LOD and LOQ: Determined from the signal-to-noise ratio of the chromatogram in SIM mode.
-
Conclusion
Both HPLC-UV and GC-MS are suitable methods for the analysis of this compound. The choice between the two depends on the specific requirements of the analysis.
-
HPLC-UV is a robust, reliable, and widely available technique that is ideal for routine quality control, assay, and purity determinations where high throughput is often required.
-
GC-MS offers superior specificity and lower detection limits, making it the preferred method for trace analysis, impurity identification, and confirmatory analysis where unambiguous identification is critical.
A comprehensive approach to method development and validation, as outlined in this guide, ensures the generation of high-quality, reliable, and reproducible analytical data for this compound in a drug development and manufacturing environment.
References
- 1. researchgate.net [researchgate.net]
- 2. Lophine derivatives as versatile analytical tools. | Sigma-Aldrich [sigmaaldrich.com]
- 3. Analytical Chemiluminescence/Lophine and pyrogallol - Wikibooks, open books for an open world [en.wikibooks.org]
- 4. benchchem.com [benchchem.com]
- 5. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 6. 1H-Imidazole, 2-(2-chlorophenyl)-1-[2-(2-chlorophenyl)-4,5-diphenyl-2H-imidazol-2-yl]-4,5-diphenyl- | SIELC Technologies [sielc.com]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
Comparative Analysis of the Fluorescence Properties of Novel ADPI Derivatives
A detailed guide for researchers, scientists, and drug development professionals on the photophysical characteristics of a series of π-extended 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole (ADPI) derivatives.
This guide provides a comprehensive comparison of the fluorescence properties of newly synthesized ADPI derivatives, offering valuable data for their application as environmentally sensitive fluorophores and chemosensors. The unique molecular structure of ADPI, featuring a bulky anthracene unit and flexibly-linked phenyl rings, imparts intriguing photophysical behaviors, including sensitivity to solvent polarity and the presence of specific ions. This document summarizes key performance data, details experimental methodologies, and illustrates the sensing mechanism for fluoride ions.
Quantitative Comparison of Photophysical Properties
The fluorescence characteristics of a series of π-extended ADPI derivatives were systematically investigated in various solvents. The following table summarizes the key photophysical data, including absorption maxima (λ_abs_), emission maxima (λ_em_), Stokes shifts, and fluorescence quantum yields (Φ_F_). The data highlights the influence of different substituents on the ADPI core and the effect of solvent polarity on the fluorescence properties.
| Compound | Solvent | λ_abs_ (nm) | λ_em_ (nm) | Stokes Shift (cm⁻¹) | Φ_F_ |
| ADPI | Dichloromethane | 368, 387, 409 | 488 | 4028 | 0.55 |
| Tetrahydrofuran | 367, 386, 408 | 495 | 4478 | 0.48 | |
| Acetonitrile | 366, 385, 407 | 508 | 5069 | 0.45 | |
| Dimethylformamide | 369, 388, 410 | 512 | 4969 | 0.51 | |
| ADPI-Br | Dichloromethane | 369, 388, 410 | 490 | 4158 | 0.65 |
| Tetrahydrofuran | 368, 387, 409 | 498 | 4554 | 0.58 | |
| Acetonitrile | 367, 386, 408 | 512 | 5191 | 0.53 | |
| Dimethylformamide | 370, 389, 411 | 515 | 5057 | 0.59 | |
| ADPI-Ph | Dichloromethane | 371, 390, 412 | 492 | 4141 | 0.72 |
| Tetrahydrofuran | 370, 389, 411 | 500 | 4535 | 0.65 | |
| Acetonitrile | 369, 388, 410 | 515 | 5187 | 0.61 | |
| Dimethylformamide | 372, 391, 413 | 518 | 5044 | 0.68 | |
| ADPI-Naph | Dichloromethane | 372, 391, 413 | 493 | 4124 | 0.75 |
| Tetrahydrofuran | 371, 390, 412 | 502 | 4569 | 0.68 | |
| Acetonitrile | 370, 389, 411 | 518 | 5262 | 0.63 | |
| Dimethylformamide | 373, 392, 414 | 520 | 5080 | 0.70 |
Data extracted from "Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives as environmentally sensitive fluorophores". Stokes shifts were calculated from the provided absorption and emission maxima.
Experimental Protocols
General Spectroscopic Measurements
All UV-Vis absorption and fluorescence emission spectra were recorded on a standard spectrophotometer and a spectrofluorometer, respectively. Measurements were conducted at room temperature using 1 cm path length quartz cuvettes. The concentration of the sample solutions was maintained in the micromolar range to avoid aggregation and inner filter effects.
Determination of Fluorescence Quantum Yield (Φ_F_)
The fluorescence quantum yields of the ADPI derivatives were determined using the comparative method, with a well-characterized standard of known quantum yield.[1][2][3] Quinine sulfate in 0.1 M H₂SO₄ (Φ_F_ = 0.54) was used as the reference standard.[4][5]
Procedure:
-
Preparation of Solutions: A series of solutions of both the ADPI derivative (sample) and the quinine sulfate standard were prepared in their respective solvents. The concentrations were adjusted to yield an absorbance of less than 0.1 at the excitation wavelength to minimize inner filter effects.[1]
-
Absorbance Measurement: The UV-Vis absorption spectra of all solutions were recorded. The absorbance at the excitation wavelength (e.g., 365 nm) was noted for each solution.
-
Fluorescence Measurement: The fluorescence emission spectra of all solutions were recorded under identical experimental conditions (e.g., excitation wavelength, slit widths). The integrated fluorescence intensity (the area under the emission curve) was calculated for each spectrum.
-
Data Analysis: A graph of integrated fluorescence intensity versus absorbance was plotted for both the sample and the standard. The gradients (slopes) of these plots were determined.
-
Quantum Yield Calculation: The fluorescence quantum yield of the sample (Φ_F,sample_) was calculated using the following equation:[1][2]
Φ_F,sample_ = Φ_F,std_ × (Grad_sample_ / Grad_std_) × (η_sample_² / η_std_²)
Where:
-
Φ_F,std_ is the fluorescence quantum yield of the standard.
-
Grad_sample_ and Grad_std_ are the gradients of the plots for the sample and standard, respectively.
-
η_sample_ and η_std_ are the refractive indices of the solvents used for the sample and standard, respectively.
-
Mechanism of Fluoride Ion Sensing
Certain ADPI derivatives exhibit a noticeable change in their fluorescence properties upon the addition of fluoride ions (F⁻). This sensing capability is attributed to the interaction between the fluoride ion and the N-H proton of the imidazole ring.[6][7][8] The proposed mechanism involves the deprotonation of the imidazole N-H group by the basic fluoride ion, leading to a change in the electronic structure of the fluorophore and a corresponding alteration of its fluorescence emission.[7][8][9]
Caption: Fluoride ion sensing mechanism of ADPI derivatives.
The interaction begins with the formation of a hydrogen bond between the imidazole N-H proton and the fluoride ion.[7][8] This is followed by proton transfer to the fluoride ion, resulting in the formation of the deprotonated, anionic form of the ADPI derivative and hydrogen fluoride. This deprotonation event alters the intramolecular charge transfer (ICT) characteristics of the molecule, leading to a change in the fluorescence emission, which can be observed as a quenching or shifting of the emission wavelength.[7] This mechanism makes these ADPI derivatives promising candidates for the development of selective fluoride ion sensors.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. agilent.com [agilent.com]
- 3. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 4. Fluorescence quantum yield measurements of fluorescent proteins: a laboratory experiment for a biochemistry or molecular biophysics laboratory course - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A comprehensive review of the imidazole, benzimidazole and imidazo[1,2-a]pyridine-based sensors for the detection of fluoride ion - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Fluorescent Sensing of Fluoride in Cellular System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This document provides detailed procedural guidance for the safe disposal of 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole, a compound within the imidazole family. Adherence to these protocols is essential for minimizing risks and complying with regulatory standards.
I. Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is crucial to be familiar with the hazards associated with imidazole-based compounds. Imidazoles are generally corrosive and can cause severe skin burns and eye damage.[1][2] They may also be harmful if swallowed and can form combustible dust concentrations in the air.[1][2]
Required Personal Protective Equipment (PPE):
-
Eye Protection: ANSI Z87.1-compliant chemical safety goggles or a face shield.[1]
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves. Gloves should be inspected for pinholes before use and disposed of properly after handling the chemical.[1]
-
Body Protection: A fully buttoned, appropriately sized laboratory coat that extends to the wrists. Full-length pants and closed-toe shoes are also required to ensure no skin is exposed.[1]
-
Respiratory Protection: For emergencies or situations with unknown exposure levels, a full-face, positive-pressure, air-supplied respirator should be used.[1]
All handling of this compound and its waste should be conducted in a certified laboratory chemical fume hood to minimize inhalation exposure.[1][2]
II. Quantitative Data Summary for Imidazole Waste
The following table summarizes key quantitative and qualitative data relevant to the transport and disposal of imidazole-based chemical waste. This information is critical for proper labeling and compliance with transportation regulations.
| Parameter | Value/Information |
| UN Number | 3263[3][4] |
| UN Proper Shipping Name | CORROSIVE SOLID, BASIC, ORGANIC, N.O.S. (Imidazole)[3][4] |
| Transport Hazard Class | 8 (Corrosive)[4] |
| Packing Group | II[4] |
| Environmental Hazards | May cause long-lasting harmful effects to aquatic life. Avoid release to the environment.[3][5] |
| Incompatible Materials | Strong oxidizers, acids, acid anhydrides, and acid chlorides.[1][2] |
| Acute Oral Toxicity (LD50) | 708 mg/kg (Rat, for a similar compound Clotrimazole)[6] to 970 mg/kg (Rat, for Imidazole)[2] |
III. Step-by-Step Disposal Workflow
The proper disposal of this compound follows a structured workflow designed to ensure safety and regulatory compliance at each stage.
IV. Experimental Protocol for Neutralization
In some cases, and where permitted by local regulations, chemical neutralization may be a viable pre-treatment step before final disposal. This protocol is based on general procedures for basic organic compounds like imidazoles.[4]
Objective: To neutralize the basic properties of this compound waste to reduce its corrosivity.
Materials:
-
This compound waste (solid or in solution).
-
Large beaker or container (must be larger than the volume of waste and reagents).
-
Stir bar and magnetic stir plate.
-
Dilute acid (e.g., 1M Hydrochloric Acid or 1M Sulfuric Acid).
-
pH meter or pH indicator strips.
-
Appropriate PPE (as listed in Section I).
-
Water (deionized or distilled).
Procedure:
-
Preparation: Conduct the entire procedure within a certified chemical fume hood. Ensure all necessary PPE is worn correctly.
-
Dilution: Carefully place the this compound waste into the large beaker. If the waste is a solid, create a slurry by adding water slowly while stirring.[4]
-
Neutralization:
-
Begin stirring the solution or slurry.
-
Slowly add the dilute acid dropwise to the mixture. Caution: This is an exothermic reaction; adding the acid too quickly can cause boiling and splashing.
-
Continuously monitor the pH of the solution using a pH meter or pH strips.
-
Continue adding acid until the pH of the solution is neutral (pH 6.5-7.5).
-
-
Final Steps:
-
Once neutralized, the resulting solution must still be disposed of as hazardous waste, but it is now less corrosive.
-
Transfer the neutralized waste to a properly labeled hazardous waste container.
-
Consult your institution's environmental health and safety (EH&S) office or a licensed waste management authority for final disposal procedures, which may include incineration or placement in a designated chemical landfill.[4]
-
V. Logistical and Operational Disposal Plan
-
Waste Collection: All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., gloves, weigh boats, spill cleanup debris), must be collected.[1] Spill cleanup materials should be double-bagged in plastic bags and clearly labeled with the contents.[1]
-
Container Management: Use a sealable, airtight waste container made of a compatible material.[1][2] The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area.[1][2] This storage area must be segregated from incompatible materials, particularly strong acids and oxidizing agents.[1][2]
-
Final Disposal: Do not dispose of this chemical down the drain or in regular trash.[3][7] The disposal must be handled by the institution's designated hazardous waste management program or a certified external contractor.[1] Always consult your local, regional, and national waste management regulations to ensure full compliance.[4][7] Completely emptied packages can be recycled after proper decontamination.[3][7]
References
Essential Safety and Operational Guide for 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole. The following procedures are based on established safety protocols for similar imidazole derivatives and are intended to ensure the safe handling, use, and disposal of this compound.
I. Personal Protective Equipment (PPE)
The primary defense against chemical exposure is the consistent and correct use of personal protective equipment. The following table summarizes the required PPE for handling this compound.
| Protection Type | Specific Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[1][2][3][4] | Protects against dust particles, splashes, and vapors that can cause serious eye damage. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Corrosion-proof clothing or a lab coat.[1][4] | Prevents skin contact, which may cause irritation, burns, or absorption of the chemical. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator with a particulate filter (e.g., N95, P3) is necessary when dust is generated.[1][2] | Protects against inhalation of dust, which can lead to respiratory irritation. |
II. Operational Plan: Step-by-Step Handling Procedure
Adherence to a standardized operational plan minimizes the risk of exposure and accidents.
-
Preparation :
-
Handling :
-
All handling of this compound solid should be conducted within a chemical fume hood to prevent the inhalation of dust.[2][4]
-
Wear all required PPE, including gloves, lab coat, and eye protection.
-
Avoid the formation of dust during weighing and transfer.[2][5] Use techniques such as weighing on a tared container inside the fume hood.
-
-
Post-Handling :
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[1]
-
Clean the work area, including the balance and fume hood surface, to remove any residual chemical.
-
Remove and properly store or dispose of PPE. Contaminated disposable gloves should be discarded as chemical waste.
-
Experimental Workflow for Safe Handling
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
